Product packaging for Kathon 886(Cat. No.:CAS No. 55965-84-9)

Kathon 886

Numéro de catalogue: B012105
Numéro CAS: 55965-84-9
Poids moléculaire: 264.8 g/mol
Clé InChI: QYYMDNHUJFIDDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Kathon 886 is a chemical formulation containing a synergistic blend of two primary active ingredients: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT, 10.4%) and 2-methyl-4-isothiazolin-3-one (MIT, 3.7%), supplied as a 14% active liquid in water . This broad-spectrum microbicide is highly effective against bacteria and fungi and is principally applied as a tank-side additive to control microbiological growth in metalworking fluids, including soluble, semi-synthetic, and synthetic coolants . Its use extends to preserving metal cleaners and water-based hydraulic fluids . The biocidal mechanism of this compound involves a rapid, two-step process leading to loss of cell viability . It first inhibits microbial growth by disrupting central metabolic pathways, specifically targeting key enzymes like dehydrogenases associated with the Krebs cycle (e.g., alpha-ketoglutarate, pyruvate, and succinate dehydrogenase), nutrient metabolism, and energy generation . This inhibition halts cellular respiration, ATP synthesis, and growth within minutes of application . Cell death follows after several hours of contact, resulting from the progressive loss of protein thiols and the production of free radicals due to disrupted metabolism . This unique mode of action accounts for its broad-spectrum efficacy, low required use levels, and the difficulty microbes have in developing resistance . Beyond its established industrial applications, recent research has explored the effects of Kathon as a larvicide, demonstrating high toxicity to larvae of mosquito species such as Culex quinquefasciatus and Aedes albopictus , highlighting its potential for development in new vector control applications . In laboratory studies on insect cells, Kathon was found to reduce cell viability and ATP production, consistent with its known mechanism . This compound is soluble in water and lower alcohols, is stable over a wide pH range (3.0-9.2), and performs well in systems up to 60°C (140°F) . For safe and effective use, always consult the safety data sheet. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O2S2 B012105 Kathon 886 CAS No. 55965-84-9

Propriétés

IUPAC Name

5-chloro-2-methyl-1,2-thiazol-3-one;2-methyl-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNOS.C4H5NOS/c1-6-4(7)2-3(5)8-6;1-5-4(6)2-3-7-5/h2H,1H3;2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYMDNHUJFIDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55965-84-9
Record name Kathon
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URL https://commonchemistry.cas.org/detail?cas_rn=55965-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kathon 886
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reaction mass of 2-methyl-2H-isothiazol-3-one and 5-chloro-2-methyl-2H-isothiazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.136.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-, mixt. with 2-methyl-3(2H)-isothiazolone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial Spectrum of Activity of CMIT/MIT Biocide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of the biocide CMIT/MIT (Chloromethylisothiazolinone/Methylisothiazolinone). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document details the quantitative antimicrobial data, experimental protocols for its assessment, and the underlying mechanism of action.

Executive Summary

CMIT/MIT is a broad-spectrum biocide widely utilized for microbial control in various industrial and commercial applications.[1][2][3] It is a formulation of two active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), typically in a 3:1 ratio.[4] This combination exhibits potent and rapid efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, molds, and algae.[1][2][5] Its mechanism of action involves the rapid and irreversible inhibition of microbial growth through the disruption of essential metabolic pathways, primarily by targeting thiol-containing proteins.

Antimicrobial Spectrum and Efficacy: Quantitative Data

The effectiveness of CMIT/MIT is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against a diverse array of microorganisms. The following tables summarize the available quantitative data on its antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of CMIT/MIT against Bacteria

Bacterial SpeciesGram StainMIC (ppm)Reference
Escherichia coliNegative41[6]
Pseudomonas aeruginosaNegative>512 (for two resistant isolates)[7]
Staphylococcus aureusPositive--
Streptococcus speciesPositive-[8]
L. sphaericusPositiveStrong inhibition at 20 mg/L[9]
A. lwoffiiNegativeStrong inhibition at >30 mg/L[9]
S. salmoneumNegativeWeaker inhibition[9]

Table 2: Minimum Inhibitory Concentration (MIC) of CMIT/MIT against Fungi

Fungal SpeciesTypeMIC (ppm)Reference
Schizosaccharomyces pombeYeast245 (MIT only)[6]
Candida albicansYeast--
Aspergillus nigerMold--
Aureobasidium pullulansMold0.8[10]
Chaetomium globosumMold0.5[10]
Coniophora puteanaMold1.0[10]
Gloeophyllum trabeumMold0.5[10]
Postia placentaMold0.7[10]
Trametes versicolorMold1.0[10]

Note: The provided MIC values are indicative and can vary based on the specific strain, testing methodology, and formulation of the CMIT/MIT product.

Mechanism of Action

The biocidal activity of CMIT/MIT is a rapid and irreversible process that ultimately leads to microbial cell death. The primary mechanism involves the electrophilic nature of the isothiazolinone ring.

Interaction with Cellular Thiols

The electron-deficient sulfur atom in the isothiazolinone ring of CMIT and MIT makes it highly reactive towards nucleophilic cellular components, particularly thiol groups (-SH) found in cysteine residues of proteins and in glutathione.[8][9] This interaction leads to the opening of the isothiazole ring and the formation of disulfide bonds, which inactivates critical enzymes and disrupts cellular functions.[8][9]

The key steps in the proposed mechanism are:

  • Cellular Uptake: CMIT/MIT rapidly penetrates the microbial cell wall and membrane.

  • Thiol Reaction: The isothiazolinone ring reacts with intracellular thiols, such as those in glutathione and the active sites of enzymes.

  • Enzyme Inhibition: The formation of disulfide bonds leads to the inactivation of essential enzymes, including dehydrogenases involved in metabolic pathways.

  • Metabolic Disruption: The inhibition of key enzymes disrupts critical physiological functions like growth, respiration (oxygen consumption), and energy generation (ATP synthesis).

  • Cell Death: The culmination of these disruptive events leads to irreversible cell damage and death.

Signaling Pathway and Cellular Targets

The action of CMIT/MIT is more of a direct chemical inactivation of multiple protein targets rather than the modulation of a specific signaling pathway. The broad-spectrum efficacy stems from its ability to react with a wide range of essential thiol-containing proteins.

CMIT_MIT_Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_cytoplasm CMIT_MIT CMIT/MIT Biocide CellWall Cell Wall & Membrane CMIT_MIT->CellWall Penetration ThiolProteins Thiol-Containing Proteins (e.g., Dehydrogenases) CMIT_MIT->ThiolProteins Electrophilic Attack (Disulfide Bond Formation) Glutathione Glutathione (GSH) CMIT_MIT->Glutathione Electrophilic Attack (Thiol Depletion) Cytoplasm Cytoplasm CellWall->Cytoplasm Entry MetabolicPathways Metabolic Pathways (Respiration, ATP Synthesis) ThiolProteins->MetabolicPathways Inhibition Glutathione->MetabolicPathways Oxidative Stress CellDeath Cell Death MetabolicPathways->CellDeath Leads to

Caption: Mechanism of action of CMIT/MIT biocide.

Experimental Protocols

The following sections detail the standardized methodologies for assessing the antimicrobial activity of biocides like CMIT/MIT.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.

Protocol: Broth Microdilution Assay (based on CLSI M07 guidelines)

MIC_Broth_Microdilution_Workflow Start Start PrepareInoculum Prepare Standardized Microbial Inoculum (~5 x 10^5 CFU/mL) Start->PrepareInoculum SerialDilution Perform 2-fold Serial Dilutions of CMIT/MIT in a 96-well Microtiter Plate PrepareInoculum->SerialDilution Inoculate Inoculate each well with the Standardized Microbial Suspension SerialDilution->Inoculate Incubate Incubate at appropriate temperature and duration (e.g., 35°C for 16-20h for bacteria) Inoculate->Incubate ReadResults Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubate->ReadResults End End ReadResults->End

Caption: Workflow for MIC determination by broth microdilution.

Key Steps:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The CMIT/MIT biocide is serially diluted (typically 2-fold) in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted biocide is inoculated with the standardized microbial suspension. Control wells (no biocide) are included to ensure microbial viability.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Time-Kill Kinetics Assay

A time-kill assay is used to determine the rate at which an antimicrobial agent kills a microbial population over time.

Protocol: Time-Kill Kinetics Assay (based on ASTM E2783)

Time_Kill_Assay_Workflow Start Start PrepareSuspension Prepare a Standardized Microbial Suspension (~10^6 - 10^8 CFU/mL) Start->PrepareSuspension Expose Add CMIT/MIT at a specific concentration to the microbial suspension PrepareSuspension->Expose Sample At predetermined time intervals (e.g., 0, 1, 5, 15, 30, 60 min), remove an aliquot Expose->Sample Neutralize Immediately add the aliquot to a neutralizing broth to stop the biocidal action Sample->Neutralize PlateAndCount Perform serial dilutions and plate on agar to determine the number of viable microorganisms (CFU/mL) Neutralize->PlateAndCount Plot Plot log10 CFU/mL versus time to generate a time-kill curve PlateAndCount->Plot Repeat for all time points End End Plot->End

Caption: Workflow for a time-kill kinetics assay.

Key Steps:

  • Preparation: A standardized microbial suspension (typically 10^6 to 10^8 CFU/mL) is prepared.

  • Exposure: The CMIT/MIT biocide is added to the microbial suspension at the desired concentration.

  • Sampling: At specific time intervals (e.g., 0, 1, 5, 15, 30, and 60 minutes), an aliquot is removed from the test suspension.

  • Neutralization: The aliquot is immediately transferred to a validated neutralizing broth to quench the activity of the biocide.

  • Quantification: The number of viable microorganisms in the neutralized sample is determined by serial dilution and plate counting.

  • Data Analysis: The results are expressed as the log10 reduction in CFU/mL over time compared to the initial inoculum.

Biofilm Efficacy Testing

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which can exhibit increased resistance to antimicrobial agents. Standardized methods are crucial for evaluating a biocide's effectiveness against biofilms.

Protocol: CDC Biofilm Reactor Method (ASTM E2871, E3161)

This method involves growing a biofilm on coupons within a CDC (Centers for Disease Control and Prevention) biofilm reactor, followed by treatment with the biocide.

Protocol: Crystal Violet Biofilm Assay

This is a high-throughput method for quantifying biofilm formation and its inhibition by antimicrobial agents in a 96-well plate format.

Crystal_Violet_Biofilm_Assay_Workflow Start Start InoculatePlate Inoculate a 96-well plate with microbial culture and CMIT/MIT at various concentrations Start->InoculatePlate IncubateBiofilm Incubate to allow biofilm formation InoculatePlate->IncubateBiofilm Wash Wash the plate to remove planktonic (free-floating) cells IncubateBiofilm->Wash Stain Stain the remaining adherent biofilm with Crystal Violet Wash->Stain WashAgain Wash to remove excess stain Stain->WashAgain Solubilize Solubilize the bound stain (e.g., with ethanol or acetic acid) WashAgain->Solubilize Quantify Quantify the amount of biofilm by measuring the absorbance of the solubilized stain Solubilize->Quantify End End Quantify->End

Caption: Workflow for the crystal violet biofilm assay.

Key Steps:

  • Biofilm Formation: A microbial culture is incubated in a 96-well microtiter plate in the presence of varying concentrations of CMIT/MIT to allow for biofilm formation.

  • Washing: The wells are washed to remove non-adherent, planktonic cells.

  • Staining: The remaining biofilm is stained with a crystal violet solution.

  • Excess Stain Removal: The wells are washed again to remove any unbound crystal violet.

  • Solubilization: The crystal violet that has stained the biofilm is solubilized using a suitable solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: The amount of biofilm is quantified by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm).

Conclusion

CMIT/MIT is a highly effective, broad-spectrum biocide with a well-documented mechanism of action against a wide range of bacteria, fungi, and algae. Its rapid and irreversible mode of action, centered on the disruption of essential thiol-containing proteins, makes it a valuable tool in microbial control. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible assessment of its antimicrobial and anti-biofilm efficacy, which is essential for its application in research, development, and various industrial processes. Further research to expand the publicly available MIC database for clinically and industrially relevant strains will continue to enhance the understanding and application of this important biocide.

References

An In-Depth Technical Guide to the Mode of Action of Isothiazolinone Biocides on Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isothiazolinone biocides are a class of potent, broad-spectrum antimicrobial agents widely utilized for microbial control in various industrial and commercial applications. Their efficacy stems from a rapid, multi-faceted mode of action that ultimately leads to bacterial cell death. This technical guide provides a comprehensive overview of the molecular mechanisms by which isothiazolinones exert their bactericidal effects. It details the key interactions with cellular components, the subsequent metabolic disruptions, and the experimental methodologies used to elucidate these processes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and the development of novel anti-infective strategies.

Core Mechanism of Action: A Two-Step Process

The bactericidal activity of isothiazolinones is characterized by a distinctive two-step mechanism. This involves an initial, rapid inhibition of essential metabolic processes, followed by a slower, irreversible phase of cellular damage that culminates in cell death.[1][2][3]

  • Step 1: Rapid Inhibition of Growth and Metabolism (Minutes): Upon entry into the bacterial cell, isothiazolinones quickly disrupt critical physiological functions.[1][2][3] This includes the immediate cessation of growth, respiration (oxygen consumption), and energy generation in the form of adenosine triphosphate (ATP).[1][2][3]

  • Step 2: Irreversible Cellular Damage and Cell Death (Hours): Following the initial metabolic shock, a cascade of events leads to irreversible damage to cellular components. This phase is characterized by the extensive destruction of protein thiols and the production of damaging free radicals, ultimately resulting in a loss of cell viability.[1][2][3]

Molecular Targets and Interactions

The primary molecular target of isothiazolinone biocides is the thiol group (-SH) present in cysteine residues of proteins and other essential molecules like glutathione.[4][5][6] The isothiazolinone ring contains an electrophilic sulfur atom that readily reacts with these nucleophilic thiol groups.[4]

This interaction leads to the formation of disulfide bonds, which can inactivate critical enzymes and disrupt protein structure and function.[4][6] For some isothiazolinones, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), the reaction can proceed further, leading to the formation of a highly reactive thio-acyl chloride intermediate that can react with other cellular nucleophiles, amplifying the damage.[5]

The key consequences of this interaction with thiol groups are:

  • Enzyme Inhibition: A wide range of enzymes, particularly dehydrogenases involved in the Krebs cycle and electron transport chain, are inhibited.[1] This directly impacts cellular respiration and energy production. Succinate dehydrogenase has been identified as a potential specific target.[7]

  • Depletion of Glutathione: Glutathione is a crucial antioxidant in bacterial cells. Its depletion by isothiazolinones leaves the cell vulnerable to oxidative stress.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain and the reaction with thiols can lead to the formation of free radicals, causing widespread damage to DNA, lipids, and proteins.[1]

Quantitative Data on Biocidal Efficacy

The effectiveness of isothiazolinone biocides can be quantified through various metrics, including the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes reported MIC values for various isothiazolinones against common bacterial species.

IsothiazolinoneTest OrganismMIC (µg/mL)Reference
Methylisothiazolinone (MIT)Escherichia coli41[4]
Schizosaccharomyces pombe245[4]
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)Escherichia coli0.5[4]
Schizosaccharomyces pombe2.6[4]
Benzisothiazolinone (BIT)Escherichia coli15-20[8]
Schizosaccharomyces pombe15-20[8]
Time-Kill Kinetics

Time-kill assays provide information on the rate at which a biocide kills a bacterial population. Generally, a bactericidal effect is defined as a ≥3-log10 reduction in the number of viable bacteria. Isothiazolinones exhibit a rapid initial bacteriostatic effect, followed by a slower bactericidal phase. For instance, at four times the minimum bactericidal concentration (MBC), some isothiazolinones can eliminate all bacteria within 10 to 30 minutes.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mode of action of isothiazolinone biocides.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a biocide that inhibits the visible growth of a bacterial culture.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Isothiazolinone biocide stock solution

  • Sterile diluent (e.g., phosphate-buffered saline)

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the isothiazolinone biocide in the growth medium directly in the 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

  • Include a positive growth control (no biocide) and a negative sterility control (no bacteria).

  • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for E. coli) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the biocide that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing by a biocide over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Isothiazolinone biocide at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile growth medium

  • Sterile neutralizing broth (to stop the action of the biocide)

  • Sterile agar plates

  • Sterile saline for dilutions

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase and dilute to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh growth medium.

  • Add the isothiazolinone biocide at the desired concentrations to the bacterial suspension. Include a no-biocide control.

  • At specified time points (e.g., 0, 30 min, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each test and control tube.

  • Immediately transfer the aliquot to a neutralizing broth to inactivate the biocide.

  • Perform serial dilutions of the neutralized sample in sterile saline.

  • Plate the dilutions onto agar plates and incubate for 24-48 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curve.

Measurement of Dehydrogenase Activity

This assay assesses the inhibition of dehydrogenase enzymes, which are crucial for cellular respiration.

Materials:

  • Bacterial cell lysate

  • Assay buffer (e.g., Tris-HCl)

  • Substrate for the dehydrogenase enzyme (e.g., succinate for succinate dehydrogenase)

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP)

  • Isothiazolinone biocide

  • Spectrophotometer

Procedure:

  • Prepare a bacterial cell lysate by physical disruption (e.g., sonication) or enzymatic digestion.

  • In a cuvette or 96-well plate, combine the assay buffer, substrate, and the artificial electron acceptor.

  • Add the bacterial lysate to the mixture.

  • To the test samples, add the isothiazolinone biocide at various concentrations. Include a control without the biocide.

  • Initiate the reaction and monitor the decrease in absorbance of the electron acceptor (e.g., at 600 nm for DCIP) over time using a spectrophotometer. The rate of color change is proportional to the dehydrogenase activity.

  • Calculate the percentage of inhibition of dehydrogenase activity for each biocide concentration compared to the control.

Quantification of Intracellular ATP

This assay measures the level of ATP within bacterial cells, providing an indication of cellular energy status.

Materials:

  • Bacterial culture

  • Isothiazolinone biocide

  • ATP extraction reagent

  • Luciferin-luciferase ATP assay kit

  • Luminometer

Procedure:

  • Expose the bacterial culture to the isothiazolinone biocide for a defined period.

  • Harvest the bacterial cells by centrifugation.

  • Lyse the cells using an ATP extraction reagent to release the intracellular ATP.

  • In a luminometer tube or plate, add the cell lysate to the luciferin-luciferase reagent provided in the assay kit.

  • The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Measure the light output (luminescence) using a luminometer. The intensity of the light is directly proportional to the amount of ATP present.

  • Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known concentrations of ATP.

Visualizations: Signaling Pathways and Experimental Workflows

Mode of Action of Isothiazolinone Biocides

Mode_of_Action cluster_cell Bacterial Cell cluster_membrane Cell Membrane Isothiazolinone_Ext Isothiazolinone (External) Cell_Entry Cell Entry (Diffusion) Isothiazolinone_Ext->Cell_Entry Isothiazolinone_Int Isothiazolinone (Internal) Cell_Entry->Isothiazolinone_Int Thiol_Groups Thiol Groups (-SH) in Proteins & Glutathione Isothiazolinone_Int->Thiol_Groups Reacts with Enzyme_Inhibition Enzyme Inhibition (e.g., Dehydrogenases) Thiol_Groups->Enzyme_Inhibition Leads to ROS_Generation Reactive Oxygen Species (ROS) Generation Thiol_Groups->ROS_Generation Disrupted_Respiration Disrupted Respiration & Electron Transport Chain Enzyme_Inhibition->Disrupted_Respiration ATP_Depletion ATP Depletion Disrupted_Respiration->ATP_Depletion Disrupted_Respiration->ROS_Generation Cell_Death Cell Death ATP_Depletion->Cell_Death Oxidative_Damage Oxidative Damage (DNA, Lipids, Proteins) ROS_Generation->Oxidative_Damage Oxidative_Damage->Cell_Death

Caption: Mode of action of isothiazolinone biocides on bacterial cells.

Experimental Workflow: Time-Kill Kinetic Assay

Time_Kill_Workflow start Start prep_culture Prepare Bacterial Culture (Log Phase) start->prep_culture add_biocide Add Isothiazolinone Biocide (Test & Control) prep_culture->add_biocide sampling Sample at Time Intervals add_biocide->sampling sampling->sampling neutralize Neutralize Biocide sampling->neutralize serial_dilute Perform Serial Dilutions neutralize->serial_dilute plate Plate on Agar serial_dilute->plate incubate Incubate Plates plate->incubate count_colonies Count Colonies (CFU/mL) incubate->count_colonies plot_data Plot Time-Kill Curve count_colonies->plot_data end End plot_data->end

Caption: Workflow for a time-kill kinetic assay.

Conclusion

Isothiazolinone biocides represent a class of highly effective antimicrobial agents with a well-defined, multi-pronged mode of action against bacterial cells. Their ability to rapidly inhibit critical metabolic pathways and subsequently cause irreversible cellular damage through interaction with thiol groups makes them potent bactericidal agents. Understanding the intricate details of this mechanism, as outlined in this guide, is paramount for optimizing their application, mitigating potential resistance development, and informing the design of new and improved antimicrobial therapies. The experimental protocols and quantitative data provided herein offer a solid foundation for researchers to further explore the fascinating and complex interactions between these biocides and their microbial targets.

References

The Environmental Fate of Kathon 886: A Technical Guide to Persistence and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental persistence and degradation pathways of Kathon 886, a widely used biocide. The active ingredients in this compound are 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), typically in a 3:1 ratio.[1] Understanding the environmental fate of these isothiazolinone compounds is critical for assessing their ecological impact and ensuring their safe use in various industrial and pharmaceutical applications.

Environmental Persistence of CMIT and MIT

The persistence of CMIT and MIT in the environment is influenced by a variety of factors, including the environmental matrix (soil or water), pH, temperature, and the presence of microorganisms. Generally, these compounds are considered to be non-persistent, undergoing rapid degradation in both aquatic and terrestrial environments.[2][3][4]

Quantitative Persistence Data

The following tables summarize the available quantitative data on the environmental half-life of CMIT and MIT.

Table 1: Half-life of CMIT and MIT in Aquatic Environments

Active IngredientConditionpHTemperature (°C)Half-lifeCitation(s)
CMIT Hydrolysis525No hydrolysis observed over 30 days[5]
Hydrolysis725No hydrolysis observed over 30 days[5]
Hydrolysis92522 days[5]
Hydrolysis (Alkaline)8.5Not Specified47 days[1]
Hydrolysis (Alkaline)10Not Specified2 days[1]
Phototransformation425Slight decrease (7-35%)[5]
Phototransformation925Slight decrease (7-35%)[5]
BiodegradationNot SpecifiedNot Specified< 24 hours[2][3][4]
MIT Hydrolysis4, 7, 925No noticeable decrease[5]
Phototransformation4, 7, 925No noticeable decrease[5]
BiodegradationNot SpecifiedNot Specified< 24 hours[2][4]

Table 2: Half-life of Isothiazolinones in Soil

Active IngredientSoil TypeConditionHalf-life (days)Citation(s)
MIT Loamy SandAerobic Incubation0.28[5]
Isothiazolinones (general) Not SpecifiedNot Specified< 10[5]

Degradation Pathways

CMIT and MIT are degraded in the environment through three primary pathways: chemical degradation (hydrolysis), photodegradation, and biodegradation. The ultimate degradation products are typically simple organic molecules and inorganic substances.[3][4] A key step in the loss of biocidal activity is the cleavage of the isothiazolinone ring structure.[3]

Chemical Degradation (Hydrolysis)

The chemical stability of isothiazolinones is highly dependent on pH. While stable in acidic to neutral conditions, CMIT, the chlorinated component, undergoes hydrolysis in alkaline environments.[1][5] The rate of degradation increases with a rise in pH.[5] This process is believed to involve the nucleophilic attack by hydroxide ions on the isothiazolone ring, leading to its opening.

CMIT CMIT (5-chloro-2-methyl-4-isothiazolin-3-one) RingOpening Isothiazolinone Ring Cleavage CMIT->RingOpening Hydrolysis Alkaline Alkaline Conditions (High pH) Alkaline->RingOpening DegradationProducts Degradation Products (e.g., N-methylmalonamic acid) RingOpening->DegradationProducts

Diagram 1: Hydrolysis pathway of CMIT under alkaline conditions.
Photodegradation

Isothiazolinones can be degraded by ultraviolet (UV) radiation present in sunlight. The photodegradation of CMIT is observed at acidic and alkaline pHs, while MIT is more resistant to photolysis under the same conditions.[5] The process can be enhanced by the presence of photosensitizers. The degradation pathway involves the absorption of light energy, leading to the cleavage of the heterocyclic ring.

Isothiazolinone Isothiazolinone (CMIT or MIT) ExcitedState Excited State Isothiazolinone->ExcitedState UV UV Radiation (Sunlight) UV->ExcitedState RingCleavage Isothiazolinone Ring Cleavage ExcitedState->RingCleavage Intermediates Intermediate Products RingCleavage->Intermediates FinalProducts Final Degradation Products (e.g., simple organic acids, CO2) Intermediates->FinalProducts

Diagram 2: General photodegradation pathway for isothiazolinones.
Biodegradation

Biodegradation is a major pathway for the dissipation of CMIT and MIT in the environment.[2] A wide range of microorganisms in soil and water can utilize these compounds as a source of carbon and nitrogen. The metabolic process typically begins with the cleavage of the isothiazolone ring, followed by the oxidation of the resulting organic fragments to carbon dioxide.[3][4] The degradation products are significantly less toxic than the parent compounds.[2][4]

cluster_biodegradation Biodegradation Process Isothiazolinone Isothiazolinone (CMIT/MIT) RingCleavage Enzymatic Ring Cleavage Isothiazolinone->RingCleavage Microorganisms Microorganisms (Bacteria, Fungi) Microorganisms->RingCleavage Metabolism Metabolites Intermediate Metabolites (e.g., organic acids) RingCleavage->Metabolites Mineralization Mineralization Metabolites->Mineralization EndProducts End Products (CO2, H2O, Inorganic Salts) Mineralization->EndProducts cluster_workflow Analytical Workflow Sample Environmental Sample (Water or Soil) Extraction Sample Preparation (e.g., Solid-Phase Extraction) Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS Detection Detection & Quantification HPLC->Detection GCMS->Detection Data Data Analysis Detection->Data

References

Ecotoxicology of Isothiazolinone-Based Biocides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinone-based biocides are a class of synthetic organic compounds widely used as preservatives and antimicrobial agents in a vast array of industrial and consumer products, including paints, adhesives, cooling water systems, metalworking fluids, and personal care products. Their broad-spectrum efficacy against bacteria, fungi, and algae makes them highly effective for microbial control. However, their inherent reactivity and potential for environmental release have raised concerns about their ecotoxicological effects on non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicology of common isothiazolinone biocides, focusing on their mechanisms of action, environmental fate, and toxicological effects on aquatic life.

Core Isothiazolinone Biocides

This guide focuses on the following widely used isothiazolinone biocides:

  • 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)

  • 2-Methyl-4-isothiazolin-3-one (MIT)

  • 1,2-Benzisothiazolin-3-one (BIT)

  • 2-Octyl-4-isothiazolin-3-one (OIT)

  • 4,5-Dichloro-2-octyl-4-isothiazolin-3-one (DCOIT)

CMIT and MIT are often used in a 3:1 mixture, commonly known by the trade name Kathon™.

Mechanism of Action

The primary antimicrobial mechanism of isothiazolinones involves a rapid, two-step process. Initially, they inhibit microbial growth and metabolism within minutes of contact. This is followed by irreversible cell damage, leading to a loss of viability over a period of hours.[1][2][3]

The core of their biocidal activity lies in the electrophilic nature of the isothiazolinone ring. The sulfur atom in the ring is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and other biological molecules like glutathione.[4][5] This interaction leads to the formation of mixed disulfides, which inactivates essential enzymes, particularly dehydrogenases involved in critical metabolic pathways like the Krebs cycle and electron transport.[3] This disruption of cellular respiration and ATP generation ultimately leads to cell death.[3] The chlorinated isothiazolinones, such as CMIT and DCOIT, exhibit higher reactivity and can form highly reactive thioacyl chloride intermediates, which can react with a broader range of cellular nucleophiles beyond thiols.[6]

Environmental Fate

Isothiazolinone biocides are generally not persistent in the environment. They are susceptible to degradation through several pathways, including:

  • Biodegradation: Studies have shown that isothiazolinones can be rapidly biodegraded in aquatic environments, with half-lives often less than 24 hours.[7] The degradation process typically involves the cleavage of the isothiazolone ring, resulting in metabolites with significantly lower toxicity.[7]

  • Hydrolysis: The stability of isothiazolinones is pH-dependent, with degradation rates increasing under alkaline conditions (pH > 9).[8]

  • Photodegradation: Sunlight can also contribute to the degradation of some isothiazolinones.[9]

Despite their relatively rapid degradation, their continuous introduction into aquatic environments from various sources necessitates a thorough understanding of their ecotoxicological impact.

Ecotoxicological Effects

Isothiazolinone biocides are known to be highly toxic to aquatic organisms, with effects observed across different trophic levels. The toxicity varies depending on the specific isothiazolinone compound and the test organism.

Data Presentation: Ecotoxicity Data

The following tables summarize the acute and chronic toxicity data for key isothiazolinone biocides on algae, aquatic invertebrates, and fish. The data is presented as EC50 (median effective concentration), LC50 (median lethal concentration), and NOEC (no-observed-effect concentration) values.

Table 1: Ecotoxicity of Isothiazolinone-Based Biocides to Algae

BiocideAlgal SpeciesEndpoint (Duration)Value (mg/L)Reference(s)
CMIT/MIT (3:1) Pseudokirchneriella subcapitataEC50 (72 h)0.048[10]
BIT Pseudokirchneriella subcapitataEC50 (72 h)0.11
BIT Pseudokirchneriella subcapitataNOEC (72 h)0.0403
OIT Green AlgaeEC500.0014[11]
DCOIT Skeletonema costatumEC50 (72 h)0.002[6]

Table 2: Ecotoxicity of Isothiazolinone-Based Biocides to Aquatic Invertebrates

BiocideInvertebrate SpeciesEndpoint (Duration)Value (mg/L)Reference(s)
CMIT/MIT (3:1) Daphnia magnaLC50 (48 h)0.0632[12]
BIT Daphnia magnaEC50 (48 h)3.27
BIT Daphnia magnaNOEC (21 d)1.2
OIT Daphnia magnaEC50 (48 h)0.07[6]
DCOIT Daphnia magnaEC50 (48 h)0.004[6]

Table 3: Ecotoxicity of Isothiazolinone-Based Biocides to Fish

BiocideFish SpeciesEndpoint (Duration)Value (mg/L)Reference(s)
CMIT/MIT (3:1) Oncorhynchus mykissLC50 (96 h)0.19[2]
BIT Oncorhynchus mykissLC50 (96 h)2.15
OIT Oncorhynchus mykissLC50 (96 h)0.01[6]
DCOIT Oncorhynchus mykissLC50 (96 h)0.003[6]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily generated using standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of ecotoxicological data.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

  • Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance over a 72-hour period.[6][13][14]

  • Test System: Batch cultures are maintained under controlled conditions of temperature (21-24°C), continuous illumination, and nutrient supply.[1][15]

  • Procedure:

    • A geometric series of at least five test concentrations and a control are prepared.[13]

    • Each test flask is inoculated with a low density of exponentially growing algae.

    • The cultures are incubated for 72 hours.

    • Algal growth is measured at least every 24 hours by determining cell density or a surrogate parameter like chlorophyll fluorescence.[3]

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate, from which the EC50 is calculated.[13]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to daphnids, a key group of freshwater invertebrates.

  • Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[14][15]

  • Test System: The test is conducted in glass vessels under static or semi-static conditions at a temperature of 18-22°C with a defined light-dark cycle.[1]

  • Procedure:

    • A geometric series of at least five test concentrations and a control are prepared.[14]

    • A specified number of daphnids are introduced into each test vessel.

    • The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.[16]

  • Endpoint: The primary endpoint is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[15]

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.

  • Principle: Fish of a recommended species (e.g., Rainbow trout, Zebrafish, Fathead minnow) are exposed to a range of concentrations of the test substance for 96 hours.[2][4][17]

  • Test System: The test can be conducted under static, semi-static, or flow-through conditions in an appropriately maintained aquarium system with controlled temperature, lighting, and dissolved oxygen levels.[18]

  • Procedure:

    • A geometric series of at least five test concentrations and a control are prepared.[17]

    • A specified number of fish are introduced into each test tank.

    • Mortality is recorded at 24, 48, 72, and 96 hours.[12]

  • Endpoint: The primary endpoint is the LC50 at 96 hours, which is the concentration that is lethal to 50% of the fish.[17]

Signaling Pathways and Molecular Mechanisms of Toxicity

Beyond direct enzyme inhibition, isothiazolinones can induce toxicity in non-target aquatic organisms through the disruption of various cellular signaling pathways.

Oxidative Stress and the Keap1-Nrf2 Pathway

Isothiazolinones can induce the production of reactive oxygen species (ROS), leading to oxidative stress in aquatic organisms.[5] This can damage cellular components such as lipids, proteins, and DNA. In response to oxidative stress, organisms activate defense mechanisms, including the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. However, upon exposure to oxidative stressors like isothiazolinones, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).

Oxidative_Stress_Pathway cluster_nucleus Isothiazolinone Isothiazolinone ROS Increased ROS (Reactive Oxygen Species) Isothiazolinone->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1, releases Nrf2 Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Cellular_Damage Causes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1_d Degraded Keap1 Keap1_Nrf2->Keap1_d Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Transcription (SOD, CAT, GST) ARE->Antioxidant_Genes Activates

Caption: Isothiazolinone-induced oxidative stress and the Keap1-Nrf2 signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Studies have shown that isothiazolinones can activate MAPK pathways, such as the ERK1/2, p38, and JNK pathways.[19] This activation can lead to the release of pro-inflammatory cytokines and the induction of apoptosis (programmed cell death), contributing to the overall toxicity of these biocides.

MAPK_Pathway Isothiazolinone Isothiazolinone Cell_Stress Cellular Stress (e.g., Oxidative Stress) Isothiazolinone->Cell_Stress MAP3K MAP3K (e.g., ASK1, MEKK) Cell_Stress->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammation Inflammation Transcription_Factors->Inflammation Upregulates Apoptosis Apoptosis Transcription_Factors->Apoptosis Induces

Caption: Generalized MAPK signaling pathway activated by isothiazolinone-induced cellular stress.

Endocrine Disruption

There is growing evidence to suggest that some isothiazolinone biocides, such as DCOIT, can act as endocrine-disrupting chemicals (EDCs).[13] Studies in zebrafish have shown that DCOIT can interfere with the hypothalamus-pituitary-thyroid (HPT) axis, leading to decreased levels of thyroid hormones (T3 and T4).[13] This disruption of the thyroid endocrine system can have significant adverse effects on the growth and development of aquatic organisms.[13]

Endocrine_Disruption_Pathway DCOIT DCOIT Hypothalamus Hypothalamus DCOIT->Hypothalamus Upregulates TRH genes Pituitary Pituitary Gland DCOIT->Pituitary Upregulates TSH genes Thyroid Thyroid Gland DCOIT->Thyroid Downregulates TH receptor genes T3_T4 T3 & T4 (Thyroid Hormones) DCOIT->T3_T4 Leads to Lower Levels Hypothalamus->Pituitary Stimulates Pituitary->Thyroid Stimulates Thyroid->T3_T4 Produces TRH TRH (Thyrotropin-Releasing Hormone) TSH TSH (Thyroid-Stimulating Hormone) T3_T4->Hypothalamus Negative Feedback T3_T4->Pituitary Negative Feedback Target_Tissues Target Tissues T3_T4->Target_Tissues Act on Development Impaired Growth & Development Target_Tissues->Development

Caption: DCOIT-induced disruption of the Hypothalamus-Pituitary-Thyroid (HPT) axis in fish.

Conclusion

Isothiazolinone-based biocides are effective antimicrobial agents but pose a significant ecotoxicological risk to aquatic ecosystems. Their mechanism of action, centered on the electrophilic reaction with thiol-containing molecules, disrupts essential cellular processes in non-target organisms. While generally non-persistent, their continuous release warrants careful consideration of their environmental impact. The high toxicity of isothiazolinones to algae, invertebrates, and fish, coupled with their ability to interfere with critical signaling pathways, underscores the importance of responsible use and the need for continued research into their long-term effects on aquatic environments. This technical guide provides a foundational understanding for researchers and professionals working to assess and mitigate the environmental risks associated with these widely used biocides.

References

Kathon 886 impact on non-target aquatic microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Impact of Kathon 886 on Non-Target Aquatic Microorganisms

Introduction

This compound is a high-performance, broad-spectrum antimicrobial agent widely used in industrial applications, such as metalworking fluids and water treatment, to control the growth of bacteria, fungi, and algae.[1] Its efficacy stems from its active ingredients, a synergistic combination of two isothiazolinones: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[1][2] A typical formulation of this compound MW contains approximately 10.4% CMIT and 3.7% MIT.[1] While highly effective for its intended purpose, the introduction of this compound into aquatic environments, even at low concentrations, warrants a thorough examination of its impact on non-target aquatic microorganisms. This guide provides a detailed overview of its ecotoxicity, mechanism of action, and the experimental protocols used for its evaluation.

Ecotoxicity of Active Ingredients

The active components of this compound, CMIT and MIT, are classified as very toxic to aquatic life.[3][4] Acute toxicity values (LC50/EC50) for the most sensitive species are typically between 0.1 and 1 mg/L.[3] However, these compounds are known to biodegrade rapidly in aquatic systems, with metabolites that are 4 to 5 orders of magnitude less toxic, mitigating long-term environmental risk when used properly.[5][6]

Data Presentation: Quantitative Ecotoxicity Data

The following tables summarize the quantitative toxicity data for the active ingredients of this compound on various non-target aquatic organisms.

Table 1: Acute and Chronic Ecotoxicity of this compound Active Ingredients

Active IngredientTest OrganismSpeciesDurationEndpointValue (mg/L)Test Guideline
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)FishOncorhynchus mykiss (Rainbow Trout)96 hoursLC500.19OECD Test Guideline[3]
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)Aquatic InvertebrateDaphnia magna (Water Flea)21 daysNOEC (offspring)0.172Not Specified[3]
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)Aquatic InvertebrateDaphnia magna (Water Flea)21 daysLOEC (offspring)0.572Not Specified[3]
2-Methyl-4-isothiazolin-3-one (MIT)Fish / InvertebratesMost Sensitive SpeciesAcuteLC50/EC500.1 - 1.0Not Specified[3]

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed. LOEC (Lowest Observed Effect Concentration): The lowest concentration of a substance that has a statistically significant effect.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Active Ingredients against Non-Target Microorganisms

Microorganism TypeSpeciesActive Ingredient Conc. (ppm)Reference
BacteriaAlcaligenes faecalis2[2]
BacteriaMycobacterium chelonae7 - 20[1][7]
YeastCandida albicans5[2]

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Mechanism of Action

Isothiazolinones employ a two-step mechanism of action against microorganisms. The process begins with a rapid inhibition of microbial growth and key metabolic pathways, which occurs within minutes of contact. This is followed by irreversible cellular damage that leads to a loss of viability over a period of hours.[1][8]

The primary molecular target is the thiol groups found in cellular proteins and smaller molecules like glutathione.[8] The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic thiols (-SH) on enzymes, particularly dehydrogenase enzymes crucial for cellular respiration and energy generation (e.g., lactate dehydrogenase, NADH dehydrogenase).[8][9] This reaction leads to the formation of a disulfide bond, inactivating the enzyme and disrupting central metabolic pathways such as the Krebs cycle. The ultimate result is the cessation of respiration, inhibition of ATP synthesis, and cell death.[8]

Visualization: Biocidal Mechanism of Action

G cluster_0 cluster_1 Cellular Disruption Kathon Isothiazolinone (CMIT/MIT) Inactivated_Enzyme Inactivated Enzyme (Disulfide Bridge Formed) Kathon->Inactivated_Enzyme Reaction with Thiol Group Enzyme Microbial Enzyme (e.g., Dehydrogenase) with active Thiol (-SH) group Enzyme->Inactivated_Enzyme Metabolic_Block Disruption of Central Metabolic Pathways (e.g., Respiration) Inactivated_Enzyme->Metabolic_Block ATP_Block Inhibition of ATP Synthesis Metabolic_Block->ATP_Block Cell_Death Cell Death ATP_Block->Cell_Death

Caption: Mechanism of isothiazolinone biocidal activity.

Experimental Protocols

The evaluation of a biocide's impact on aquatic microorganisms follows standardized and rigorous methodologies to ensure data quality and reproducibility. These protocols are often based on guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and adhere to Good Laboratory Practice (GLP).[10]

Aquatic Ecotoxicity Testing (OECD Guideline-Based)

This protocol is designed to determine the acute or chronic toxicity of a substance to aquatic organisms like fish or invertebrates.

  • Objective: To calculate key toxicity metrics such as LC50, EC50, or NOEC.

  • Test Organisms: Standardized species are used, for example, Rainbow Trout (Oncorhynchus mykiss) for fish toxicity or the water flea (Daphnia magna) for aquatic invertebrate toxicity.[3]

  • Methodology:

    • Test Substance Preparation: A series of test concentrations are prepared by diluting the biocide (e.g., this compound) in a defined aqueous medium. A control group with no added biocide is also prepared.

    • Exposure: A set number of test organisms are introduced into vessels containing the different test concentrations and the control.

    • Test Conditions: Environmental conditions such as temperature, pH, and light cycle are strictly controlled throughout the experiment.

    • Duration: The exposure period is defined by the specific test. For acute tests, it is typically 48 hours (invertebrates) or 96 hours (fish). For chronic tests, it can be 21 days or longer to assess reproductive effects.[3]

    • Endpoint Observation: At specified intervals and at the end of the test, key endpoints are measured. For acute tests, this is typically mortality (for LC50) or immobilization (for EC50). For chronic tests, it may include effects on reproduction (e.g., number of offspring) or growth.[3]

    • Data Analysis: Statistical methods are used to analyze the dose-response relationship and calculate the final toxicity values.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a biocide required to inhibit the growth of a specific microorganism.

  • Objective: To determine the MIC of the biocide against target bacteria or fungi.

  • Methodology: [9]

    • Culture Preparation: A 24-hour broth culture of the test bacterium or a fungal spore suspension from a 7-14 day culture is prepared.

    • Serial Dilution: The biocide is serially diluted in a liquid growth medium (e.g., Trypticase Soy Broth) in a series of test tubes or a microtiter plate.

    • Inoculation: Each dilution is inoculated with a standardized amount of the microorganism culture (e.g., a 1:100 inoculation).

    • Incubation: The inoculated tests are incubated under optimal growth conditions. For bacteria, this is typically at 37°C for 2 days. For fungi, it is often at 28-30°C for 7 days.

    • Observation: Following incubation, the tests are visually inspected for microbial growth (indicated by turbidity).

    • MIC Determination: The MIC is recorded as the lowest concentration of the biocide at which no visible growth occurs.

Visualization: Ecotoxicity Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_analysis Analysis Phase A Prepare Stock Solution of This compound B Create Serial Dilutions in Test Medium A->B D Introduce Test Organisms (e.g., Daphnia magna) B->D C Prepare Control (No Biocide) C->D E Incubate under Controlled Conditions (e.g., 48 hours) D->E F Observe Endpoints (e.g., Mortality, Immobilization) E->F G Perform Statistical Analysis F->G H Determine EC50 / LC50 / NOEC G->H

Caption: General workflow for an aquatic ecotoxicity test.

References

Transgenerational Epigenetic Effects of CMIT/MIT Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biocide mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) is widely used as a preservative in industrial and consumer products. Emerging evidence, primarily from aquatic toxicology studies, suggests that exposure to CMIT/MIT can induce multi- and transgenerational effects, including impacts on reproductive health and genotoxicity. While the precise epigenetic mechanisms are still under investigation, a plausible pathway involves the induction of oxidative stress, leading to alterations in DNA methylation and potentially other epigenetic marks. This guide provides a comprehensive overview of the current state of research, detailed experimental protocols for investigating these effects, and a proposed signaling pathway for CMIT/MIT-induced epigenetic modifications. The information presented herein is intended to serve as a resource for researchers and professionals in drug development and toxicology to inform future studies and risk assessments.

Introduction to CMIT/MIT and Epigenetic Inheritance

CMIT/MIT are isothiazolinone-based biocides effective against a broad spectrum of microorganisms.[1] Their mechanism of action involves the inhibition of essential cellular enzymes and the generation of reactive oxygen species (ROS), leading to oxidative stress.[2]

Transgenerational epigenetic inheritance refers to the transmission of epigenetic modifications, such as DNA methylation and histone modifications, from one generation to the next through the germline, in the absence of direct environmental exposure.[3] These changes can influence the phenotype of subsequent generations. For a chemical's effect to be considered truly transgenerational, it must be observed in the F3 generation or beyond in a mammalian model (when the F0 gestating female is exposed).

Evidence of Transgenerational Effects from CMIT/MIT Exposure

To date, the most direct evidence for the multigenerational effects of CMIT/MIT comes from a study on the aquatic invertebrate Daphnia magna.[2][4][5][6] This study provides a valuable model for understanding the potential for heritable effects of this biocide.

Quantitative Data from Daphnia magna Studies

The following tables summarize the key quantitative findings from multigenerational exposure studies on D. magna.

Table 1: Chronic Toxicity of CMIT/MIT on Daphnia magna (21-day exposure) [6]

Concentration (µg/L)ParameterResult
7Total Offspring per Female34.2% decrease
80Survival RateSignificant decrease
320Survival Rate0%

Table 2: Multigenerational and Transgenerational Effects of CMIT/MIT (7 µg/L) on Daphnia magna Reproduction [4]

Exposure ScenarioGenerationEndpointObservation
Multigenerational (ME)F1Total OffspringAccumulative adverse effect
Multigenerational (ME)F3ReproductionAcclimatory/Defensive responses
Parental (PE)F1Total OffspringParental effect (adverse)
Parental (PE)F3Time to First ReproductionTransgenerational effect (adverse)
Parental (PE)F3Reproductive CapacityRecovery after exposure termination

Table 3: Genotoxicity and Epigenotoxicity of CMIT/MIT (7 µg/L) in Daphnia magna [2][4]

Exposure ScenarioGenerationEndpointObservation
Multigenerational (ME)F1DNA Damage (Comet Assay)Most severe damage observed
Parental (PE)P0Global DNA MethylationSignificant increase
Parental (PE)F3Global DNA MethylationReturned to normal levels
Multigenerational (ME)F3Global DNA MethylationReturned to normal levels

Proposed Mechanistic Pathway

While the exact mechanisms of CMIT/MIT-induced transgenerational epigenetic effects are not fully elucidated, a plausible pathway involves oxidative stress-mediated signaling. CMIT/MIT exposure has been shown to induce the production of Reactive Oxygen Species (ROS).[7] ROS can, in turn, influence epigenetic modifying enzymes and signaling pathways that regulate chromatin structure.

Signaling Pathway Diagram

CMIT_MIT_Epigenetic_Pathway cluster_exposure Cellular Exposure cluster_stress Cellular Stress Response cluster_signaling Signal Transduction cluster_epigenetic Epigenetic Machinery cluster_outcome Biological Outcome CMIT_MIT CMIT/MIT Exposure ROS Increased Reactive Oxygen Species (ROS) CMIT_MIT->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK MAPK Pathway Activation (e.g., ERK, JNK, p38) Oxidative_Stress->MAPK DNMTs DNMTs MAPK->DNMTs Regulation HDACs HDACs MAPK->HDACs Regulation HMTs HMTs/HDMs MAPK->HMTs Regulation Epigenetic_Mods Altered DNA Methylation & Histone Modifications DNMTs->Epigenetic_Mods HDACs->Epigenetic_Mods HMTs->Epigenetic_Mods Gene_Expression Altered Gene Expression Epigenetic_Mods->Gene_Expression Transgenerational Transgenerational Phenotypic Changes Gene_Expression->Transgenerational

Caption: Proposed pathway of CMIT/MIT-induced transgenerational epigenetic effects.

Experimental Protocols

This section details key methodologies for assessing the genotoxic and epigenetic effects of chemical exposures.

Experimental Workflow for Transgenerational Studies

The following diagram illustrates a typical workflow for a multigenerational study in an aquatic model like Daphnia magna.

Transgenerational_Workflow cluster_F1 F1 Generation cluster_F2 F2 Generation cluster_F3 F3 Generation F0 F0 Generation (Parental) Exposure to CMIT/MIT F1_ME Multigenerational Exposure (ME) (Continued Exposure) F0->F1_ME F1_PE Parental Exposure (PE) (Clean Medium) F0->F1_PE Analysis Phenotypic, Genotoxic, and Epigenetic Analysis at each Generation F0->Analysis F2_ME ME (Continued Exposure) F1_ME->F2_ME F1_ME->Analysis F2_PE PE (Clean Medium) F1_PE->F2_PE F1_PE->Analysis F3_ME ME (Continued Exposure) F2_ME->F3_ME F2_ME->Analysis F3_PE PE (Clean Medium) F2_PE->F3_PE F2_PE->Analysis F3_ME->Analysis F3_PE->Analysis

Caption: Workflow for a multi/transgenerational toxicity study.

Comet Assay for Genotoxicity

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.

Detailed Protocol:

  • Cell Isolation: For Daphnia magna, haemolymph can be extracted from newborn organisms. For mammalian studies, various tissues or cell cultures can be used.

  • Slide Preparation: Mix isolated cells with low-melting-point agarose and spread onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.

  • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Scoring: Visualize slides using a fluorescence microscope and quantify the amount of DNA in the comet tail using image analysis software.

Global DNA Methylation Analysis (ELISA-based)

This method provides a quantitative measure of the total 5-methylcytosine (5-mC) content in a DNA sample.

Principle: An ELISA-based kit uses a specific anti-5-mC antibody to detect and quantify the amount of methylated DNA in a sample.

Detailed Protocol:

  • DNA Extraction: Isolate high-quality genomic DNA from the tissue or cells of interest.

  • DNA Binding: Add a known amount of DNA to the wells of a microplate, where it will bind to the surface.

  • Antibody Incubation: Add a primary antibody specific for 5-mC to the wells.

  • Secondary Antibody and Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP). After washing, add a colorimetric substrate. The intensity of the color produced is proportional to the amount of 5-mC in the sample.

  • Quantification: Measure the absorbance using a microplate reader and calculate the percentage of 5-mC by comparing the results to a standard curve.

Discussion and Future Directions

The evidence from Daphnia magna strongly suggests that CMIT/MIT exposure can lead to multigenerational and transgenerational adverse effects.[4][5] The observed increase in global DNA methylation in the parent generation, although it did not persist in subsequent unexposed generations, indicates that CMIT/MIT can interact with the epigenetic machinery.[4] The lack of a direct correlation between global DNA methylation and the observed phenotypes in later generations suggests that other epigenetic mechanisms, such as histone modifications or changes in non-coding RNAs, may be involved. It is also possible that gene-specific DNA methylation changes, rather than global changes, are the key drivers of the heritable phenotypes.

The proposed mechanism of oxidative stress leading to epigenetic alterations is a strong candidate for explaining these effects. Oxidative stress is known to impact the activity of DNA methyltransferases (DNMTs) and histone-modifying enzymes.[8] Therefore, future research should focus on:

  • Mammalian Studies: Investigating the transgenerational epigenetic effects of CMIT/MIT in rodent models to better assess the risk to human health.

  • Mechanism-focused In Vitro Studies: Examining the direct effects of CMIT/MIT on the activity of epigenetic enzymes (DNMTs, HDACs, etc.) in relevant cell lines.

  • Genome-wide Epigenetic Analysis: Utilizing techniques like whole-genome bisulfite sequencing (WGBS) and ChIP-seq to identify specific genes and genomic regions that are epigenetically altered by CMIT/MIT exposure in a transgenerational manner.

  • Role of Oxidative Stress: Further elucidating the link between CMIT/MIT-induced oxidative stress and specific epigenetic modifications.

Conclusion

The potential for CMIT/MIT to induce transgenerational epigenetic effects is a significant concern for public health and environmental safety. While current evidence is limited, the findings in Daphnia magna provide a compelling basis for further investigation. The methodologies and proposed mechanistic pathways outlined in this guide offer a framework for researchers to explore this critical area of toxicology. A deeper understanding of these effects is essential for the accurate risk assessment and regulation of this widely used biocide.

References

In Vitro Genotoxicity and Cytotoxicity of Kathon 886: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kathon 886 is a widely used biocide and preservative with a broad spectrum of antimicrobial activity. Its active ingredients are a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), typically in a ratio of approximately 3:1. Given its extensive use in industrial and consumer products, a thorough understanding of its potential cytotoxic and genotoxic effects on mammalian cells is crucial for risk assessment and the development of safe handling and use guidelines. This technical guide provides an in-depth overview of the in vitro genotoxicity and cytotoxicity of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and insights into its molecular mechanisms of action.

Cytotoxicity of this compound in Mammalian Cells

The cytotoxic effects of this compound and its active ingredients have been evaluated in various mammalian cell lines. The primary mechanism of its antimicrobial action, which is believed to extend to its cytotoxicity in mammalian cells, involves the rapid inhibition of critical metabolic enzymes through the oxidation of thiol-containing residues. This disruption of central metabolic pathways leads to a loss of cell viability. In vascular smooth muscle cells, the CMIT/MIT mixture has been shown to cause thiol depletion, leading to an elevation in cytosolic Zn2+ and the generation of reactive oxygen species (ROS), ultimately resulting in functional impairment and tissue damage.

While comprehensive dose-response data across multiple cell lines is not extensively published in publicly available literature, some studies provide insights into its cytotoxic concentrations. For instance, in human HaCaT keratinocytes, methylisothiazolinone (MIT) alone has demonstrated cytotoxicity at concentrations of 300 µM and 400 µM. Furthermore, the CMIT/MIT mixture has been observed to increase local toxicity in human skin explants at concentrations of 375/125 ppm and 750/250 ppm of CMIT/MI. In the context of genotoxicity testing, the mixture was reported to be toxic in the Ames test at concentrations above 20 nl per plate (2.69 µ g/plate ).

Table 1: Summary of In Vitro Cytotoxicity Data for this compound and its Active Ingredients

Test System (Cell Line)Compound TestedEndpointEffective Concentration
HaCaT (Human Keratinocytes)Methylisothiazolinone (MIT)Cytotoxicity300 µM and 400 µM
Human Skin ExplantsCMIT/MIT MixtureLocal Toxicity375/125 ppm and 750/250 ppm
Salmonella typhimurium (Ames Test)MI/MCI-886Toxicity> 20 nl/plate (2.69 µ g/plate )

Genotoxicity of this compound

The genotoxic potential of this compound has been assessed in a battery of in vitro and in vivo tests. The available data indicates some genotoxic activity in vitro under specific conditions.

Bacterial Reverse Mutation Assay (Ames Test)

This compound has been shown to induce point mutations in the Ames test. Specifically, it produced a positive result in Salmonella typhimurium strain TA100 in the absence of a metabolic activation system (S9). The mutagenic effect was reported to be reduced in the presence of the S9 mix. However, other studies have reported non-mutagenic results for the CMIT/MIT mixture at concentrations up to 5000 µ g/plate . These discrepancies may be attributable to differences in the specific test protocols and formulations used.

Mammalian Cell Gene Mutation Assay

In cultured mammalian cells, specifically L5178Y mouse lymphoma cells, this compound was found to induce point mutations in the absence of metabolic activation. In the presence of a rat-liver S9 metabolizing system, a 10-fold higher concentration was required to elicit a mutagenic response.

Chromosome Aberration Test

Studies on the clastogenic potential of this compound have yielded mixed results. While some internal industry reports may contain detailed data, publicly accessible information often provides a qualitative summary. For instance, some reports indicate that in vitro genetic toxicity studies were negative in some cases and positive in others. An in vivo chromosome aberration test in mouse bone marrow cells yielded a negative result.

Micronucleus Test

Unscheduled DNA Synthesis (UDS) Assay

In primary rat hepatocytes, this compound did not induce unscheduled DNA synthesis, indicating a lack of DNA damage repair induction in this test system.

Table 2: Summary of In Vitro Genotoxicity Data for this compound

AssayTest SystemMetabolic ActivationResult
Ames TestSalmonella typhimurium TA100Without S9Positive
With S9Reduced Mutagenicity
Mouse Lymphoma AssayL5178Y cellsWithout S9Positive
With S9Positive (at 10x higher conc.)
Chromosome AberrationMammalian Cells-Mixed reports (Positive and Negative)
Unscheduled DNA SynthesisPrimary Rat Hepatocytes-Negative

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are often proprietary. However, the following sections describe the general methodologies for the key in vitro genotoxicity assays, based on OECD guidelines and common laboratory practices.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To detect chemically induced gene mutations (point mutations) in bacterial strains.

Methodology:

  • Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of point mutations.

  • Metabolic Activation: The assay is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

  • Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9 mix in molten top agar. This mixture is then poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control.

In Vitro Mammalian Chromosome Aberration Test

Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or primary human peripheral blood lymphocytes.

  • Metabolic Activation: The test is conducted with and without an S9 mix.

  • Exposure: Cell cultures are treated with at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.

  • Cell Harvest: After treatment, cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of mitosis.

  • Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: Chromosomes are stained, and at least 200 metaphase spreads per concentration are analyzed for structural aberrations (e.g., breaks, gaps, deletions, exchanges). The percentage of cells with aberrations is calculated.

In Vitro Micronucleus Test

Objective: To detect damage to chromosomes or the mitotic apparatus, which results in the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

  • Cell Lines: Similar to the chromosome aberration test, various mammalian cell lines can be used.

  • Exposure: Cells are exposed to the test substance with and without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvest and Staining: Cells are harvested and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by analyzing at least 2000 binucleated cells per concentration.

Signaling Pathways and Mechanisms of Action

The cytotoxic and potentially genotoxic effects of this compound's active ingredients in mammalian cells are linked to several signaling pathways.

Oxidative Stress and Thiol Depletion: The primary mechanism involves the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic cellular components, particularly thiol groups in proteins and glutathione. This leads to enzyme inhibition, disruption of the cellular redox balance, and the generation of reactive oxygen species (ROS).

MAPK and NF-κB Signaling: In cultured neurons, methylisothiazolinone has been shown to induce neurotoxicity through a zinc-dependent pathway that involves the activation of the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway. This activation, in turn, triggers NADPH oxidase, leading to ROS production, DNA damage, and overactivation of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. Furthermore, the CMIT/MIT mixture can induce a pro-inflammatory response through the activation of the NF-κB signaling pathway.

Kathon886_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Kathon This compound (CMIT/MIT) Thiol Thiol Depletion (e.g., Glutathione) Kathon->Thiol Reacts with thiols ERK ERK1/2 (MAPK) Activation Kathon->ERK NFkB NF-κB Activation Kathon->NFkB Zn Increased Cytosolic Zn2+ Thiol->Zn NADPHox NADPH Oxidase Activation ERK->NADPHox ROS ROS Generation (Oxidative Stress) NADPHox->ROS DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis / Cell Death ROS->Apoptosis Inflammation Inflammation NFkB->Inflammation PARP PARP Overactivation DNA_damage->PARP PARP->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow_Genotoxicity cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Genotoxicity Assays cluster_analysis Data Analysis Cells Mammalian Cell Culture (e.g., CHO, Lymphocytes) Treat_noS9 Treat cells with this compound (-S9) Cells->Treat_noS9 Treat_S9 Treat cells with this compound (+S9) Cells->Treat_S9 Kathon_prep Prepare this compound Concentrations Kathon_prep->Treat_noS9 Kathon_prep->Treat_S9 S9_prep Prepare S9 Mix (for +S9 condition) S9_prep->Treat_S9 Ames Ames Test (Bacterial Strains) Treat_noS9->Ames ChrAb Chromosome Aberration Assay Treat_noS9->ChrAb Micro Micronucleus Test Treat_noS9->Micro Treat_S9->Ames Treat_S9->ChrAb Treat_S9->Micro Count_rev Count Revertant Colonies Ames->Count_rev Score_ab Score Chromosomal Aberrations ChrAb->Score_ab Score_micro Score Micronuclei Micro->Score_micro Endpoint Determine Genotoxic Potential Count_rev->Endpoint Score_ab->Endpoint Score_micro->Endpoint

Caption: General workflow for in vitro genotoxicity testing of this compound.

Conclusion

The available in vitro data indicate that this compound possesses cytotoxic and, under certain conditions, genotoxic properties in mammalian cells. Its cytotoxicity is primarily driven by the depletion of cellular thiols and the induction of oxidative stress, which can trigger downstream signaling pathways leading to cell death. The genotoxicity profile suggests that this compound can induce point mutations, particularly in the absence of metabolic detoxification. The evidence for clastogenicity (chromosome breakage) is less clear from publicly available data.

For drug development professionals and researchers, these findings underscore the importance of careful handling and risk assessment of this compound. Further research providing more comprehensive quantitative dose-response data for both cytotoxicity and a full battery of genotoxicity endpoints across a wider range of human cell lines would be beneficial for refining safety guidelines and understanding its potential human health impacts.

The Impact of Kathon 886 on Microbial Community Diversity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kathon 886 is a commercial biocide widely employed across various industries to control microbial growth in aqueous systems. Its active ingredients are a synergistic mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). While highly effective in inhibiting and eradicating microorganisms, the application of this compound can have significant, and often persistent, effects on the diversity and structure of microbial communities. This technical guide provides an in-depth analysis of these effects, synthesizing available data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Data Presentation: Effects on Microbial Communities

EnvironmentMicrobial GroupObserved Effects of IsothiazolinonesReference
Soil BacteriaInhibition of growth, with recovery linked to the development of community tolerance for some isothiazolinones.[1][2]
FungiMore prolonged inhibition of growth and substrate-induced respiration compared to bacteria, indicating "legacy effects" even after biocide dissipation.[1][2]
Industrial Metalworking Fluids BacteriaSelective pressure leading to the dominance of resistant genera such as Acinetobacter and Bacillus.[3][4]
FungiPresence of fungi indicates incomplete eradication by biocide treatments.[3][4]
Maritime Cultural Relics (Immersion Water) Bacteria & FungiSensitivity of culturable fungi to isothiazolinone biocides, with significant differences in the microbial community composition of treated water.[5]
Reverse Osmosis Concentrate Denitrifying BacteriaHigh concentrations of MIT can suppress denitrifying bacteria like Halomonas. Continuous exposure may lead to increased tolerance.[2]

Experimental Protocols

To assess the impact of this compound on microbial community diversity, a multi-faceted approach combining cultivation-based methods with high-throughput sequencing is recommended. The following is a synthesized protocol based on methodologies from relevant studies.

Sample Collection and Preparation
  • Soil Samples: Collect soil cores from the target area. Homogenize the soil and sieve to remove large debris. A portion of the soil should be stored at -80°C for DNA extraction, while another portion can be used for microcosm experiments.

  • Aqueous Samples (e.g., industrial fluids, water): Collect water samples in sterile containers. For DNA extraction, filter a known volume of the sample through a 0.22 µm filter, and store the filter at -80°C.

Microcosm Setup and this compound Treatment
  • Establish microcosms using the collected soil or water samples.

  • Prepare a stock solution of this compound and add it to the microcosms to achieve a range of desired concentrations. Include a control group with no this compound addition.

  • Incubate the microcosms under controlled conditions (e.g., temperature, light) for a specified period.

  • Collect samples at different time points to assess both the immediate and long-term effects.

DNA Extraction and Quantification
  • Extract total genomic DNA from the soil samples or filters using a commercially available kit (e.g., DNeasy PowerSoil Kit).

  • Quantify the extracted DNA using a spectrophotometer or fluorometer to ensure sufficient quantity and quality for downstream applications.

16S rRNA Gene Amplicon Sequencing (for Bacteria and Archaea)
  • PCR Amplification: Amplify a variable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.[4][6][7] The forward primer should have a barcode sequence for multiplexing.

  • Library Preparation: Purify the PCR products and prepare sequencing libraries according to the guidelines of the sequencing platform (e.g., Illumina MiSeq).

  • Sequencing: Perform paired-end sequencing on the prepared libraries.

ITS Region Amplicon Sequencing (for Fungi)
  • PCR Amplification: Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal RNA gene cluster using fungal-specific primers.

  • Library Preparation and Sequencing: Follow a similar procedure as for 16S rRNA gene sequencing.

Bioinformatic Analysis
  • Data Preprocessing: Remove adapter sequences, trim low-quality reads, and merge paired-end reads.

  • OTU Clustering/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).

  • Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database (e.g., SILVA, Greengenes for 16S rRNA; UNITE for ITS).

  • Diversity Analysis:

    • Alpha Diversity: Calculate diversity indices within each sample (e.g., Shannon, Simpson, Chao1).

    • Beta Diversity: Compare the microbial community composition between different samples (e.g., Bray-Curtis dissimilarity, UniFrac distances) and visualize using ordination plots (e.g., PCoA, NMDS).

Mandatory Visualizations

Mechanism of Action of Isothiazolinones on Microbial Cells

The biocidal activity of isothiazolinones, the active components of this compound, is a two-step process that ultimately leads to cell death.

cluster_0 Step 1: Rapid Inhibition (Minutes) cluster_1 Step 2: Irreversible Damage (Hours) Kathon This compound (CMIT/MIT) Cell Microbial Cell Kathon->Cell Enters Cell Metabolism Inhibition of Metabolic Pathways Cell->Metabolism Growth Growth Arrest Metabolism->Growth Respiration Respiration Inhibition Metabolism->Respiration ATP ATP Synthesis Blockage Metabolism->ATP Thiol Destruction of Protein Thiols Metabolism->Thiol Damage Irreversible Cell Damage Thiol->Damage Radicals Production of Free Radicals Radicals->Damage Death Cell Death Damage->Death cluster_0 Experimental Setup cluster_1 Molecular Analysis cluster_2 Data Analysis A Sample Collection (Soil/Water) B Microcosm Setup A->B C This compound Treatment (Different Concentrations) B->C D DNA Extraction C->D E 16S rRNA / ITS PCR Amplification D->E F Next-Generation Sequencing E->F G Bioinformatic Processing (OTU/ASV Clustering) F->G H Taxonomic Assignment G->H I Diversity Analysis (Alpha & Beta) H->I

References

Methodological & Application

Application Note: Quantitative Analysis of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) in Water Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) in water samples. These isothiazolinone biocides are widely utilized in industrial and household products to control microbial growth, leading to their potential presence in various water sources.[1] The described method employs a reversed-phase C18 column with UV detection, offering a straightforward and accurate approach for monitoring these compounds in aqueous matrices. The protocol has been validated for linearity, accuracy, and precision, demonstrating its suitability for routine analysis in environmental monitoring and quality control settings.

Introduction

5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) are the active ingredients in many broad-spectrum biocides used to inhibit the growth of bacteria, fungi, and algae.[1] Their extensive use in cooling tower waters, paper manufacturing, and personal care products can lead to their release into aquatic environments. Due to their potential to cause allergic contact dermatitis and other health concerns, regulatory bodies in various regions have set limits on their permissible concentrations in different products.[1][2] Consequently, sensitive and accurate analytical methods are essential for monitoring their levels in water to ensure environmental safety and regulatory compliance. This application note presents a validated HPLC-UV method for the simultaneous quantification of CMIT and MIT in water samples.

Experimental Protocol

Materials and Reagents
  • Standards: Certified Reference Materials (CRMs) of CMIT and MIT.

  • Solvents: HPLC grade Methanol and Acetonitrile.

  • Water: Ultrapure water (18.2 MΩ·cm resistivity).

  • Acid: Glacial Acetic Acid (optional, for mobile phase modification).

  • Filters: 0.45 µm syringe filters for sample clarification.

Instrumentation
  • HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Data Acquisition and Processing: Chromatography software for instrument control, data collection, and analysis.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh and dissolve the CMIT and MIT CRMs in methanol to prepare individual or mixed stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. Suggested concentration ranges are 0.1 - 10 mg/L for MIT and 0.3 - 30 mg/L for CMIT.[1]

Sample Preparation

For relatively clean water samples (e.g., drinking water, process water), minimal sample preparation is required:

  • Collect the water sample in a clean, appropriate container.

  • Allow the sample to come to room temperature.

  • For samples containing suspended particles, filter through a 0.45 µm syringe filter prior to injection.

  • For complex aqueous matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analytes.[2]

HPLC Operating Conditions

The following table outlines the recommended HPLC conditions for the analysis of CMIT and MIT.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (e.g., 30:70, v/v) or a gradient elution.[1][3]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 10 µL[2][3]
Column Temperature 35°C[1]
Detection Wavelength 274 nm or 280 nm[2][3]

Note: The mobile phase composition and gradient profile may need to be optimized depending on the specific column and instrument used to achieve the best separation.

Data Analysis
  • Identify the CMIT and MIT peaks in the sample chromatograms by comparing their retention times with those of the standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Quantify the concentration of CMIT and MIT in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data

The performance of the HPLC method was evaluated, and the following quantitative data were obtained.

Table 1: Chromatographic Performance and Method Validation

AnalyteRetention Time (min)Linearity (R²)Accuracy (%)Precision (%RSD)Method Detection Limit (MDL) (mg/L)
MIT ~3.650.9999102.031.710.0149
CMIT ~7.530.9999101.553.540.0264

Data adapted from a study on the quantification of CMIT/MIT in cosmetic products, which is applicable to water-based samples.[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Water Sample Filtration Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography UV_Detection UV Detection Chromatography->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the quantitative analysis of CMIT/MIT in water samples by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of CMIT and MIT in water samples. The method is characterized by its simple sample preparation, good chromatographic resolution, and high sensitivity. The validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range. This protocol is well-suited for routine monitoring of CMIT and MIT in various water matrices to ensure compliance with environmental and product safety regulations.

References

Application Note: High-Throughput Analysis of Isothiazolinone Residues in Diverse Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of a range of isothiazolinone residues in various matrices, including cosmetics, water samples, and food contact materials. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis. The methodologies presented are designed for researchers, scientists, and quality control professionals requiring a reliable and high-throughput analytical solution for isothiazolinone monitoring.

Introduction

Isothiazolinones are a class of broad-spectrum biocides widely used as preservatives in a multitude of consumer and industrial products to prevent microbial spoilage.[1] Common isothiazolinones include Methylisothiazolinone (MI), Methylchloroisothiazolinone (CMI), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[2][3] Due to their potential to cause skin sensitization and allergic contact dermatitis, regulatory bodies worldwide have established strict limits on their concentrations in various products.[1] Consequently, sensitive and selective analytical methods are crucial for ensuring product safety and regulatory compliance. This application note presents a validated HPLC-MS/MS method for the trace-level detection and quantification of multiple isothiazolinone residues.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the matrix. Three distinct protocols are provided below for cosmetics, water samples, and solid matrices like food contact materials.

2.1.1. Protocol for Cosmetic Products (Creams, Lotions, Shampoos)

This protocol is based on a Matrix Solid-Phase Dispersion (MSPD) method, which is effective for complex cosmetic matrices.[4]

  • Sample Weighing: Accurately weigh 0.5 g of the cosmetic sample into a glass mortar.

  • Dispersion: Add 2 g of Florisil® as a dispersing agent and grind the mixture with a pestle until a homogeneous, free-flowing powder is obtained.

  • Packing: Transfer the mixture to an empty 6 mL solid-phase extraction (SPE) cartridge.

  • Elution: Elute the isothiazolinones from the cartridge with 5 mL of methanol.[4]

  • Filtration: Filter the eluate through a 0.22 µm syringe filter into an HPLC vial for analysis.

2.1.2. Protocol for Water Samples (Wastewater, Surface Water)

For water samples with low particulate matter, a direct injection approach is suitable. For more complex water matrices, SPE is recommended.

  • Direct Injection:

    • Filter the water sample through a 0.22 µm syringe filter directly into an HPLC vial.[4]

  • Solid-Phase Extraction (SPE) for Complex Waters:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Pass 100 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water.

    • Drying: Dry the cartridge under vacuum for 10 minutes.

    • Elution: Elute the analytes with 5 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase starting composition.

2.1.3. Protocol for Solid Matrices (e.g., Food Contact Materials, Adhesives)

This protocol utilizes ultrasonic or vortex extraction, which is effective for extracting isothiazolinones from solid samples.[1][2]

  • Sample Weighing: Accurately weigh 0.2 g of the homogenized solid sample into a 50 mL centrifuge tube.[2]

  • Extraction: Add 20 mL of methanol to the tube.[2]

  • Extraction Procedure:

    • Ultrasonic Extraction: Place the tube in an ultrasonic bath for 30 minutes.[1]

    • Vortex Extraction: Alternatively, vortex the tube at high speed for 60 minutes.[2]

  • Centrifugation: Centrifuge the sample at 5000 rpm for 5 minutes.[1]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

2.2.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

2.2.2. Mass Spectrometry Conditions

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 5500 V
Source Temperature 550 °C
Curtain Gas (CUR) 20 psi
Collision Gas (CAD) 9 psi
Ion Source Gas 1 (GS1) 55 psi
Ion Source Gas 2 (GS2) 55 psi
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions and Compound-Specific Parameters for Isothiazolinone Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Methylisothiazolinone (MI)116.0101.072.125
Methylchloroisothiazolinone (CMI)150.0114.972.020
Benzisothiazolinone (BIT)152.0134.0105.130
Octylisothiazolinone (OIT)214.1115.187.122
Dichlorooctylisothiazolinone (DCOIT)282.0183.0148.028
Methylbenzisothiazolinone (MBIT)166.0148.0133.032

Note: Collision energies may require optimization depending on the mass spectrometer used.

Table 2: Method Performance Data (Typical Values)

CompoundLOD (ng/mL)LOQ (ng/mL)Recovery (%)
MI0.51.585 - 105
CMI0.51.590 - 110
BIT0.10.392 - 108
OIT0.10.388 - 107
DCOIT0.20.685 - 110
MBIT0.20.687 - 109

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates and may vary based on instrument sensitivity and matrix effects. Recovery data is typically within the 80-120% range.[2]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Receipt weigh Weigh Sample start->weigh extract Extraction (MSPD / SPE / Ultrasonic) weigh->extract filter Filtration (0.22 µm) extract->filter hplc HPLC Separation filter->hplc Inject msms MS/MS Detection (MRM Mode) hplc->msms Elute integrate Peak Integration msms->integrate Acquire Data quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for isothiazolinone analysis.

Conclusion

The HPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the simultaneous determination of multiple isothiazolinone residues in a variety of complex matrices. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in a laboratory setting for routine monitoring, research, and quality control purposes, ensuring compliance with regulatory standards and safeguarding consumer health.

References

Application Note: Protocol for Determining the Efficacy of Kathon™ 886 Against Specific Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

Summary

This document provides a detailed protocol for evaluating the antimicrobial efficacy of Kathon™ 886, a broad-spectrum biocide, against selected bacterial strains. The primary metrics for efficacy are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). This protocol is intended for researchers, scientists, and professionals in microbiology and drug development.

Introduction to Kathon™ 886

Kathon™ 886 is a commercial biocide widely used in industrial applications, such as in soluble, semi-synthetic, and synthetic metalworking fluids, to control the growth of microorganisms.[1] Its active ingredients are a synergistic combination of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-Methyl-4-isothiazolin-3-one (MIT). This combination is effective against a wide range of bacteria, fungi, and yeasts.[1][2] Kathon™ 886 MW, a formulation for metalworking fluids, is typically supplied as a 14% active liquid in water.[2][3] The efficacy of Kathon™ 886 can be influenced by the specific formulation of the fluid it is used in, the level of microbial contamination, and other system additives.[3][4]

Mechanism of Action

The antimicrobial activity of the isothiazolinone components in Kathon™ 886 involves a two-step mechanism. Initially, there is a rapid inhibition of microbial growth and metabolism. This is followed by irreversible cell damage leading to cell death. The primary mode of action is the inhibition of essential metabolic enzymes within the microbial cell, particularly those containing thiol (sulfhydryl) groups, such as dehydrogenases found in the Krebs cycle. By reacting with these critical proteins, the biocide disrupts metabolic pathways, leading to a cessation of growth and eventual cell death.

G Enzyme_Active Active Thiol-Containing Enzyme (e.g., Dehydrogenase) Enzyme_Inactive Inactive Enzyme Complex Metabolism Key Metabolic Pathways (e.g., Krebs Cycle) Enzyme_Active->Metabolism Catalyzes Disruption Metabolic Disruption & Cell Death Enzyme_Inactive->Disruption Causes Kathon Kathon™ 886 (CMIT/MIT) Kathon->Enzyme_Active Binds to Thiol Group

Caption: Mechanism of Action of Kathon™ 886 on a bacterial cell.

Experimental Protocols

The following protocols detail the standard broth microdilution method to determine the MIC and subsequent subculturing to determine the MBC of Kathon™ 886.

  • Biocide: Kathon™ 886 (14% active solution or as specified).

  • Bacterial Strains:

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[5]

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923, ATCC 29212).[5]

    • Industrial relevant: Mycobacterium chelonae (e.g., ATCC 14472).[2][3]

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (MHB) for MIC testing.

    • Tryptic Soy Broth (TSB) or Nutrient Broth for inoculum preparation.[6]

    • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) for MBC testing and colony counts.[7]

  • Reagents:

    • Sterile deionized water or appropriate solvent for biocide dilution.

    • Sterile 0.9% saline solution.

    • 0.5 McFarland turbidity standard.

  • Labware and Equipment:

    • Sterile 96-well microtiter plates.

    • Sterile reagent reservoirs.

    • Micropipettes and sterile tips.

    • Spectrophotometer or turbidimeter.

    • Incubator set to 35-37°C.[7]

    • Vortex mixer.

    • Sterile culture tubes and flasks.

  • Kathon™ 886 Stock Solution: Prepare a stock solution of Kathon™ 886 in a suitable sterile solvent (e.g., deionized water). The concentration should be at least 10 times the highest concentration to be tested. Note: Due to the high concentration of the commercial product, a series of dilutions may be necessary to achieve the desired working concentrations.

  • Bacterial Inoculum Preparation: a. From a stock culture, streak the test bacteria onto an agar plate and incubate for 18-24 hours at 37°C to obtain isolated colonies. b. Select 3-5 well-isolated colonies and inoculate them into a tube of Tryptic Soy Broth. c. Incubate the broth culture at 37°C until it reaches the log phase of growth (typically 2-6 hours). d. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL. e. Dilute this adjusted suspension 1:100 in sterile broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. This will be the working inoculum.

The broth microdilution method is used to determine the MIC.

  • Plate Setup: Add 100 µL of sterile Mueller-Hinton Broth to wells 1 through 11 of a 96-well microtiter plate. Well 12 will serve as the positive control (inoculum without biocide).

  • Serial Dilution: Add 100 µL of the Kathon™ 886 stock solution to well 1. Mix thoroughly by pipetting up and down, then transfer 100 µL from well 1 to well 2. Repeat this two-fold serial dilution process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a negative control (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 10 and to the positive control well (well 12).[8] This results in a final inoculum density of ~10⁵ CFU/mL in each well. Do not add inoculum to the negative control well (well 11).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[8]

  • Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of Kathon™ 886 at which no visible growth is observed.[6]

The MBC is determined by subculturing from the wells of the MIC plate that show no visible growth.

  • Subculturing: From each well that shows no turbidity in the MIC assay (i.e., the MIC well and all wells with higher concentrations), plate a 10-50 µL aliquot onto a Mueller-Hinton Agar plate.[8]

  • Incubation: Incubate the agar plates at 37°C for 24 hours.[7]

  • Reading Results: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count, or the concentration that completely inhibits bacterial growth on the agar plate.[7][8]

Data Presentation

Results should be recorded in a clear, tabular format to allow for easy comparison of the biocide's activity against different bacterial strains.

Table 1: MIC and MBC values for Kathon™ 886 against various bacterial strains.

Bacterial StrainATCC NumberMIC (ppm active ingredient)MBC (ppm active ingredient)MBC/MIC Ratio
Escherichia coli25922[Result][Result][Calculate]
Pseudomonas aeruginosa27853[Result][Result][Calculate]
Staphylococcus aureus29213[Result][Result][Calculate]
Mycobacterium chelonae14472[Result][Result][Calculate]

Note: The MBC/MIC ratio can be used to determine if the agent is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).

Experimental Workflow Visualization

G prep_culture 1. Prepare Bacterial Culture (Streak Plate & Incubate 24h) prep_inoculum 2. Prepare Inoculum (Adjust to 0.5 McFarland, Dilute 1:100) prep_culture->prep_inoculum inoculate 4. Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_biocide 3. Prepare Kathon™ 886 Stock & Serial Dilutions in Plate prep_biocide->inoculate incubate_mic 5. Incubate Plate (37°C for 18-24h) inoculate->incubate_mic read_mic 6. Read MIC Results (Lowest concentration with no visible growth) incubate_mic->read_mic subculture 7. Subculture from Clear Wells onto Agar Plates read_mic->subculture analyze 10. Analyze Data & Report read_mic->analyze incubate_mbc 8. Incubate Agar Plates (37°C for 24h) subculture->incubate_mbc read_mbc 9. Read MBC Results (Lowest concentration with no colonies) incubate_mbc->read_mbc read_mbc->analyze

Caption: Workflow for MIC and MBC determination of Kathon™ 886.

References

Application Notes and Protocols for Using Kathon 886 to Prevent Biofilm Formation in Lab Bioreactors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation in laboratory bioreactors is a persistent challenge that can lead to contamination, altered cellular metabolism, and compromised experimental results. Biofilms are complex communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to bioreactor surfaces. This protective matrix makes them notoriously resistant to conventional cleaning agents and antimicrobials.

Kathon 886 is a broad-spectrum, non-oxidizing biocide effective against a wide range of bacteria, fungi, and algae.[1][2] Its active ingredients are an isothiazolinone mixture: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). This compound offers a potent solution for biofilm prevention and removal in laboratory bioreactors when used as a sanitizing agent between experimental runs. Its mechanism of action involves the rapid inhibition of microbial growth and metabolism by disrupting key enzymatic pathways.[1][3]

These application notes provide detailed protocols for the safe and effective use of this compound to maintain the integrity of your lab bioreactors and ensure the reproducibility of your research.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyDescription
Active Ingredients 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) & 2-methyl-4-isothiazolin-3-one (MIT)[1]
Appearance Amber to gold, slightly viscous liquid[1]
Mechanism of Action Rapidly inhibits microbial growth by disrupting central metabolic pathways and key enzymes.[1][3]
Spectrum of Activity Broad-spectrum efficacy against bacteria, fungi, and algae.[1][2]
pH Stability Stable and effective over a wide pH range (3.0-9.2).[1]
Solubility Soluble in water and most alcohols.[1]
Deactivation Readily deactivated by the addition of a slightly acidic solution of sodium metabisulfite or sodium bisulfite.[1]

Data Presentation: Efficacy of this compound

The following table summarizes the effective concentrations of this compound's active ingredients required for microbial control. Note that these are general guidelines, and the optimal concentration for your specific application should be determined empirically.

Microorganism TypeApplicationRecommended Active Ingredient Concentration (ppm)
Bacteria Initial Dose (noticeably fouled system)25 - 75
Subsequent Dose (maintenance)5 - 30
Fungi General Control5 - 30
Biofilm Prevention and Control25 - 80

Note: this compound as supplied contains approximately 14% active ingredient. All concentrations in these notes refer to the active ingredient concentration.

Experimental Protocols

Protocol 1: Bioreactor Cleaning and Biofilm Removal

This protocol is intended for the complete cleaning and sanitization of a bioreactor between experimental runs.

Materials:

  • This compound

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Sterile, deionized water

  • 5% (w/v) Sodium Bisulfite or Sodium Metabisulfite solution (for deactivation)

  • Sterile cleaning brushes and sponges

  • pH meter and strips

Procedure:

  • Initial Rinse: After disassembling the bioreactor, thoroughly rinse all components with deionized water to remove residual media and loose debris.

  • This compound Treatment:

    • Prepare a working solution of this compound at a concentration of 50-80 ppm of active ingredient in deionized water.

    • Submerge all components (glass vessel, stainless steel headplate, probes, tubing) in the this compound solution. For the main vessel, fill it with the solution.

    • Allow a contact time of at least 4-6 hours. For heavy biofilm contamination, extend the contact time to 12-24 hours.

  • Manual Cleaning: After soaking, use sterile brushes and sponges to gently scrub all surfaces to remove the biofilm matrix. The isothiazolinone biocides may not have a significant effect on the biofilm matrix itself, so mechanical action is important.

  • Rinsing: Thoroughly rinse all components with sterile, deionized water at least three times to remove the this compound solution.

  • Deactivation:

    • Immerse all components in a freshly prepared 5% sodium bisulfite or sodium metabisulfite solution for 30 minutes to deactivate any residual this compound.[1]

    • The deactivation reaction is most effective in a slightly acidic environment.

  • Final Rinse: Rinse all components thoroughly with sterile, deionized water (at least three rinses) to remove the deactivation solution.

  • Drying and Assembly: Allow all parts to air dry in a clean environment or dry with a filtered air stream before reassembly and autoclaving.

Protocol 2: Material Compatibility Testing

Before implementing this compound as a standard cleaning agent, it is crucial to test its compatibility with the specific materials of your bioreactor, especially for any plastic components.

Materials:

  • This compound working solution (80 ppm active ingredient)

  • Test pieces of all bioreactor materials (e.g., polycarbonate, polyethylene, silicone tubing, stainless steel coupons)

  • Control solution (sterile deionized water)

  • Incubator or controlled environment

Procedure:

  • Sample Preparation: Cut small, uniform pieces of each material to be tested.

  • Immersion:

    • Submerge a set of test pieces in the 80 ppm this compound solution.

    • Submerge a corresponding set of control pieces in sterile deionized water.

  • Incubation: Place the containers in an environment that mimics the typical cleaning conditions (e.g., room temperature) for an extended period (e.g., 72 hours).

  • Evaluation: After the incubation period, remove the material samples and visually inspect them for any signs of degradation, such as:

    • Discoloration

    • Swelling or shrinking

    • Cracking or crazing

    • Changes in texture or flexibility

  • Documentation: Record all observations and compare the test samples to the control samples.

Expected Compatibility:

  • Stainless Steel and Glass: Excellent compatibility is expected.

  • Silicone Tubing: Generally good compatibility.

  • Polycarbonate and Polyethylene: While generally resistant to many chemicals, testing is recommended as some plastics can be susceptible to certain biocides.

Protocol 3: Validation of this compound Removal (Optional)

For sensitive applications where even trace amounts of residual biocide could impact cell viability or downstream processes, validation of the rinsing and deactivation procedure is recommended. This typically requires analytical chemistry techniques.

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can be used to detect and quantify isothiazolinones in the final rinse water.

Procedure:

  • After completing the final rinse step in Protocol 1, collect a sample of the final rinse water.

  • Analyze the sample using a validated HPLC-MS/MS method for the detection of CMIT and MIT.

  • The concentration of residual active ingredients should be below the detection limit of the analytical method to confirm complete removal.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Bioreactor Cleaning cluster_protocol2 Protocol 2: Material Compatibility A Initial Rinse B This compound Treatment (50-80 ppm) A->B C Manual Cleaning B->C D Rinsing (3x) C->D E Deactivation (Sodium Bisulfite) D->E F Final Rinse (3x) E->F G Drying & Assembly F->G H Sample Preparation I Immersion (this compound & Control) H->I J Incubation (72h) I->J K Visual Evaluation J->K L Documentation K->L

Caption: Experimental workflows for bioreactor cleaning and material compatibility testing.

mechanism_of_action cluster_microbe Microbial Cell Kathon This compound (Isothiazolinones) Metabolism Central Metabolic Pathways (e.g., Krebs Cycle) Kathon->Metabolism Inhibits Enzymes Key Dehydrogenase Enzymes Metabolism->Enzymes Growth Microbial Growth & Respiration Metabolism->Growth Drives Biofilm Biofilm Formation Growth->Biofilm Leads to

Caption: Simplified mechanism of action of this compound.

Safety Precautions

  • Always handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

  • Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

  • Ensure that the deactivation solution is prepared fresh and used in a well-ventilated area.

By following these application notes and protocols, researchers can effectively prevent and control biofilm formation in their laboratory bioreactors, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for the Experimental Use of Kathon 886 in Controlling Fungal Contamination in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Kathon 886 is a potent industrial biocide. Its application in cell culture is not a standard procedure and should be considered experimental. The following notes and protocols are intended to guide researchers in evaluating the feasibility of using this compound for salvaging contaminated cell cultures, with a strong emphasis on preliminary validation and cytotoxicity assessment. Utmost caution is advised, and the primary recommendation for any fungal contamination is to discard the affected cultures to prevent widespread contamination.

Introduction

Fungal contamination is a persistent challenge in cell culture, often leading to the loss of valuable cell lines and experimental data. While preventative measures are paramount, contamination events can still occur. This compound, a biocide containing the active ingredients 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), exhibits broad-spectrum antimicrobial activity. These application notes provide a framework for researchers to experimentally assess the potential of this compound for eradicating fungal contamination in mammalian cell cultures. The core of this document outlines protocols to determine the effective antifungal concentration and the corresponding cytotoxicity to establish a potential therapeutic window.

Mechanism of Action

The active components of this compound, CMIT and MIT, are isothiazolinones. Their primary mechanism of action involves a two-step process:

  • Rapid Inhibition of Growth: Isothiazolinones quickly penetrate the cell membrane of microorganisms and inhibit key enzymes in central metabolic pathways, such as those in the Krebs cycle and glycolysis. This leads to a rapid cessation of growth, respiration, and nutrient uptake.

  • Induction of Cell Death: Subsequently, the interaction of isothiazolinones with thiols in proteins and the generation of free radicals lead to irreversible cell damage and death.

In mammalian cells, isothiazolinones have been shown to be cytotoxic. For instance, studies have indicated that they can induce apoptosis and upregulate stress-related signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, in cell lines like the human neuroblastoma cell line SH-SY5Y.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the antifungal efficacy and cytotoxicity of the active ingredients in this compound (CMIT/MIT). It is crucial to note that this data is not derived from direct cell culture applications and may vary significantly in a cell culture system. Empirical determination of efficacy and cytotoxicity for your specific cell line and fungal contaminant is mandatory.

Table 1: Antifungal Activity of CMIT/MIT

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Source
Aspergillus niger0.00005% (w/w) or 0.5 ppm[2]
Candida albicans0.00005% (w/w) or 0.5 ppm[2]
Yeast and Mold (general)125 ppm[3]

Note: The significant discrepancy in reported MIC values highlights the necessity for independent validation.

Table 2: Cytotoxicity of Isothiazolinones on Mammalian Cells

Cell LineCompoundObservationConcentrationSource
HaCaT (human keratinocytes)MITDecreased cell viability> 200 µM[4]
SH-SY5Y (human neuroblastoma)CMIT/MITDose-dependent decrease in viabilityNot specified[1]
Human Cell Lines (general)CMIT/MITKnown skin sensitizer and cytotoxicNot specified[5]

Experimental Protocols

The following protocols are designed to guide the user in determining the efficacy and cytotoxicity of this compound in their specific cell culture system.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Against Fungal Contaminants

This protocol adapts standard broth microdilution methods to determine the lowest concentration of this compound that inhibits the growth of the contaminating fungus.

Materials:

  • This compound (14% stock solution)

  • Contaminated cell culture supernatant (or a pure culture of the contaminant)

  • Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Sterile PBS or saline

  • Incubator (appropriate for fungal growth)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the fungal contaminant: Isolate the fungus from the contaminated culture and grow it in a suitable broth to obtain a stock of known concentration (e.g., by counting spores or yeast cells).

  • Prepare serial dilutions of this compound: Create a series of twofold dilutions of this compound in the fungal growth medium in a 96-well plate. The concentration range should be broad initially (e.g., 0.1 ppm to 200 ppm) to identify an approximate MIC.

  • Inoculate the plate: Add a standardized inoculum of the fungal contaminant to each well.

  • Include controls:

    • Positive control: Fungal inoculum in medium without this compound.

    • Negative control: Medium only (no inoculum or this compound).

  • Incubate: Incubate the plate under conditions suitable for the growth of the fungus (e.g., 25-30°C for 24-72 hours).

  • Determine the MIC: The MIC is the lowest concentration of this compound that shows no visible growth (or a significant reduction in turbidity as measured by a plate reader) compared to the positive control.

Protocol 2: Cytotoxicity Assay of this compound on Mammalian Cells

This protocol determines the concentration range of this compound that is toxic to the mammalian cell line of interest.

Materials:

  • This compound (14% stock solution)

  • The mammalian cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue)

  • Incubator (37°C, 5% CO2)

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells: Plate the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare this compound dilutions: Prepare a range of concentrations of this compound in complete cell culture medium. This range should bracket the determined MIC value from Protocol 1.

  • Treat cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Include controls:

    • Untreated control: Cells in medium without this compound.

    • Vehicle control: If a solvent is used to dilute this compound, treat cells with medium containing the highest concentration of the solvent.

    • Positive control (for cell death): Treat cells with a known cytotoxic agent.

  • Incubate: Incubate the plate for a duration relevant to the proposed treatment time (e.g., 24, 48, or 72 hours).

  • Assess cell viability: Perform the cell viability assay according to the manufacturer's instructions.

  • Calculate IC50: Determine the concentration of this compound that reduces cell viability by 50% (the IC50 value).

Protocol 3: Experimental Treatment of a Contaminated Cell Culture

This protocol should only be attempted if a therapeutic window has been identified (i.e., the MIC for the fungus is significantly lower than the cytotoxic concentration for the mammalian cells).

Materials:

  • Contaminated cell culture flask

  • This compound at the predetermined, non-toxic, effective concentration

  • Complete cell culture medium

  • Sterile centrifuge tubes

  • Hemocytometer and Trypan blue

Procedure:

  • Isolate cells: Transfer the entire cell suspension from the contaminated flask to a sterile centrifuge tube.

  • Wash cells: Pellet the cells by centrifugation. Discard the supernatant and wash the cell pellet with sterile PBS to remove as much of the free-floating fungi as possible. Repeat this step 2-3 times.

  • Resuspend in treatment medium: Resuspend the washed cell pellet in fresh, complete medium containing the predetermined optimal concentration of this compound.

  • Incubate: Transfer the cell suspension to a new, sterile culture flask and incubate under standard conditions.

  • Monitor daily: Observe the culture daily for signs of fungal growth and cell health.

  • Duration of treatment: The optimal duration of treatment needs to be determined empirically (e.g., 2-3 passages in the presence of this compound).

  • Post-treatment: After the treatment period, culture the cells in antibiotic-free medium for several passages to ensure the contamination has been eradicated and to allow the cells to recover.

  • Re-evaluate cell health: Perform a thorough evaluation of the "cured" cell line, including viability, morphology, and key functional assays, to ensure that the treatment has not permanently altered the cells.

Visualizations

Experimental_Workflow_for_Kathon_886_Application cluster_0 Phase 1: Efficacy Determination cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Decision and Experimental Treatment A Isolate Fungal Contaminant B Determine Minimum Inhibitory Concentration (MIC) (Protocol 1) A->B E Compare MIC and IC50 B->E C Select Mammalian Cell Line D Determine IC50 (Protocol 2) C->D D->E F Therapeutic Window Identified? (IC50 >> MIC) E->F G Proceed with Experimental Treatment (Protocol 3) F->G Yes H Discard Culture (Recommended) F->H No

Caption: Experimental workflow for evaluating this compound.

Kathon_Mechanism_of_Action cluster_fungus Fungal Cell cluster_mammalian Mammalian Cell (Potential Cytotoxicity) Kathon This compound (CMIT/MIT) Membrane Cell Membrane Penetration Kathon->Membrane Enzyme Inhibition of Key Metabolic Enzymes (e.g., in Krebs Cycle) Membrane->Enzyme ROS Generation of Reactive Oxygen Species (ROS) Membrane->ROS Thiol Interaction with Protein Thiols Membrane->Thiol Growth_Inhibition Rapid Growth Inhibition Enzyme->Growth_Inhibition Cell_Death Fungal Cell Death ROS->Cell_Death Thiol->Cell_Death Growth_Inhibition->Cell_Death Kathon2 This compound (CMIT/MIT) MAPK Upregulation of MAPK Signaling Pathway Kathon2->MAPK Apoptosis Induction of Apoptosis MAPK->Apoptosis

Caption: Mechanism of action of this compound.

References

Determining the Minimum Inhibitory Concentration (MIC) of Kathon 886: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kathon 886 is a broad-spectrum, isothiazolinone-based biocide widely utilized for microbial control in various industrial applications. Its active ingredients, 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-Methyl-4-isothiazolin-3-one (MIT), are effective at low concentrations against a wide range of bacteria, fungi, and algae.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of this compound against specific microorganisms and for establishing effective dosing strategies in various applications. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

This document provides detailed application notes and standardized protocols for determining the MIC of this compound using the broth microdilution method, a widely accepted and reliable technique.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) of the active ingredients of this compound against a variety of microorganisms. This data is compiled from technical datasheets and scientific literature.[3][4][5] It is important to note that MIC values can vary depending on the specific strain, growth medium, and testing conditions.

Table 1: MIC of this compound Active Ingredients against Bacteria

MicroorganismATCC Number or Strain IDMIC (ppm Active Ingredient)
Pseudomonas aeruginosaATCC 154428.0
Pseudomonas fluorescensATCC 135258.0
Escherichia coliATCC 112294.0
Klebsiella pneumoniaeATCC 138834.0
Proteus vulgarisATCC 133158.0
Enterobacter aerogenesATCC 130484.0
Staphylococcus aureusATCC 65382.0
Bacillus subtilisATCC 66331.0
Streptococcus faecalisATCC 194332.0

Table 2: MIC of this compound Active Ingredients against Fungi

MicroorganismATCC Number or Strain IDMIC (ppm Active Ingredient)
Aspergillus nigerATCC 164045.0
Aspergillus fumigatusATCC 10225.0
Penicillium funiculosumATCC 96445.0
Chaetomium globosumATCC 62055.0
Trichoderma virideATCC 96455.0
Candida albicans (yeast)ATCC 102312.0
Saccharomyces cerevisiae (yeast)ATCC 26012.0
Rhodotorula rubra (yeast)ATCC 94492.0

Table 3: MIC of this compound Active Ingredients against Algae

MicroorganismStrain IDMIC (ppm Active Ingredient)
Chlorella pyrenoidosa0.5
Scenedesmus quadricauda1.0
Anabaena cylindrica0.5
Selenastrum capricornutum0.2

Experimental Protocols

The following protocols are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.

Protocol 1: Broth Microdilution MIC Assay for Bacteria

This protocol is adapted from the CLSI M07-A9 guideline.

1. Materials:

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates with lids.

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial culture in the logarithmic growth phase.

  • Sterile pipette tips and multichannel pipettor.

  • Spectrophotometer or McFarland turbidity standards.

  • Incubator (35°C ± 2°C).

2. Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

    • The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.

    • Include a growth control well (CAMHB without this compound) and a sterility control well (uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Within 15 minutes of preparation, add 100 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. A reading mirror or a microplate reader can be used to facilitate the reading.

Protocol 2: Broth Microdilution MIC Assay for Fungi (Yeasts and Molds)

This protocol is a generalized procedure based on CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.

1. Materials:

  • This compound stock solution.

  • Sterile 96-well microtiter plates.

  • Sterile RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Fungal culture (yeast or mold).

  • Spectrophotometer or McFarland standards.

  • Incubator (35°C for yeasts, 28-30°C for molds).

2. Procedure:

  • Preparation of this compound Dilutions:

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium as described in the bacterial protocol.

  • Inoculum Preparation:

    • Yeasts: Prepare a suspension from a 24-48 hour culture on Sabouraud Dextrose Agar to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

    • Molds: From a 7-14 day old culture, gently harvest conidia by flooding the agar surface with sterile saline. Adjust the conidial suspension to a turbidity that results in a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation:

    • Incubate plates at the appropriate temperature for 24-48 hours for yeasts or 48-72 hours for most molds.

  • Reading Results:

    • The MIC is determined as the lowest concentration showing a significant reduction (typically ≥50% for molds, complete inhibition for yeasts) in growth compared to the growth control.

Mandatory Visualizations

Mechanism of Action of this compound

The primary antimicrobial mechanism of isothiazolinones, the active components of this compound, involves a rapid, two-step process.[6][7][8] Initially, the isothiazolinone molecule rapidly inhibits microbial growth and key metabolic pathways. This is followed by irreversible cell damage leading to cell death.[6][7] The core of this mechanism is the reaction of the electrophilic sulfur atom in the isothiazolinone ring with nucleophilic thiol groups found in the cysteine residues of essential enzymes.[9][10][11] This covalent modification inactivates critical dehydrogenase enzymes involved in cellular respiration and ATP production, effectively shutting down the cell's energy supply.[6][7]

Kathon886_Mechanism cluster_Cell Microbial Cell Kathon This compound (Isothiazolinone) Membrane Cell Membrane Penetration Kathon->Membrane Diffusion Enzyme Dehydrogenase Enzymes (with active site thiols) Membrane->Enzyme Interaction with Thiol Groups (-SH) InactivatedEnzyme Inactivated Enzyme (Disulfide bond formation) Enzyme->InactivatedEnzyme Covalent Modification MetabolicPathways Key Metabolic Pathways (e.g., Krebs Cycle, Electron Transport Chain) InactivatedEnzyme->MetabolicPathways Inhibition ATP ATP Production MetabolicPathways->ATP Disruption Growth Cellular Growth & Respiration ATP->Growth Cessation CellDeath Cell Death Growth->CellDeath Leads to

Caption: Mechanism of this compound antimicrobial action.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_Prep Preparation cluster_Assay Assay Setup cluster_IncubationRead Incubation & Reading cluster_Result Result Stock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions of this compound in 96-well plate Stock->SerialDilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate wells with prepared inoculum Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at appropriate temperature and duration Inoculate->Incubate Read Visually inspect for growth (turbidity) Incubate->Read MIC Determine MIC Read->MIC

Caption: Broth microdilution workflow for MIC determination.

References

Kathon 886 for the Preservation of Aqueous Reagents and Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kathon 886 is a commercial biocide widely utilized for its broad-spectrum antimicrobial properties. It is particularly effective in aqueous-based systems for controlling the growth of bacteria, fungi, and algae. For researchers, scientists, and drug development professionals, maintaining the integrity and sterility of aqueous reagents and solutions is paramount to ensuring the validity and reproducibility of experimental results. Microbial contamination can lead to the degradation of reagents, inaccurate assay results, and loss of valuable samples. This document provides detailed application notes and protocols for the effective use of this compound as a preservative in a laboratory setting.

Product Information

Composition

This compound is an isothiazolinone-based biocide. The active ingredients are a synergistic blend of:

  • 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)

  • 2-Methyl-4-isothiazolin-3-one (MIT)

These components are typically present in a ratio of approximately 3:1 (CMIT:MIT).

Mechanism of Action

The antimicrobial activity of the isothiazolinones in this compound involves a two-step mechanism. The first step is a rapid inhibition of microbial growth and metabolism. The active ingredients penetrate the microbial cell and disrupt key enzymatic pathways, including those involved in energy production and respiration. This is followed by a second, lethal step where cellular thiols are oxidized, leading to irreversible cell damage and death. This multi-targeted mechanism makes it difficult for microorganisms to develop resistance.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for the use of this compound.

Table 1: Chemical and Physical Properties of this compound
PropertyValue
Active Ingredients 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)
2-Methyl-4-isothiazolin-3-one (MIT)
Appearance Amber to gold, slightly viscous liquid
Odor Mild, aromatic
Solubility Soluble in water, methanol, ethanol
pH Stability Range 3.0 - 9.2 (Optimal performance at lower pH)
Table 2: Recommended Concentration Ranges for Laboratory Reagents
Reagent TypeRecommended Active Ingredient Concentration (ppm)
General Use Buffers (e.g., PBS, Tris)15 - 30
Enzyme Solutions (Non-thiol containing)10 - 25
Antibody Stock Solutions15 - 50
In Vitro Diagnostic Reagents15 - 50

Note: The optimal concentration should be determined empirically for each specific application through a preservative efficacy test.

Table 3: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
MicroorganismTypeTypical MIC (ppm of active ingredient)
Pseudomonas aeruginosaBacteria4 - 8
Escherichia coliBacteria2 - 6
Staphylococcus aureusBacteria1 - 4
Aspergillus brasiliensisFungi8 - 15
Candida albicansYeast3 - 7

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for easy dilution into various aqueous reagents.

Materials:

  • This compound concentrate

  • Sterile, deionized, or distilled water

  • Sterile conical tubes or bottles

  • Pipettes and sterile tips

Procedure:

  • Determine the concentration of the this compound concentrate from the manufacturer's technical data sheet. It is typically supplied as a 14% or 1.5% solution of active ingredients.

  • Calculate the required volume of this compound concentrate to prepare a stock solution of a desired concentration (e.g., 1% or 1000 ppm of active ingredient).

  • In a sterile container, add the calculated volume of this compound concentrate to a known volume of sterile water.

  • Mix thoroughly by gentle inversion.

  • Label the container with the name of the solution, concentration, preparation date, and initials.

  • Store the stock solution at 2-8°C, protected from light.

Protocol for Preservative Efficacy Testing (Challenge Test)

Objective: To determine the effectiveness of this compound in preventing microbial growth in a specific aqueous reagent or solution. This protocol is a modification of the USP <51> and ISO 11930 standards.[1][2]

Materials:

  • Aqueous reagent or solution to be tested

  • This compound at various concentrations

  • Cultures of relevant microorganisms (e.g., E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis)

  • Sterile culture tubes or vials

  • Incubator

  • Plating media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile saline or buffer for dilutions

  • Neutralizing broth (to inactivate the preservative before plating)

Procedure:

  • Preparation of Inoculum: Culture the test microorganisms to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation: Dispense a known volume of the aqueous reagent into sterile containers. Add this compound to achieve the desired final concentrations. Inoculate each container with one of the test microorganisms to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.[3]

  • Incubation: Incubate the inoculated containers at a specified temperature (e.g., 20-25°C) for a period of 28 days.[1][2][3]

  • Sampling and Plating: At specified time points (e.g., Day 0, 7, 14, and 28), remove an aliquot from each container.[1][2]

  • Perform serial dilutions in neutralizing broth and plate onto the appropriate agar medium.

  • Enumeration: After incubation of the plates, count the number of colonies and calculate the log reduction in microbial concentration compared to the initial inoculum.

  • Interpretation: The preservative is effective if it meets the acceptance criteria (e.g., a 3-log reduction for bacteria by day 14 and no increase thereafter, and no increase for yeast and mold from the initial count).

Visualizations

Mechanism_of_Action cluster_cell Microbial Cell Cell_Wall Cell Wall/ Membrane Cytoplasm Cytoplasm Cell_Wall->Cytoplasm Enzymes Key Metabolic Enzymes (with thiols) Cytoplasm->Enzymes Metabolism Energy Production & Respiration Enzymes->Metabolism Death Cell Death Enzymes->Death Metabolism->Death Kathon This compound (CMIT/MIT) Kathon->Cell_Wall Penetration Inhibition Rapid Inhibition of Growth & Metabolism Oxidation Oxidation of Cellular Thiols Inhibition->Metabolism Disruption Oxidation->Enzymes Irreversible Damage

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Preservative Efficacy Test Prepare_Inoculum Prepare Microbial Inoculum (1x10^8 CFU/mL) Start->Prepare_Inoculum Inoculate_Samples Inoculate Reagent with This compound & Microbes (1x10^5 - 1x10^6 CFU/mL) Prepare_Inoculum->Inoculate_Samples Incubate Incubate at 20-25°C for 28 Days Inoculate_Samples->Incubate Sampling Sample at Day 0, 7, 14, 28 Incubate->Sampling Dilute_Plate Perform Serial Dilutions & Plate on Agar Sampling->Dilute_Plate Enumerate Incubate Plates & Count Colonies Dilute_Plate->Enumerate Analyze Calculate Log Reduction Enumerate->Analyze End End: Determine Efficacy Analyze->End

Caption: Workflow for preservative efficacy testing.

Compatibility and Interference

Material Compatibility

This compound is generally compatible with common laboratory plastics (polypropylene, polyethylene, polystyrene) and glass. However, it is advisable to perform compatibility testing for long-term storage to ensure no leaching or degradation of the container occurs.

Chemical Compatibility
  • pH: this compound is most stable in acidic to neutral pH (3.0-9.2). Its stability decreases at higher pH.

  • Reducing Agents: Strong reducing agents can inactivate the active ingredients of this compound.

  • Amines: Secondary amines can cause degradation of the active ingredients.

  • Thiols: Reagents containing thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol) will be oxidized by and will inactivate this compound.

Assay Interference

The potential for this compound to interfere with laboratory assays is a critical consideration.

  • Enzyme Immunoassays (EIA/ELISA): The active ingredients of this compound could potentially interact with antibodies or enzymes, leading to false-positive or false-negative results. It is crucial to validate that the concentration of this compound used does not interfere with the assay performance.

  • Enzymatic Assays: As this compound targets enzymes, it may inhibit the activity of enzymes used in assays. This is particularly relevant for enzymes that have critical thiol groups.

  • Polymerase Chain Reaction (PCR): While less likely to directly interfere, high concentrations of any preservative could potentially inhibit DNA polymerase.

  • Protein Assays: Some protein quantification methods may be affected by the components of the this compound formulation.

Recommendation: Before incorporating this compound into a reagent for a specific assay, a validation study should be performed to assess any potential interference. This can be done by running the assay with and without the preservative in the reagent and comparing the results.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling concentrated this compound.

  • Ventilation: Work in a well-ventilated area.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Spills: In case of a spill, absorb the liquid with an inert material and decontaminate the area with a 5% sodium hypochlorite solution followed by a 5% sodium bisulfite solution.

Conclusion

This compound can be an effective preservative for a wide range of aqueous laboratory reagents and solutions when used at appropriate concentrations and with a thorough understanding of its properties. It is essential for researchers to perform validation studies, including preservative efficacy testing and assay interference evaluations, to ensure the integrity of their experiments. By following the protocols and guidelines outlined in this document, scientists can confidently use this compound to protect their valuable reagents from microbial contamination.

References

Application Notes and Protocols for the Analytical Determination of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), a widely used biocide and preservative. The protocols outlined below are essential for quality control, regulatory compliance, and safety assessments in various industries, including cosmetics, pharmaceuticals, and manufacturing.

Introduction

5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) is a potent antimicrobial agent effective against a broad spectrum of bacteria, fungi, and algae.[1] It is a component of many commercial preservative formulations, often used in combination with 2-methyl-4-isothiazolin-3-one (MIT).[2] Due to its potential to cause skin sensitization and allergic contact dermatitis, regulatory bodies in North America and the European Union have set strict limits on its concentration in consumer products.[3][4] Accurate and reliable analytical methods are therefore crucial for monitoring CMIT levels in various matrices.[5]

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely used technique for the determination of CMIT.[4][5] For more sensitive and selective analysis, especially in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is employed.[6][7]

Mechanism of Action

The antimicrobial activity of isothiazolinones like CMIT is primarily due to their ability to inhibit essential enzymes within microbial cells. The active sulfur moiety in the isothiazolinone ring can oxidize thiol-containing residues, such as those in the amino acid cysteine, which are critical components of many enzymes.[8] This interaction leads to the formation of mixed disulfides, disrupting protein function and ultimately leading to cell death.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CMIT CMIT Cell_Interior Cell Interior CMIT->Cell_Interior Diffusion Enzyme Active Enzyme (with Thiol Group) Cell_Interior->Enzyme Interaction Inactive_Enzyme Inactive Enzyme (Disulfide Bond) Enzyme->Inactive_Enzyme Oxidation of Thiol Cell_Death Cell_Death Inactive_Enzyme->Cell_Death Disruption of Metabolic Pathways

Caption: Mechanism of CMIT's antimicrobial action.

Analytical Methods

Certified Reference Materials (CRMs) are essential for the accurate quantification of CMIT. Pharmaceutical secondary standards are available and should be used for method development, validation, and as calibration standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of CMIT in cosmetics and other consumer products.

Experimental Protocol: HPLC-UV for CMIT in Cosmetics

Sample_Weighing 1. Weigh Sample Extraction 2. Add Methanol & Sonicate Sample_Weighing->Extraction Filtration 3. Filter Extract (0.45 µm) Extraction->Filtration HPLC_Analysis 4. HPLC-UV Analysis Filtration->HPLC_Analysis

Caption: Workflow for HPLC-UV analysis of CMIT.

1. Instrumentation and Reagents

  • HPLC system with a quaternary gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Methanol (HPLC grade).

  • Ultrapure water.

  • CMIT/MIT Certified Reference Material (CRM).

2. Standard Preparation

  • Prepare a stock solution of the CMIT/MIT CRM in methanol.

  • Create a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from approximately 0.1 to 30 mg/L for CMIT.[4]

3. Sample Preparation

  • Accurately weigh approximately 5 g of the cosmetic sample (e.g., shower gel) into a 50 mL volumetric flask.[4]

  • Add 10 mL of methanol and sonicate to extract the analytes.[4]

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the extracted solution through a 0.45 µm membrane filter before injection into the HPLC system.[4]

4. Chromatographic Conditions

  • Mobile Phase: A gradient of methanol and water is commonly used.[5] An isocratic method with a mixture of acetic acid and methanol (e.g., 80:20 v/v) has also been reported.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 35°C.[4]

  • Injection Volume: 10 µL.[4][9]

  • Detection Wavelength: 274 nm or 280 nm.[4][9]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of CMIT against the concentration of the prepared standards.

  • Quantify the amount of CMIT in the sample by comparing its peak area to the calibration curve.

Quantitative Data for HPLC-UV Method

ParameterValueReference
Linearity Range (CMIT)0.44 - 17.43 ppm[3]
Correlation Coefficient (R²)> 0.999[3][4]
Recovery90 - 106%[9]
Precision (%RSD)< 4%[4][5]
Limit of Detection (LOD)0.0264 mg/L[4]
Limit of Quantification (LOQ)1.44 - 3.81 mg/kg[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity and is ideal for trace-level analysis of CMIT in complex matrices such as water-based adhesives and environmental samples.[6][10]

Experimental Protocol: LC-MS/MS for CMIT in Water-Based Adhesives

Sample_Weighing 1. Weigh Adhesive Extraction 2. Add Methanol & Vortex Sample_Weighing->Extraction Filtration 3. Filter Extract (0.22 µm) Extraction->Filtration LCMS_Analysis 4. LC-MS/MS Analysis Filtration->LCMS_Analysis

Caption: Workflow for LC-MS/MS analysis of CMIT.

1. Instrumentation and Reagents

  • LC-MS/MS system with a suitable mass spectrometer.

  • C18 analytical column.

  • Methanol (LC-MS grade).

  • Ultrapure water.

  • CMIT reference standards.

2. Standard Preparation

  • Prepare a stock solution of CMIT in methanol.

  • Prepare working standard solutions by diluting the stock solution with methanol to cover the expected concentration range in the samples.

3. Sample Preparation

  • Accurately weigh approximately 0.2 g of the adhesive sample into a tube.[11]

  • Add 20 mL of methanol and vortex for 60 minutes to extract the analytes.[10][11]

  • Filter the extract through a 0.22 µm filter prior to LC-MS/MS analysis.[11]

4. LC-MS/MS Conditions

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for CMIT.[6]

5. Data Analysis

  • Generate a calibration curve using the peak areas of the standard solutions.

  • Determine the concentration of CMIT in the samples from the calibration curve.

Quantitative Data for LC-MS/MS Method

ParameterValueReference
Linearity Range0.010 - 1.0 mg/L[10]
Correlation Coefficient (R²)> 0.999[12]
Recovery81.5 - 107.3%[6][10]
Precision (%RSD)< 5.9%[10]
Limit of Detection (LOD)0.010 mg/L[10]
Limit of Quantification (LOQ)0.020 mg/L[10]

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of 5-chloro-2-methyl-4-isothiazolin-3-one in various sample types. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Adherence to these protocols, along with the use of certified reference materials, will ensure accurate and reproducible results for quality control and regulatory purposes.

References

Application Notes and Protocols for Quantifying Kathon 886 Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kathon 886 is a widely utilized biocide, with its primary active ingredients being 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). The efficacy and stability of this compound are of paramount importance in numerous applications, from pharmaceutical formulations to industrial processes. Understanding the degradation of its active components is crucial for ensuring product quality, safety, and regulatory compliance. This document provides detailed application notes and protocols for the quantification of this compound and its primary degradation products.

The stability of this compound is significantly influenced by environmental conditions, particularly pH and temperature. In alkaline environments, the primary degradation pathway for the more active component, CMIT, is through hydrolysis. This process involves the opening of the isothiazolinone ring structure, leading to a loss of biocidal activity. A key, stable degradation product formed through this process is N-methylmalonamic acid (NMMA).

These application notes offer robust high-performance liquid chromatography (HPLC) methods for the simultaneous quantification of the parent compounds (CMIT and MIT) and a separate method for the quantification of the key degradation product, NMMA.

Data Presentation: Quantitative Degradation of this compound

The degradation of the active components of this compound, particularly CMIT, is accelerated in alkaline conditions and at elevated temperatures. The following tables summarize the degradation kinetics of CMIT under various pH and temperature conditions, presented as half-life (t½), which is the time required for the concentration of the compound to reduce by half.

Table 1: Half-life of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) at Various pH Levels at Room Temperature (24 ± 1°C)

pHHalf-life (t½) in Days
8.547
9.023
9.63.3
10.02

Table 2: Influence of Temperature on the Degradation of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in Aqueous Media

pHTemperature (°C)Half-life (t½)
8.5Room Temperature46 days
9.660< 2 hours
5.524 and 40Stable
5.560~10% depletion over 3.5 months

Experimental Protocols

Protocol 1: Quantification of CMIT and MIT using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the simultaneous quantification of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) in aqueous samples.

1. Materials and Reagents

  • CMIT and MIT analytical standards

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (for pH adjustment of mobile phase)

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Autosampler

    • Degasser

3. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water (or methanol and water). A typical gradient could be:

    • 0-10 min: 10% to 35% Acetonitrile

    • 10-20 min: Hold at 90% Acetonitrile

    • 20-30 min: Return to 10% Acetonitrile and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm for both CMIT and MIT

4. Standard Preparation

  • Prepare individual stock solutions of CMIT and MIT in methanol at a concentration of 1000 µg/mL.

  • From the stock solutions, prepare a series of working standards by serial dilution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

5. Sample Preparation

  • For liquid samples, dilute an appropriate amount with the mobile phase to fall within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

6. Analysis

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the peaks for MIT and CMIT based on their retention times compared to the standards.

  • Quantify the concentration of each analyte using the calibration curve generated from the peak areas of the standards.

Protocol 2: Quantification of N-methylmalonamic acid (NMMA) using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of the stable degradation product, N-methylmalonamic acid (NMMA), in aqueous samples.

1. Materials and Reagents

  • N-methylmalonamic acid (NMMA) analytical standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (for pH adjustment of mobile phase)

  • 0.22 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV-Vis Detector

    • A suitable reverse-phase column for organic acids (e.g., C18, 4.6 mm x 150 mm, 3.5 µm particle size)

    • Autosampler

    • Column oven

3. Chromatographic Conditions

  • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water and an organic solvent (acetonitrile or methanol). A common mobile phase for organic acids is a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Flow Rate: 0.8 - 1.2 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detection Wavelength: Due to the lack of a strong chromophore, detection can be performed at a low wavelength, typically in the range of 200-220 nm.

4. Standard Preparation

  • Prepare a stock solution of NMMA in deionized water or mobile phase at a concentration of 1000 µg/mL.

  • Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

  • Dilute the aqueous sample with the mobile phase to ensure the NMMA concentration is within the linear range of the calibration curve.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

6. Analysis

  • Inject the standards and prepared samples.

  • Identify the NMMA peak based on its retention time.

  • Quantify the NMMA concentration using the calibration curve derived from the peak areas of the standards.

Visualizations

G cluster_0 This compound Degradation Pathway Kathon_886 This compound (CMIT + MIT) Hydrolysis Hydrolysis (Ring Opening) Kathon_886->Hydrolysis      Triggered by Alkaline_Conditions Alkaline Conditions (High pH) Alkaline_Conditions->Hydrolysis Degradation_Products Degradation Products (e.g., N-methylmalonamic acid) Hydrolysis->Degradation_Products G cluster_1 Experimental Workflow for CMIT/MIT Quantification Sample Sample Preparation (Dilution & Filtration) HPLC HPLC Analysis (C18 Column, UV Detection at 275 nm) Sample->HPLC Standards Standard Preparation (Serial Dilution) Standards->HPLC Data Data Analysis (Peak Integration & Quantification) HPLC->Data G cluster_2 Experimental Workflow for NMMA Quantification Sample_NMMA Sample Preparation (Dilution & Filtration) HPLC_NMMA HPLC Analysis (C18 Column, UV Detection at 200-220 nm) Sample_NMMA->HPLC_NMMA Standards_NMMA Standard Preparation (Serial Dilution of NMMA) Standards_NMMA->HPLC_NMMA Data_NMMA Data Analysis (Peak Integration & Quantification) HPLC_NMMA->Data_NMMA

Troubleshooting & Optimization

Technical Support Center: Stabilizing Kathon 886 in Alkaline Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Kathon 886, a broad-spectrum microbicide, in alkaline pH conditions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability?

This compound is most stable in a pH range of 3.0 to 9.2.[1][2][3] Its stability and performance are enhanced at lower pH levels. For systems with a pH greater than 9.5, it is highly recommended to determine both biological efficacy and chemical stability prior to use.[1][2][3]

Q2: Why does this compound degrade in alkaline conditions?

The active ingredient in this compound, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), undergoes hydrolysis in alkaline solutions.[4][5] This chemical degradation process involves the opening of the isothiazolone ring, which leads to less active products and a loss of preservative properties. The rate of this degradation increases as the pH rises.[4][5]

Q3: What is the expected half-life of this compound at alkaline pH?

The half-life of the active component of this compound decreases significantly with increasing pH. The following table summarizes typical half-life values in aqueous media at room temperature.

pHTypical Half-Life
8.547 days
9.023 days
9.63.3 days
10.02 days
Data sourced from studies on the degradation of isothiazolone biocides.[4][5]

Q4: How does temperature affect the stability of this compound in alkaline conditions?

Increased temperature accelerates the degradation of this compound, especially at alkaline pH. For instance, at a pH of 9.6, the half-life can be less than two hours at 60°C.[6] It is recommended to add this compound to fluids below 60°C (140°F).[2][3]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in alkaline formulations.

Problem 1: Rapid loss of antimicrobial efficacy.

  • Possible Cause: Degradation of the active ingredient due to high pH.

  • Troubleshooting Steps:

    • Verify System pH: Ensure the pH of your formulation is within the recommended range (below 9.2).[1][2][3]

    • Investigate Additives: Certain additives can increase the pH or directly degrade this compound.

      • Avoid adding highly basic substances (pH 10-12) immediately before or after adding this compound. Allow at least 30 minutes between additions.[1][3]

      • Minimize the use of diethanolamine (DEA). Consider using 99% triethanolamine (TEA) or monoethanolamine (MEA) at the lowest possible concentration.[1][3]

    • Consider Stabilizers: The addition of inorganic or organic copper salts may improve the stability of the active ingredients.[2][3] Alternatively, consider using a pre-stabilized formulation like Kathon MWC, which contains copper salts.[2][3]

Problem 2: Incompatibility with other formulation components.

  • Possible Cause: Chemical reaction between this compound and other ingredients.

  • Troubleshooting Steps:

    • Review Formulation Components: Avoid the use of mercaptans (e.g., mercaptobenzothiazole) and certain biocides like Sodium Omadine and Triadine 10, which are incompatible with this compound.[1][2][3]

    • Chelating Agents: The addition of a chelating agent, such as EDTA, may help improve efficacy in challenging systems.[2][7]

    • Consult Compatibility Charts: Refer to manufacturer-provided compatibility data when selecting formulation additives.[1][7]

Experimental Protocols

Protocol 1: Determination of this compound Stability in an Alkaline Formulation

This protocol outlines a method to assess the chemical stability of this compound's active ingredient in a given formulation over time.

Materials:

  • Your alkaline formulation

  • This compound

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • pH meter

  • Incubator or water bath

Methodology:

  • Sample Preparation:

    • Prepare your alkaline formulation and adjust the pH to the desired level.

    • Add a known concentration of this compound to the formulation.

    • Divide the sample into aliquots for analysis at different time points (e.g., 0, 24, 48, 72 hours, and weekly).

    • Store the aliquots at a constant temperature that reflects your typical storage or use conditions.

  • HPLC Analysis:

    • At each time point, take an aliquot and dilute it with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the calibration range of the HPLC.

    • Analyze the concentration of the active ingredient (5-chloro-2-methyl-4-isothiazolin-3-one) using a validated reversed-phase liquid chromatography method.[4][5]

  • Data Analysis:

    • Plot the concentration of the active ingredient versus time.

    • Calculate the degradation rate and the half-life of the active ingredient in your formulation under the tested conditions.

Visual Guides

Kathon_Degradation_Pathway Kathon This compound (Active: CMIT) Hydrolysis Hydrolysis (Ring Opening) Kathon->Hydrolysis High_pH Alkaline Condition (High OH⁻ Concentration) High_pH->Hydrolysis Accelerates Degradation Inactive Degradation Products Hydrolysis->Degradation Loss Loss of Antimicrobial Activity Degradation->Loss

Caption: Alkaline degradation pathway of this compound.

Troubleshooting_Workflow Start Start: Loss of this compound Efficacy Check_pH Is pH > 9.2? Start->Check_pH High_pH High pH is likely the cause. Check_pH->High_pH Yes Check_Additives Review formulation for incompatible additives (e.g., DEA, mercaptans). Check_pH->Check_Additives No Lower_pH Action: Lower system pH if possible. High_pH->Lower_pH End Efficacy Restored Lower_pH->End Incompatible_Found Incompatible additive found. Check_Additives->Incompatible_Found Yes Consider_Stabilizer Consider stabilization strategies. Check_Additives->Consider_Stabilizer No Replace_Additive Action: Replace or remove incompatible additive. Incompatible_Found->Replace_Additive Replace_Additive->End Add_Copper Action: Add copper salts or use Kathon MWC. Consider_Stabilizer->Add_Copper Add_Copper->End

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Kathon 886 Incompatibility with Common Laboratory Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Kathon 886 as a preservative in laboratory settings. The information is tailored for researchers, scientists, and drug development professionals who may encounter compatibility issues with this biocide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active ingredients?

This compound is a broad-spectrum biocide used to control the growth of bacteria, fungi, and algae in aqueous solutions.[1][2][3] Its active ingredients are two isothiazolinones: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), typically in a ratio of approximately 3:1.[4][5][6]

Q2: How does this compound work to inhibit microbial growth?

This compound has a dual mechanism of action. Initially, it rapidly inhibits key metabolic pathways within microbial cells, including those involved in growth, respiration, and energy generation, by targeting enzymes like dehydrogenases.[1][7] This is followed by cell death resulting from the progressive loss of protein thiols and the production of free radicals.[8]

Q3: Can this compound interfere with my experiments?

Yes, the active ingredients in this compound are reactive molecules that can interfere with various laboratory reagents and assays, potentially leading to inaccurate results. The primary incompatibilities are with nucleophilic reagents.

Troubleshooting Guide: Incompatibility Issues

Incompatibility with Reducing Agents (e.g., DTT, 2-Mercaptoethanol)

Issue: Loss of protein activity, unexpected assay results, or failure of experiments requiring reducing agents.

Cause: The isothiazolinone ring in CMIT and MIT is susceptible to nucleophilic attack by thiols. Reducing agents such as Dithiothreitol (DTT) and 2-Mercaptoethanol (β-ME) contain free thiol groups that readily react with and inactivate the active ingredients of this compound. This reaction compromises the biocidal activity of this compound and can also deplete the reducing agent, affecting your experiment.

Solution:

  • Avoid Concurrent Use: Do not include this compound in buffers or solutions that contain DTT or β-ME.

  • Alternative Preservatives: Consider using preservatives that are compatible with reducing agents, such as sodium azide (use with caution and check compatibility with your specific application).

  • Pre-treatment: If your stock solution contains this compound, you may need to remove it before adding reducing agents. This can be achieved through methods like dialysis or buffer exchange using desalting columns.

Incompatibility with Amine-Containing Buffers and Reagents

Issue: Decreased stability and efficacy of this compound over time.

Cause: Primary and secondary amines can react with the isothiazolinones in this compound, leading to the degradation of the active ingredients.[4] This is particularly relevant for commonly used biological buffers such as Tris (tris(hydroxymethyl)aminomethane).

Solution:

  • Buffer Selection: Whenever possible, opt for buffers that do not contain primary or secondary amines, such as phosphate-buffered saline (PBS) or MOPS.

  • pH Considerations: The degradation of this compound is more pronounced at higher pH.[5] If an amine-containing buffer is necessary, ensure the pH is maintained below 9.2.[1]

Interference with Protein Quantification Assays

Issue: Inaccurate protein concentration measurements.

Bradford Assay:

  • Potential Interference: The Bradford assay relies on the binding of Coomassie dye to proteins, causing a spectral shift. While direct chemical interference from this compound is not well-documented in literature, the acidic nature of the Bradford reagent could potentially affect the stability of the isothiazolinones. More importantly, any particulate formation due to incompatibility could scatter light and affect absorbance readings.

Bicinchoninic Acid (BCA) Assay:

  • Known Interference: The BCA assay is sensitive to reducing agents. Since this compound's mechanism involves interaction with thiols, there is a potential for interference. Some substances can reduce the Cu²⁺ to Cu¹⁺, which is the basis of the BCA assay, leading to a false positive signal.[9]

Solution:

  • Blank Correction: Always include a blank sample containing the buffer and this compound (at the same concentration as in your samples) to account for any background absorbance.

  • Protein Precipitation: To remove interfering substances, you can precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone precipitation. The protein pellet can then be resuspended in a buffer compatible with the assay.[9]

  • Alternative Assays: Consider using a protein assay that is less susceptible to interference from your specific sample components.

Interference with Cell-Based Assays (e.g., MTT, XTT)

Issue: Inaccurate assessment of cell viability or cytotoxicity.

Cause: Cell viability assays like MTT and XTT rely on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. The active ingredients of this compound can potentially interfere with these assays in several ways:

  • Direct Reduction: Isothiazolinones are electrophilic and could potentially react with and reduce the tetrazolium salts directly, leading to a false-positive signal for cell viability.

  • Cytotoxicity: As a biocide, this compound is inherently cytotoxic. Its presence in cell culture media, even at low concentrations, can affect cell health and confound the results of a cytotoxicity experiment.

Solution:

  • Assay Controls: Run control experiments with this compound in cell-free media to assess its direct effect on the assay reagents.

  • Wash Steps: Before adding the assay reagent, wash the cells thoroughly with a this compound-free buffer (like PBS) to remove any residual biocide.

  • Alternative Viability Assays: Consider using a different method to assess cell viability that is not based on metabolic reduction, such as a trypan blue exclusion assay or a plate-based cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).

Quantitative Data Summary

Reagent/Assay ClassIncompatible ReagentsNature of IncompatibilityRecommended Action
Reducing Agents Dithiothreitol (DTT), 2-Mercaptoethanol (β-ME), other thiolsChemical reaction leading to inactivation of both this compound and the reducing agent.Avoid concurrent use. Use alternative preservatives.
Amine Buffers Tris, other primary and secondary aminesDegradation of this compound active ingredients, especially at higher pH.[4]Use non-amine buffers (e.g., PBS, MOPS). Maintain pH < 9.2.
Protein Assays BCA AssayPotential for false positives due to reduction of Cu²⁺.[9]Use proper blanks. Perform protein precipitation.
Cell Viability Assays MTT, XTT, etc.Potential for direct reduction of tetrazolium salts (false positive) or inherent cytotoxicity.Run assay controls. Wash cells before assay. Use alternative viability assays.

Experimental Protocols

Protocol 1: Testing the Compatibility of this compound with a Specific Laboratory Assay

This protocol provides a general workflow to determine if this compound interferes with a user-specific colorimetric or fluorometric assay.

Materials:

  • Your specific assay kit and reagents.

  • This compound stock solution.

  • The buffer used in your experiment.

  • A spectrophotometer or fluorometer.

Procedure:

  • Prepare a "this compound Control": In a microplate well or cuvette, add your experimental buffer and this compound at the final concentration used in your experiments.

  • Prepare a "Reagent Blank": In a separate well, add only the experimental buffer.

  • Add Assay Reagents: Add the colorimetric or fluorometric reagents of your assay to both the "this compound Control" and the "Reagent Blank". Do not add the analyte (e.g., protein, cells) that the assay is designed to detect.

  • Incubate: Incubate the samples according to your assay protocol.

  • Measure Signal: Read the absorbance or fluorescence at the appropriate wavelength.

  • Analyze Results: Compare the signal from the "this compound Control" to the "Reagent Blank". A significant difference in the signal indicates that this compound is directly interfering with your assay reagents.

Protocol 2: Deactivation of this compound in a Stock Solution

This protocol can be used to neutralize this compound in a solution before adding incompatible reagents like DTT.

Materials:

  • Stock solution containing this compound.

  • Sodium bisulfite solution (freshly prepared).

Procedure:

  • Calculate the Amount of Sodium Bisulfite: The amount of sodium bisulfite required will depend on the concentration of this compound. As a starting point, a 2 to 5-fold molar excess of sodium bisulfite to the active ingredients of this compound is recommended.

  • Add Sodium Bisulfite: Add the calculated amount of sodium bisulfite solution to your stock solution.

  • Incubate: Allow the reaction to proceed for at least 30 minutes at room temperature.

  • Proceed with Experiment: The this compound should now be inactivated, and you can proceed with adding your incompatible reagents.

  • Validation (Optional): You can validate the inactivation by testing the biocidal activity of the treated solution or by using an analytical method to measure the concentration of the active isothiazolinones.

Visualizations

Logical Relationship of this compound Incompatibilities

Kathon886_Incompatibility Kathon This compound (CMIT/MIT) ReducingAgents Reducing Agents (e.g., DTT, β-ME) Kathon->ReducingAgents Reacts with thiols (Inactivation) Amines Primary/Secondary Amines (e.g., Tris Buffer) Kathon->Amines Degradation of active ingredients HighpH High pH (>9.2) Kathon->HighpH Promotes degradation Assays Laboratory Assays Kathon->Assays Potential Interference ProteinAssays Protein Assays (e.g., BCA) Assays->ProteinAssays CellAssays Cell-Based Assays (e.g., MTT, XTT) Assays->CellAssays

Caption: Incompatibilities of this compound with common laboratory reagents.

Experimental Workflow for Testing Assay Compatibility

Assay_Compatibility_Workflow start Start: Suspected Assay Interference prep_controls Prepare Controls: 1. Reagent Blank (Buffer only) 2. Kathon Control (Buffer + this compound) start->prep_controls add_reagents Add Assay Reagents (No Analyte) prep_controls->add_reagents incubate Incubate According to Protocol add_reagents->incubate measure Measure Signal (Absorbance/Fluorescence) incubate->measure compare Compare Signals measure->compare interference Result: Interference Detected compare->interference Significant Difference no_interference Result: No Direct Interference compare->no_interference No Significant Difference troubleshoot Troubleshoot: - Use alternative assay - Remove this compound interference->troubleshoot

Caption: Workflow for testing this compound interference with laboratory assays.

Signaling Pathway of this compound's Biocidal Action

Kathon886_Mechanism Kathon This compound (CMIT/MIT) Enzymes Key Metabolic Enzymes (e.g., Dehydrogenases) Kathon->Enzymes Inhibits Thiols Protein Thiols (-SH) Kathon->Thiols Reacts with Inhibition Rapid Inhibition of Metabolic Pathways Enzymes->Inhibition Oxidation Oxidation of Thiols & Free Radical Production Thiols->Oxidation CellDeath Cell Death Inhibition->CellDeath Oxidation->CellDeath

Caption: Simplified mechanism of this compound's biocidal action.

References

Technical Support Center: Neutralization of Kathon™ 886 for Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Kathon™ 886 as a biocide in their experimental setups and require its effective neutralization to prevent interference with downstream assays. This resource provides detailed troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols for the neutralization of Kathon™ 886 activity.

Troubleshooting Guide

This section addresses specific issues that may arise during the neutralization of Kathon™ 886 in your experiments.

Question: My assay results are inconsistent or show unexpected inhibition even after adding a neutralizer. What could be the cause?

Answer: Inconsistent or unexpected inhibitory effects post-neutralization can stem from several factors:

  • Incomplete Neutralization: The concentration of the neutralizer may be insufficient to completely inactivate the Kathon™ 886. The required amount of neutralizer is stoichiometric, so it's crucial to accurately estimate the concentration of Kathon™ 886 in your system.

  • Insufficient Reaction Time: The neutralization reaction is not instantaneous. Ensure you are allowing adequate time for the neutralizer to react with the biocide before proceeding with your assay.

  • Neutralizer Interference: The neutralizer itself or its reaction byproducts might be interfering with your assay. It is essential to run appropriate controls, including a "neutralizer-only" control, to assess its impact on your specific experimental system.

  • pH Incompatibility: The effectiveness of some neutralizers can be pH-dependent. Verify that the pH of your system is within the optimal range for the chosen neutralizer.

Question: I am observing cytotoxicity in my cell-based assay after neutralization. What should I do?

Answer: Cytotoxicity observed after the neutralization of Kathon™ 886 can be due to:

  • Residual Kathon™ 886 Activity: Even low, sub-lethal concentrations of Kathon™ 886 can have cytostatic or cytotoxic effects. Incomplete neutralization is a likely cause.

  • Toxicity of the Neutralizer: Some neutralizing agents can be toxic to cells at certain concentrations. It is critical to determine the maximum non-toxic concentration of the neutralizer for your specific cell line through a dose-response experiment.

  • Formation of Toxic Byproducts: The reaction between Kathon™ 886 and the neutralizer could potentially generate byproducts that are toxic to your cells.

To troubleshoot this, consider the following steps:

  • Increase the neutralizer concentration and/or the incubation time to ensure complete inactivation of Kathon™ 886.

  • Perform a toxicity assay with the neutralizer alone to determine its effect on your cells.

  • If possible, try a different class of neutralizer to see if the cytotoxic effect is specific to the one you are currently using.

Question: How can I confirm that the Kathon™ 886 has been successfully neutralized?

Answer: Validating the complete neutralization of Kathon™ 886 is a critical step. Here are a few approaches:

  • Microbiological Assay: Plate a sensitive, non-experimental microbial strain on appropriate growth media containing the neutralized solution. A lack of growth inhibition compared to a control without Kathon™ 886 indicates successful neutralization.

  • Chemical Analysis: For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of the active ingredients of Kathon™ 886 (CMIT/MIT) before and after neutralization.

  • Assay-Specific Controls: The most practical approach for many researchers is to include a "Kathon™ 886 + Neutralizer" control in their main experiment. This control should behave identically to the "vehicle-only" control, indicating no residual inhibitory activity from the biocide.

Frequently Asked Questions (FAQs)

What are the active ingredients in Kathon™ 886?

Kathon™ 886 is a water-based biocide whose active ingredients are two isothiazolinones: 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-Methyl-4-isothiazolin-3-one (MIT).

What is the mechanism of action of Kathon™ 886?

Isothiazolinones, the active components of Kathon™ 886, act by inhibiting microbial growth through the disruption of key metabolic pathways. They achieve this by targeting and inactivating critical enzymes, such as dehydrogenases, within the microbial cells.

What are the recommended neutralizers for Kathon™ 886?

The most commonly recommended and effective neutralizers for Kathon™ 886 are sulfur-containing reducing agents. These include:

  • Sodium Bisulfite (NaHSO3)

  • Sodium Thiosulfate (Na2S2O3)

These compounds work by rapidly reacting with and inactivating the isothiazolinone molecules.

How do I choose the right neutralizer for my experiment?

The choice of neutralizer will depend on the specific requirements of your assay.

  • Sodium bisulfite is a strong reducing agent and is highly effective. However, it can alter the redox potential of your system, which may interfere with certain assays.

  • Sodium thiosulfate is a milder reducing agent and is often a good alternative if sodium bisulfite is found to be incompatible with your assay.

It is always recommended to perform a pilot experiment to test the compatibility of the chosen neutralizer with your assay system.

Quantitative Data on Neutralization

The following table summarizes the key parameters for the neutralization of Kathon™ 886 with the recommended neutralizers. Please note that the optimal conditions may vary depending on the specific experimental setup.

NeutralizerRecommended Molar Ratio (Neutralizer:Isothiazolinone)Recommended ConcentrationTypical Reaction Time
Sodium Bisulfite2:1 to 5:10.01% - 0.1% (w/v)5 - 15 minutes
Sodium Thiosulfate2:1 to 5:10.01% - 0.1% (w/v)10 - 20 minutes

Note: The active ingredient concentration in Kathon™ 886 is typically around 1.5%. You will need to calculate the molar concentration of the isothiazolinones in your working solution to determine the appropriate amount of neutralizer to add.

Experimental Protocols

Protocol 1: Neutralization of Kathon™ 886 in a Cell-Based Assay

This protocol provides a general procedure for neutralizing Kathon™ 886 in a liquid sample before its addition to a cell culture.

Materials:

  • Kathon™ 886 solution

  • Sterile 1% (w/v) Sodium Bisulfite or Sodium Thiosulfate solution

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • The cell line of interest, seeded in a multi-well plate

Procedure:

  • Determine the concentration of Kathon™ 886 in your experimental sample.

  • Calculate the required volume of neutralizer solution. Based on the molar ratio provided in the table, calculate the volume of the 1% neutralizer stock solution needed to completely inactivate the Kathon™ 886 in your sample.

  • Add the neutralizer to the sample containing Kathon™ 886.

  • Incubate the mixture at room temperature for the recommended reaction time (see table).

  • Add the neutralized sample to your cell culture plate.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the vehicle used to dissolve your test compound.

    • Kathon™ 886 Control (No Neutralizer): To confirm its biocidal/inhibitory effect.

    • Neutralizer Control: Cells treated with the neutralizer alone at the same final concentration as in the experimental wells to assess its intrinsic toxicity.

    • Kathon™ 886 + Neutralizer Control: To confirm complete neutralization.

  • Proceed with your standard assay protocol to measure the desired endpoint (e.g., cell viability, proliferation, gene expression).

Protocol 2: Validation of Kathon™ 886 Neutralization using a Microbiological Assay

This protocol describes how to confirm the effectiveness of the neutralization procedure using a sensitive microbial strain.

Materials:

  • Neutralized Kathon™ 886 sample (from Protocol 1)

  • A sensitive bacterial strain (e.g., E. coli)

  • Liquid growth medium (e.g., LB broth)

  • Agar plates (e.g., LB agar)

Procedure:

  • Prepare serial dilutions of the neutralized Kathon™ 886 sample in sterile liquid growth medium.

  • Inoculate each dilution with a known concentration of the sensitive bacterial strain.

  • Include controls:

    • Positive Growth Control: Bacteria in growth medium only.

    • Negative Control (Kathon™ 886): Bacteria in growth medium containing a non-neutralized concentration of Kathon™ 886 that is known to be inhibitory.

    • Neutralizer Control: Bacteria in growth medium containing the neutralizer at the final concentration used in the experiment.

  • Incubate the cultures under appropriate growth conditions (e.g., 37°C with shaking for E. coli).

  • After incubation, observe the cultures for turbidity (a sign of bacterial growth).

  • For a more quantitative assessment, plate a small volume from each culture onto agar plates and count the number of colony-forming units (CFUs) after overnight incubation. Successful neutralization will result in bacterial growth comparable to the positive growth control and the neutralizer control.

Visualizations

Experimental_Workflow_for_Kathon_886_Neutralization cluster_preparation Sample Preparation cluster_neutralization Neutralization cluster_assay Experimental Assay Sample Sample containing Kathon 886 Mix Add Neutralizer to Sample Sample->Mix Neutralizer Prepare Neutralizer (e.g., Sodium Bisulfite) Neutralizer->Mix Incubate Incubate for Recommended Time Mix->Incubate Add_to_Assay Add Neutralized Sample to Assay System (e.g., Cell Culture) Incubate->Add_to_Assay Run_Assay Perform Experimental Assay Add_to_Assay->Run_Assay Data_Analysis Analyze Results Run_Assay->Data_Analysis

Caption: Workflow for Kathon™ 886 Neutralization in an Experimental Assay.

Troubleshooting_Logic_for_Kathon_886_Neutralization Start Unexpected Assay Inhibition or Cytotoxicity Check_Neutralizer_Conc Is Neutralizer Concentration Sufficient? Start->Check_Neutralizer_Conc Increase_Conc Increase Neutralizer Concentration/Time Check_Neutralizer_Conc->Increase_Conc No Check_Neutralizer_Toxicity Is Neutralizer Itself Toxic? Check_Neutralizer_Conc->Check_Neutralizer_Toxicity Yes Increase_Conc->Start Run_Toxicity_Control Run Neutralizer-Only Toxicity Control Check_Neutralizer_Toxicity->Run_Toxicity_Control Investigate Check_Assay_Interference Does Neutralizer Interfere with Assay? Check_Neutralizer_Toxicity->Check_Assay_Interference No Consider_Alternative Consider Alternative Neutralizer Run_Toxicity_Control->Consider_Alternative Run_Interference_Control Run Neutralizer-Only Assay Control Check_Assay_Interference->Run_Interference_Control Investigate Re-evaluate_Protocol Re-evaluate Assay Protocol Check_Assay_Interference->Re-evaluate_Protocol No Run_Interference_Control->Re-evaluate_Protocol

Caption: Troubleshooting Decision Tree for Kathon™ 886 Neutralization Issues.

Technical Support Center: Optimizing Kathon 886 Efficacy in High Organic Load Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kathon 886. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the performance of this compound in challenging experimental conditions, particularly in media with a high organic load.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, which contains isothiazolinones as its active ingredients, employs a two-step mechanism. Initially, it rapidly inhibits microbial growth by disrupting key metabolic pathways. This is achieved by inhibiting essential enzymes, such as dehydrogenases involved in the Krebs cycle and energy generation. Subsequently, over a period of 24 to 48 hours, it leads to cell death. This biocidal effect is a result of the progressive loss of protein thiols within the microbial cells.[1] This unique, multi-pronged attack makes it difficult for microorganisms to develop resistance.

Q2: How does a high organic load affect the efficacy of this compound?

A2: A high organic load, which can include proteins, cellular debris, and other organic molecules, can significantly reduce the efficacy of this compound. This is due to the reactive nature of the isothiazolinone active ingredients. The biocide does not differentiate between microbial proteins and other organic molecules in the medium. It will readily react with and be consumed by non-target organic matter, reducing the amount of active ingredient available to act on the microorganisms. This is often referred to as "biocide demand."

Q3: What are the primary factors that can lead to the degradation or inactivation of this compound in my experiments?

A3: Several factors can negatively impact the stability and performance of this compound:

  • pH: The stability of this compound is pH-dependent. Optimal performance is observed at a pH below 9.2. In more alkaline conditions, the biocide can degrade more rapidly.

  • Presence of Nucleophiles: Compounds containing sulfhydryl groups, such as mercaptans (e.g., mercaptobenzothiazole), can inactivate this compound. Certain amines, particularly diethanolamine (DEA), can also be aggressive towards the active ingredients.

  • Incompatible Biocides: Some biocides, such as Sodium Omadine and Triadine 10, are incompatible with this compound and can lead to its degradation.

  • Elevated Temperatures: Higher temperatures can accelerate the chemical degradation of the active ingredients. It is recommended to add this compound to fluids below 60°C (140°F).[1]

Troubleshooting Guide

This guide is intended to help you diagnose and resolve issues with this compound performance in high organic load media.

Observed Problem Potential Cause Recommended Action
Reduced or no antimicrobial activity Insufficient concentration of active ingredient due to high biocide demand. Increase the dosage of this compound. Consider a step-wise addition to satisfy the initial biocide demand from the organic load before achieving a stable maintenance dose.
Inactivation by components in the medium. Review the composition of your medium. Check the pH and ensure it is below 9.2. Identify and, if possible, substitute any incompatible components like mercaptans or high concentrations of DEA.
Initial efficacy followed by rapid loss of activity Chemical degradation of the biocide. Verify the pH of the system is not excessively alkaline. Ensure the temperature of the medium is not elevated during or after the addition of this compound. Avoid adding highly basic solutions immediately before or after the biocide.[1]
Inconsistent performance between experiments Variability in the organic load. Quantify the organic load in your media if possible (e.g., total protein concentration). This will help in establishing a more consistent and effective dosing strategy for this compound.
Difficulty in controlling biofilms High biocide demand within the biofilm matrix and reduced penetration. Consider co-treatment with a biodispersant or a chelating agent like EDTA to help break down the biofilm structure and improve the penetration and efficacy of this compound.[1]

Quantitative Data

While specific dose-response relationships are highly dependent on the unique composition of the experimental medium, the following table provides a conceptual overview of how increasing organic load can impact the required concentration of this compound.

Organic Load Level (Conceptual) Relative Protein Concentration Typical Biocide Demand Illustrative this compound Active Ingredient Concentration Range (ppm)
Low< 0.1%Low15 - 25
Medium0.1% - 0.5%Medium25 - 50
High0.5% - 2.0%High50 - 150
Very High / Biofilm> 2.0%Very High150 - 300+

Note: These are illustrative values. The actual required concentration should be determined experimentally for your specific system.

Experimental Protocols

Protocol for Determining the Effective Concentration of this compound in a High Organic Load Medium

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound in your specific high organic load medium.

  • Preparation of Media: Prepare your experimental medium with the high organic load. Sterilize the medium if appropriate for your application.

  • Preparation of this compound Stock Solution: Create a concentrated stock solution of this compound in a compatible solvent (e.g., sterile deionized water).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in your high organic load medium. Leave a set of wells without this compound as a positive control for microbial growth.

  • Inoculation: Inoculate the wells with a known concentration of your target microorganism(s) (e.g., 1 x 10^5 CFU/mL).

  • Incubation: Incubate the microtiter plate under conditions suitable for the growth of your microorganism(s) (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

  • Confirmation of Biocidal Effect: To confirm a biocidal and not just a biostatic effect, plate out the contents of the wells with no visible growth onto appropriate agar plates. The lowest concentration that results in no growth on the agar plates is the minimum bactericidal concentration (MBC).

Visualizations

Kathon886_Mechanism cluster_Cell Microbial Cell Kathon This compound (Isothiazolinone) Enzymes Key Metabolic Enzymes (e.g., Dehydrogenases) Kathon->Enzymes Inhibits Thiols Protein Thiols (-SH) Kathon->Thiols Reacts with Metabolism Metabolic Pathways (Krebs Cycle, ATP Production) Enzymes->Metabolism Drives Thiols->Enzymes Component of Death Cell Death Metabolism->Death Disruption leads to

Caption: Mechanism of action of this compound within a microbial cell.

Troubleshooting_Workflow Start Start: Reduced this compound Efficacy Check_Load Is the organic load high? Start->Check_Load Increase_Dose Increase this compound Dosage Check_Load->Increase_Dose Yes Check_pH Is pH < 9.2? Check_Load->Check_pH No Increase_Dose->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Chemicals Are incompatible chemicals present? Check_pH->Check_Chemicals Yes Adjust_pH->Check_Chemicals Remove_Chemicals Remove/Substitute Incompatible Chemicals Check_Chemicals->Remove_Chemicals Yes Consider_Additives Consider Additives (e.g., EDTA for biofilms) Check_Chemicals->Consider_Additives No Remove_Chemicals->Consider_Additives Success Efficacy Restored Consider_Additives->Success

Caption: Troubleshooting workflow for this compound efficacy issues.

References

Technical Support Center: Optimizing Kathon 886 Dosage for Long-Term Microbial Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Kathon 886 for long-term microbial control. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What are the active ingredients in this compound and how do they work?

A1: this compound is a broad-spectrum microbicide with two active ingredients from the isothiazolinone family: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[1] Its antimicrobial action involves a two-step mechanism. Initially, it rapidly inhibits microbial growth, respiration, and enzyme activity within minutes of contact.[2][3][4] This is followed by a second phase that causes irreversible cell damage, leading to cell death over a period of hours.[2][3][4] The primary mode of action is the disruption of crucial metabolic pathways, including the Krebs cycle, by inhibiting key dehydrogenase enzymes.[2]

Q2: What is the recommended dosage for this compound?

A2: The optimal dosage of this compound depends on the specific application, the level of microbial contamination, and the desired level of control. For general use in metalworking fluids, a typical maintenance dose is between 10 to 17 ppm of the active ingredient.[5][6] For noticeably fouled systems, a higher initial dose may be required.[5][7] It is always recommended to perform laboratory or pilot tests to determine the most effective concentration for your specific system.[7][8]

Q3: What factors can influence the efficacy of this compound?

A3: Several factors can impact the performance of this compound:

  • pH: this compound is most stable and effective in a pH range of 3.0 to 9.2.[5] Its stability and performance are enhanced at a lower pH.[5] At a pH of 9, the degradation rate of CMIT can increase significantly.[9]

  • Temperature: It is effective in a variety of metalworking conditions up to 60°C (140°F).[6] However, prolonged exposure to high temperatures can affect its stability.[1][10]

  • Interfering Substances: The presence of certain nucleophiles, such as some amines and sulfur-containing compounds, can reduce the stability of isothiazolinones.[11]

  • Biofilm: The extracellular polymeric substance (EPS) matrix of biofilms can act as a barrier, limiting the penetration of biocides and protecting the microorganisms within.[12]

Q4: How long does the antimicrobial effect of this compound last?

A4: The duration of microbial control with this compound typically ranges from one to four weeks in metalworking fluid systems.[13] However, this can be influenced by factors such as the initial contamination level, system turnover rate, and the presence of interfering substances.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced Efficacy Over Time - High pH of the system (>9.2).- Elevated temperatures.- Presence of interfering substances (e.g., certain amines, sulfides).- Development of microbial resistance (rare).- Adjust and maintain the system pH below 9.2.[5]- If possible, reduce the operating temperature.- Identify and eliminate or reduce the concentration of interfering substances.- Consider alternating with a biocide that has a different mechanism of action.[14]
Incomplete Microbial Kill - Insufficient dosage.- High initial microbial load.- Presence of extensive biofilm.- Increase the dosage of this compound after conducting a dose-response study.- For heavily contaminated systems, consider an initial shock dose followed by a maintenance dose.[5][7]- Implement a system cleaning procedure to remove biofilm before biocide application. The addition of a biodispersant can improve efficacy against biofilms.[7][8]
Poor Stability in Formulation - Incompatible components in the formulation.- High pH of the final product.- The addition of copper salts can improve the stability of the active ingredients.[7][8]- Evaluate the compatibility of all formulation components with this compound.- Adjust the pH of the formulation to be within the optimal range for this compound stability (3.0-9.2).[5]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Active Ingredients against Common Microorganisms

MicroorganismATCC NumberMIC (ppm active ingredient)
Pseudomonas aeruginosa154427 - 20
Staphylococcus aureus65387 - 20
Escherichia coli87397 - 20
Candida albicans102317 - 20
Aspergillus niger1640420 - 50
Mycobacterium chelonae144727 - 20[8]

Note: These values are indicative and may vary depending on the specific strain and test conditions.

Table 2: Stability of this compound Active Ingredient (CMIT) at Different pH Levels

pHHalf-life
8.547 days
9.023 days
9.63.3 days
10.02 days

Data adapted from a study on the chemical degradation of isothiazolones.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a method for determining the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound stock solution

  • Sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microorganism culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate sterile growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include positive controls (medium with inoculum, no biocide) and negative controls (medium only, no inoculum).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 24-48 hours.

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Suspension Time-Kill Assay (Modified from ASTM E2315)

This protocol evaluates the rate at which this compound kills a microbial population in suspension.

Materials:

  • This compound test solutions at desired concentrations

  • Standardized microbial suspension (approximately 1 x 10^8 CFU/mL)

  • Sterile neutralizing broth (to inactivate the biocide)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile agar plates

  • Pipettes, sterile tips, and spreaders

  • Timer

  • Incubator

Procedure:

  • Preparation: Prepare the test solutions of this compound at the desired concentrations.

  • Inoculation: Add a specified volume of the microbial suspension to each test solution and start the timer.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from the test solution.

  • Neutralization: Immediately transfer the aliquot into a tube containing sterile neutralizing broth to stop the biocidal action.

  • Plating: Perform serial dilutions of the neutralized sample in sterile PBS and plate onto appropriate agar plates.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

  • Enumeration: Count the number of colonies on the plates and calculate the number of surviving microorganisms (CFU/mL) at each time point.

  • Analysis: Determine the log reduction in the microbial population over time for each concentration of this compound.

Mandatory Visualizations

Microbial_Inactivation_Pathway cluster_cell Microbial Cell Kathon_886 This compound (CMIT/MIT) Cell_Membrane Cell Membrane/ Wall Permeation Kathon_886->Cell_Membrane Diffusion Metabolic_Pathways Disruption of Central Metabolic Pathways Cell_Membrane->Metabolic_Pathways Enzyme_Inhibition Inhibition of Dehydrogenase Enzymes Metabolic_Pathways->Enzyme_Inhibition Growth_Inhibition Rapid Growth Inhibition Enzyme_Inhibition->Growth_Inhibition Immediate Effect Cell_Death Irreversible Cell Damage & Cell Death Growth_Inhibition->Cell_Death Long-term Effect

Caption: Microbial inactivation pathway of this compound.

Experimental_Workflow cluster_protocol Biocide Efficacy Testing Workflow Start Start: Define Test Parameters (Microorganism, Concentration) Preparation Prepare this compound Dilutions and Microbial Inoculum Start->Preparation Exposure Expose Microorganism to this compound Preparation->Exposure Sampling Collect Samples at Defined Time Points Exposure->Sampling Neutralization Neutralize Biocidal Activity Sampling->Neutralization Enumeration Plate and Incubate to Enumerate Survivors Neutralization->Enumeration Analysis Analyze Data: Calculate MIC or Log Reduction Enumeration->Analysis End End: Determine Efficacy Analysis->End

Caption: General workflow for biocide efficacy testing.

References

Kathon 886 degradation kinetics in different aqueous matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kathon 886. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

Issue: Inconsistent or Accelerated Degradation of this compound in Aqueous Formulations

Q1: My this compound seems to be degrading much faster than expected in my aqueous formulation. What are the likely causes?

A1: Accelerated degradation of this compound is most commonly attributed to elevated pH and temperature. The active ingredients in this compound, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), are most stable in acidic to neutral conditions (pH 3.0-9.2).[1][2][3] In alkaline solutions, particularly at pH values above 9.2, the rate of degradation increases significantly due to hydrolysis.[4] Elevated temperatures also accelerate this degradation process.[5]

Troubleshooting Steps:

  • Measure the pH of your formulation: If the pH is above 9.2, consider adjusting it to a lower value if your formulation allows.

  • Check the storage and experimental temperature: Avoid exposing this compound solutions to high temperatures. Ideally, store and handle the solutions at or below room temperature. For example, the half-life at pH 9.6 and 60°C can be less than two hours.[5]

  • Review the formulation components: Certain chemicals can be incompatible with this compound and lead to its degradation. These include amines, mercaptans, and some oxidizing or reducing agents.

Q2: I am observing a loss of antimicrobial efficacy in my product preserved with this compound over a shorter period than its intended shelf-life. How can I investigate this?

A2: A premature loss of efficacy is a strong indicator of the degradation of the active ingredients. The effective lifespan of this compound in a system is typically 1 to 4 weeks, but this can be influenced by several factors.[1][2][3]

Investigation Workflow:

start Loss of Efficacy Observed check_ph Measure pH of the Formulation start->check_ph check_temp Review Storage and Handling Temperatures start->check_temp check_incompatibles Analyze for Incompatible Chemicals (e.g., amines, mercaptans) start->check_incompatibles quantify_ai Quantify Active Ingredient Concentration using HPLC check_ph->quantify_ai check_temp->quantify_ai check_incompatibles->quantify_ai adjust_ph Adjust pH to < 9.2 if possible quantify_ai->adjust_ph pH > 9.2 control_temp Store and Handle at Lower Temperatures quantify_ai->control_temp Temp > RT reformulate Reformulate to Remove Incompatible Components quantify_ai->reformulate Incompatibles Present end Efficacy Stabilized adjust_ph->end control_temp->end reformulate->end

Caption: Troubleshooting workflow for loss of this compound efficacy.

Q3: I am having trouble getting reproducible results when analyzing this compound concentration using HPLC. What could be the issue?

A3: Reproducibility issues in HPLC analysis of isothiazolinones can stem from several factors:

  • Sample Preparation: Inconsistent sample extraction from complex matrices can lead to variability. Ensure a validated and consistent sample preparation method is used.

  • Standard Stability: The stability of your analytical standards can affect quantification. Prepare fresh standards regularly and store them under appropriate conditions (refrigerated, protected from light).

  • Column Performance: The choice of HPLC column and its condition are crucial. A C18 column is commonly used. Ensure the column is properly equilibrated and maintained.

  • Mobile Phase pH: The pH of the mobile phase can influence the retention and peak shape of the isothiazolinones. Maintain a consistent and well-buffered mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation kinetics of this compound?

A1: The main factors influencing the degradation of this compound are:

  • pH: The degradation rate of the active ingredients, particularly CMIT, increases significantly at pH values above 9.2 due to hydrolysis.[1][2][3][4]

  • Temperature: Higher temperatures accelerate the rate of degradation.[5]

  • Light: Photolysis can contribute to the degradation of isothiazolinones.

  • Presence of other chemicals: Nucleophilic substances, amines, mercaptans, and strong oxidizing or reducing agents can react with and degrade the active ingredients.

  • Biological Action: In non-sterile environments, microorganisms can contribute to the biodegradation of this compound. The half-life in aquatic environments can be less than 24 hours due to rapid biodegradation.[1][4]

Q2: What is the expected half-life of this compound in aqueous solutions?

A2: The half-life of this compound is highly dependent on the pH and temperature of the aqueous matrix. In general, it is more stable in acidic conditions and degrades more rapidly in alkaline conditions.

Q3: What are the known degradation products of this compound?

A3: The degradation of the active ingredients in this compound, CMIT and MIT, involves the cleavage of the isothiazolone ring. This process leads to the formation of less toxic, more biodegradable compounds. The metabolism in aquatic environments ultimately results in the oxidation of the organic carbon to carbon dioxide.[1]

Q4: Can this compound be used in formulations containing amines?

A4: Caution should be exercised when using this compound in formulations containing amines, as they can contribute to the degradation of the active ingredients. The aggressiveness of amines is generally lower at a lower pH. It is recommended to determine the chemical stability of this compound in the specific formulation prior to use.

Quantitative Data on this compound Degradation

The following table summarizes the half-life of the active component of this compound at different pH values and temperatures in aqueous media.

pHTemperatureHalf-life
8.5Room Temperature47 days
9.0Room Temperature23 days
9.6Room Temperature3.3 days
10.0Room Temperature2 days
9.660°C< 2 hours

Data compiled from multiple sources.[4][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound Active Ingredients

This protocol provides a general method for the analysis of the active ingredients of this compound (CMIT and MIT) in aqueous samples. Method validation and optimization for specific matrices are recommended.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or other suitable buffer to adjust mobile phase pH.

  • Analytical standards of CMIT and MIT.

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 275 nm.

  • Column Temperature: 30°C.

4. Sample Preparation:

  • For clear aqueous samples, direct injection after filtration through a 0.45 µm syringe filter may be possible.

  • For complex matrices (e.g., emulsions, formulations with high excipient content), a sample extraction step (e.g., solid-phase extraction) may be necessary to remove interfering substances.

5. Analysis:

  • Prepare a calibration curve using analytical standards of CMIT and MIT at a minimum of five different concentrations.

  • Inject the prepared samples and standards into the HPLC system.

  • Identify and quantify the CMIT and MIT peaks based on their retention times and the calibration curve.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification sample Aqueous Sample filter Filter (0.45 µm) sample->filter hplc Inject into HPLC (C18 Column, UV Detector) filter->hplc standard Prepare CMIT/MIT Standard Solutions cal_curve Create Calibration Curve standard->cal_curve quantify Quantify Concentration using Calibration Curve cal_curve->quantify data Data Acquisition hplc->data integrate Integrate Peak Areas data->integrate integrate->quantify

Caption: Experimental workflow for HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

Degradation Pathway of this compound (CMIT) via Hydrolysis

cmit CMIT (5-chloro-2-methyl-4-isothiazolin-3-one) hydrolysis Hydrolysis (Nucleophilic attack by OH-) cmit->hydrolysis High pH (>9.2) ring_opening Isothiazolone Ring Opening hydrolysis->ring_opening degradation_products Degradation Products (e.g., N-methylmalonamic acid) ring_opening->degradation_products loss_of_activity Loss of Antimicrobial Activity degradation_products->loss_of_activity

Caption: Simplified hydrolysis degradation pathway of CMIT.

References

Technical Support Center: Optimizing Kathon 886 Performance in Complex Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Kathon 886, focusing on its interactions with surfactants and polymers. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data to ensure the effective application of this compound as a preservative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active ingredients?

This compound is a broad-spectrum, industrial biocide used to control the growth of bacteria, fungi, and algae in various aqueous systems.[1] Its active ingredients are a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[1]

Q2: How does this compound work to inhibit microbial growth?

The biocidal activity of this compound is primarily attributed to the reaction of its active ingredients, CMIT and MIT, with microbial cells. The mechanism involves the electron-deficient sulfur atom in the isothiazolinone ring reacting with nucleophilic cellular components, particularly the thiol groups in cysteine residues of proteins and enzymes. This interaction leads to the formation of disulfide derivatives, which disrupts essential cellular functions, inhibits growth and metabolism, and ultimately causes cell death.[2][3]

Q3: Is this compound compatible with most common surfactants and polymers?

Yes, this compound is compatible with a wide range of non-ionic, anionic, and cationic surfactants, as well as various polymers commonly used in formulations.[1] However, the performance and stability of this compound can be influenced by the specific type and concentration of these excipients. It is always recommended to perform compatibility and efficacy testing in the final formulation.

Q4: What is the optimal pH range for this compound stability and efficacy?

This compound is most stable and effective in a pH range of 4-8. Outside of this range, particularly at pH values above 8, the isothiazolinone ring can undergo hydrolysis, leading to degradation of the active ingredients and a loss of preservative properties.[4]

Q5: Can this compound be used in formulations containing proteins?

Caution should be exercised when using this compound in protein-containing formulations. The active ingredients of this compound can react with thiol groups present in proteins, potentially leading to a reduction in both the preservative's efficacy and the protein's stability. It is crucial to conduct thorough compatibility studies.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in formulations containing surfactants and polymers.

Issue Potential Cause Troubleshooting Steps
Loss of Antimicrobial Efficacy Inactivation by Nucleophiles: Certain surfactants or polymers with nucleophilic groups (e.g., thiol-containing compounds) can react with and inactivate the CMIT/MIT in this compound.1. Review the chemical structure of all formulation components for the presence of strong nucleophiles. 2. If possible, substitute the problematic excipient with a non-reactive alternative. 3. Increase the concentration of this compound after conducting thorough dose-response studies to ensure safety and efficacy.
High pH: The formulation pH is above 8.0, leading to the degradation of the active ingredients.1. Measure the pH of the final formulation. 2. Adjust the pH to be within the optimal range of 4-8 using a suitable buffering system.
Partitioning into Micelles or Polymer Phases: In emulsion or polymer-rich systems, the active ingredients of this compound may preferentially partition into the oil phase, micelles, or polymer aggregates, reducing their concentration in the aqueous phase where microbial growth occurs.[5][6][7][8][9][10]1. Quantify the concentration of CMIT/MIT in the aqueous phase of the formulation using the HPLC method described in the "Experimental Protocols" section. 2. Consider using a co-solvent to improve the partitioning of the active ingredients in the aqueous phase. 3. Evaluate alternative preservative systems that are less prone to partitioning.
Phase Separation or Precipitation in the Formulation Incompatibility with Formulation Components: High concentrations of certain surfactants or polymers can lead to physical incompatibility with this compound.1. Conduct a systematic study by preparing small batches of the formulation with varying concentrations of the suspected surfactant or polymer. 2. Observe for any signs of physical instability such as cloudiness, precipitation, or phase separation over time at different storage conditions. 3. Consult surfactant and polymer compatibility charts.
Inconsistent Batch-to-Batch Preservative Performance Variability in Raw Material Quality: The composition of surfactants and polymers, especially those of natural origin, can vary between batches, affecting their interaction with this compound.1. Obtain certificates of analysis for all raw materials to check for consistency. 2. Perform preservative efficacy testing (PET) on each new batch of formulation.
Inaccurate Dosing of this compound: Errors in the calculation or addition of the preservative can lead to suboptimal concentrations.1. Verify all calculations for the required amount of this compound. 2. Calibrate all dispensing equipment regularly. 3. Implement a double-check system for the addition of critical components like preservatives.

Data on this compound Performance

The following tables provide quantitative data on the performance of this compound and its active ingredients.

Table 1: Minimum Inhibitory Concentrations (MIC) of CMIT/MIT Against Common Microorganisms

MicroorganismMIC (µg/mL) of Active Ingredient
Staphylococcus aureus0.0002% (w/w)
Pseudomonas aeruginosa0.0002% (w/w)
Escherichia coli0.5
Aspergillus niger0.00005% (w/w)
Candida albicans0.00005% (w/w)
Schizosaccharomyces pombe2.6

Source:[2][11][12]

Note: The efficacy of this compound can be formulation-dependent. The MIC values presented above are for the active ingredients in ideal laboratory conditions and may be higher in complex formulations containing surfactants and polymers. It is imperative to perform preservative efficacy testing (challenge testing) in the final product formulation.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for the Quantification of CMIT/MIT

This method is suitable for determining the concentration of the active ingredients of this compound in aqueous and simple surfactant-based formulations.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water is commonly used. A typical starting condition is 60:40 (Methanol:Water) with a linear gradient to 90:10 over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 274 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a sample of the formulation and dilute it with the mobile phase to a concentration within the calibration curve range.

    • For samples containing high concentrations of surfactants or polymers that may interfere with the analysis, a solid-phase extraction (SPE) clean-up step may be necessary.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a stock solution of a certified CMIT/MIT reference standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks for CMIT and MIT based on their retention times compared to the standards.

    • Quantify the concentration of each active ingredient using the calibration curve.

For more complex matrices or lower detection limits, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended.[13][14]

Visualizing Key Concepts

Kathon886_Mechanism cluster_cell Microbial Cell CellWall Cell Wall & Membrane Cytoplasm Cytoplasm CellWall->Cytoplasm Proteins Essential Proteins & Enzymes (with Thiol groups) Cytoplasm->Proteins Metabolism Metabolic Pathways Proteins->Metabolism Inhibition CellDeath Cell Death Metabolism->CellDeath Disruption leads to Kathon886 This compound (CMIT/MIT) Kathon886->CellWall Diffusion Kathon886->Proteins Direct Interaction with Thiol Groups

Surfactant_Interaction Kathon886 This compound (Aqueous Phase) Microbe Microorganism (Aqueous Phase) Kathon886->Microbe Effective Inhibition Micelle Surfactant Micelle (Oil/Hydrophobic Phase) Kathon886->Micelle Partitioning Polymer Polymer Chain Kathon886->Polymer Entrapment Efficacy Reduced Antimicrobial Efficacy Micelle->Efficacy Leads to Polymer->Efficacy Leads to

Troubleshooting_Workflow Start Reduced Efficacy Observed CheckpH Check Formulation pH Start->CheckpH pH_Condition Is pH 4-8? CheckpH->pH_Condition AdjustpH Adjust pH pH_Condition->AdjustpH No CheckNucleophiles Review Formulation for Nucleophilic Excipients pH_Condition->CheckNucleophiles Yes AdjustpH->Start Nucleophile_Condition Nucleophiles Present? CheckNucleophiles->Nucleophile_Condition Substitute Substitute Excipient Nucleophile_Condition->Substitute Yes QuantifyAI Quantify Aqueous Phase CMIT/MIT via HPLC Nucleophile_Condition->QuantifyAI No Substitute->Start AI_Condition Concentration Low? QuantifyAI->AI_Condition Reformulate Reformulate to Improve Partitioning AI_Condition->Reformulate Yes End Efficacy Restored AI_Condition->End No Reformulate->Start

References

Technical Support Center: Microbial Resistance to Isothiazolinone Biocides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the development of microbial resistance to isothiazolinone biocides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving isothiazolinone biocides and microbial resistance.

Question: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for the same isothiazolinone biocide against my test organism?

Answer: Inconsistent MIC values can arise from several factors during your experimental setup. Here are some common causes and troubleshooting steps:

  • Inoculum Preparation: The density of the initial microbial suspension is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, to have a consistent number of bacterial cells in each test.[1]

  • Media Composition: The type and pH of the growth medium can influence the activity of isothiazolinone biocides. Use the recommended and consistent media for your specific test organism and ensure the pH is stable throughout the experiment.

  • Biocide Stock Solution: Isothiazolinones can degrade under certain conditions like high pH, elevated temperatures, or UV exposure.[2] Prepare fresh stock solutions for each experiment and store them appropriately, protected from light and at the recommended temperature.

  • Incubation Conditions: Ensure consistent incubation time and temperature, as variations can affect microbial growth rates and, consequently, the apparent MIC. A typical incubation period is 18-24 hours at 37°C.[1]

  • Evaporation: In microtiter plates, evaporation from the wells, especially the outer ones, can concentrate the biocide and lead to inaccurate results. Use plate sealers or ensure a humidified incubation environment to minimize evaporation.

Question: My microbial culture initially shows susceptibility to an isothiazolinone biocide, but then develops resistance after repeated exposure. What is happening?

Answer: This phenomenon is likely due to the development of acquired resistance through adaptation. Here’s a breakdown of the potential mechanisms and how to investigate them:

  • Adaptation: Continuous exposure to sub-lethal concentrations of a biocide can select for or induce adaptive resistance mechanisms in a microbial population.[3][4] This is a common observation in laboratory settings.

  • Possible Mechanisms:

    • Altered Outer Membrane Proteins: Some bacteria, like Pseudomonas aeruginosa, can adapt by suppressing the production of specific outer membrane proteins, which may be involved in biocide uptake.[3][4] You can investigate this by running protein gels (SDS-PAGE) of the outer membrane fractions of both the susceptible (wild-type) and resistant strains.

    • Efflux Pumps: Bacteria can upregulate efflux pumps that actively transport the biocide out of the cell, preventing it from reaching its target.[5][6][7] You can test for this by using an efflux pump inhibitor in conjunction with the isothiazolinone biocide to see if susceptibility is restored.

  • Experimental Verification: To confirm acquired resistance, you can perform a stability test. After cultivating the resistant strain in a biocide-free medium for several generations, re-test its MIC. If the MIC remains high, the resistance is likely stable (potentially due to mutation). If the MIC reverts to the original susceptible level, the resistance was likely transient and adaptive.

Question: I am not observing the expected biocidal effect even at high concentrations of the isothiazolinone. What could be the issue?

Answer: Several factors can lead to a lack of biocidal efficacy. Consider the following troubleshooting steps:

  • Biocide Inactivation: Isothiazolinones are electrophilic and react with nucleophiles.[8][9] Components in your test medium, such as thiols (e.g., cysteine, glutathione), can inactivate the biocide.[10] Review the composition of your medium and consider using a minimal medium if possible.

  • Biofilm Formation: If your experimental setup allows for biofilm formation, the microbes within the biofilm will be significantly more resistant to biocides compared to their planktonic (free-floating) counterparts.[11] The extracellular matrix of the biofilm can act as a barrier, preventing the biocide from reaching the cells. Visually inspect your culture vessels for biofilm growth and consider using specific anti-biofilm assays if this is a concern.

  • Incorrect Biocide for the Target Organism: While isothiazolinones have a broad spectrum of activity, some microorganisms may have intrinsic resistance.[12] Verify the known susceptibility of your test organism to the specific isothiazolinone you are using by referencing literature or performing preliminary screening tests.

  • Purity of the Biocide: Ensure the purity and correct concentration of your isothiazolinone stock solution. If in doubt, use a new, certified standard.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the development of microbial resistance to isothiazolinone biocides.

1. What is the primary mechanism of action of isothiazolinone biocides?

Isothiazolinone biocides act through a two-step mechanism.[8][9][13][14] First, they rapidly inhibit microbial growth and metabolism within minutes by disrupting key metabolic pathways involving dehydrogenase enzymes.[8][9] This is followed by irreversible cell damage and loss of viability over hours. The core of their action involves the electrophilic sulfur atom in the isothiazolinone ring reacting with nucleophilic groups, particularly the thiol groups (-SH) of cysteine residues in essential enzymes and proteins, leading to their inactivation.[2][10][15] This disruption of enzymatic function, along with the production of free radicals, ultimately leads to cell death.[8][9]

2. How do microorganisms develop resistance to isothiazolinone biocides?

Microbial resistance to isothiazolinones can be intrinsic or acquired.

  • Intrinsic Resistance: Some microorganisms naturally have a lower susceptibility due to their cell wall structure or the presence of efflux pumps.

  • Acquired Resistance: This develops through two main pathways:

    • Genetic Mutation: Random mutations in the microbial DNA can lead to changes that confer resistance, such as alterations in the target enzyme or upregulation of resistance-conferring genes.

    • Adaptation: Microbes can adapt to the presence of sub-lethal concentrations of the biocide. A documented example is the suppression of a 35 kDa outer membrane protein in Pseudomonas aeruginosa, which is thought to reduce the uptake of the biocide.[3][4] Increased efflux pump activity is another adaptive mechanism to expel the biocide from the cell.

3. Is there a risk of cross-resistance between isothiazolinone biocides and antibiotics?

The potential for cross-resistance exists, primarily through non-specific resistance mechanisms. For instance, the upregulation of multi-drug efflux pumps in response to biocide exposure could also confer resistance to certain antibiotics that are substrates for the same pumps.[2] However, because isothiazolinones have multiple cellular targets, the development of resistance is generally considered to be more difficult compared to antibiotics that often have a single, specific target.[8][9]

4. What are the standard experimental protocols for testing the efficacy of isothiazolinone biocides and microbial resistance?

The most common method is the Minimum Inhibitory Concentration (MIC) assay , which determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism.[1][16][17]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol is a standard method for determining the MIC of a biocide against a specific bacterium.[1]

Materials:

  • Isothiazolinone biocide stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate them into the growth medium.

    • Incubate the culture until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile medium to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of the Biocide:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of the biocide stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted biocide.

    • Include a positive control well (medium with inoculum, no biocide) and a negative control well (medium only, no inoculum).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the biocide in a well that shows no visible growth (i.e., the well is clear).[1][16]

    • Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.

Data Presentation

Table 1: Example MIC Values of Common Isothiazolinones against P. aeruginosa

Isothiazolinone BiocideWild-Type P. aeruginosa MIC (µg/mL)Adapted P. aeruginosa MIC (µg/mL)Fold Increase in Resistance
CMIT/MIT (3:1 mixture)300607~2
CMIT---
MIT---

Data adapted from a study on Pseudomonas aeruginosa adaptation.[3]

Table 2: Dissipation Rates of Isothiazolinones in Soil

Isothiazolinone BiocideInitial Concentration (mg/kg)Remaining Concentration after 40 days (%)
DCOIT5054
BIT-<6
MIT-<6
OIT-<6

Data from a study on the persistence of isothiazolinones in soil, indicating that while most dissipate, their inhibitory effects can persist.[18][19]

Visualizations

Signaling Pathways and Experimental Workflows

Isothiazolinone_Mechanism_of_Action cluster_cell Microbial Cell cluster_pathways Metabolic Pathways Cell_Membrane Cell Membrane Thiol_Groups Protein Thiols (-SH) Cell_Membrane->Thiol_Groups Reacts with Cytoplasm Cytoplasm Dehydrogenase Dehydrogenase Enzymes (e.g., in Krebs Cycle) ATP_Production ATP Production Dehydrogenase->ATP_Production drives Growth_Respiration Growth & Respiration Dehydrogenase->Growth_Respiration essential for Free_Radicals Free Radical Production Dehydrogenase->Free_Radicals Leads to ATP_Production->Growth_Respiration powers Thiol_Groups->Dehydrogenase Inactivates Cell_Death Cell Death Thiol_Groups->Cell_Death Contributes to Free_Radicals->Cell_Death Causes Isothiazolinone Isothiazolinone Biocide Isothiazolinone->Cell_Membrane Diffuses across

Caption: Mechanism of action of isothiazolinone biocides leading to cell death.

Microbial_Resistance_Mechanisms cluster_cell Resistant Microbial Cell Isothiazolinone Isothiazolinone Biocide Outer_Membrane Altered Outer Membrane (Reduced Permeability) Isothiazolinone->Outer_Membrane Blocked entry Efflux_Pump Efflux Pump (Active Expulsion) Isothiazolinone->Efflux_Pump Enters cell but... Target_Site Intracellular Target (e.g., Enzymes) Outer_Membrane->Target_Site Prevents reaching Efflux_Pump->Isothiazolinone Pumped out Efflux_Pump->Target_Site Prevents reaching

Caption: Key mechanisms of microbial resistance to isothiazolinone biocides.

MIC_Assay_Workflow Start Start: Prepare Bacterial Culture (0.5 McFarland) Serial_Dilution Perform 2-fold Serial Dilution of Biocide in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Plate with Standardized Bacterial Suspension Serial_Dilution->Inoculation Controls Include Positive (Growth) & Negative (Sterility) Controls Inoculation->Controls Incubation Incubate Plate (e.g., 18-24h at 37°C) Controls->Incubation Read_Results Read Results: Visual Inspection or OD Measurement Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Kathon 886 Quenching: A Technical Guide for Downstream Biological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A new comprehensive technical support center has been launched to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective quenching of Kathon 886, a widely used biocide, in samples intended for downstream biological analysis. This resource addresses common challenges encountered during experimental workflows and offers validated protocols to ensure data integrity.

This compound, a potent antimicrobial agent, can interfere with sensitive biological assays if not adequately neutralized. The new support center provides clear, actionable guidance in a question-and-answer format, complete with quantitative data, detailed experimental protocols, and visual aids to facilitate seamless integration into laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be quenched?

A1: this compound is a broad-spectrum biocide containing two active ingredients from the isothiazolinone family: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). Its mechanism of action involves the inhibition of key metabolic enzymes, such as dehydrogenases in the Krebs cycle and the electron transport chain, leading to rapid growth inhibition and cell death.[1][2][3][4] This potent activity, however, can interfere with various downstream biological analyses, including cell culture, PCR, and immunoassays, by inhibiting essential enzymes or modifying critical proteins in the experimental system. Therefore, it is crucial to neutralize or "quench" its activity before proceeding with these sensitive applications.

Q2: What are the recommended methods for quenching this compound?

A2: The most common and effective methods for quenching this compound involve the use of nucleophilic sulfur-containing compounds that readily react with and inactivate the isothiazolinone ring. The two primary recommended quenching agents are:

  • Sodium Bisulfite (NaHSO3) or Sodium Metabisulfite (Na2S2O5): These are strong reducing agents that effectively neutralize the electrophilic sulfur atom in the isothiazolinone ring.

  • Glutathione (GSH): This biological thiol directly reacts with isothiazolinones, mimicking the natural detoxification pathway in cells.[5]

The choice of quencher may depend on the specific downstream application and the composition of the sample matrix.

Q3: How can I be sure that the quenching reaction is complete?

A3: Validating the completion of the quenching reaction is critical. While direct measurement of residual this compound using analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) provides the most definitive answer, it is not always feasible in a standard biology lab.[2] A practical approach is to run a "quencher-only" control in your downstream assay. This involves adding the quenching agent to a sample that does not contain this compound and comparing the result to an untreated control. If the quencher-only control shows no adverse effects, it provides confidence that the quenching agent itself is not interfering with the assay. Additionally, spiking a known concentration of this compound into a sample, quenching it, and then observing the restoration of the expected assay performance can serve as an effective validation.

Troubleshooting Guides

Cell Culture Applications

Problem: My cells are not viable or show reduced proliferation after treating a sample preserved with this compound, even after quenching.

Possible Cause Troubleshooting Step
Incomplete Quenching Increase the concentration of the quenching agent (e.g., sodium bisulfite) or the incubation time. A 2:1 molar ratio of quencher to active isothiazolinone is a good starting point.
Quencher Toxicity High concentrations of sodium bisulfite can be toxic to some cell lines. Perform a dose-response experiment with the quencher alone to determine the maximum non-toxic concentration for your specific cells. Consider switching to glutathione, which is generally less cytotoxic.
Irreversible Cell Damage The initial exposure to this compound may have caused irreversible damage to the cells before quenching. Minimize the contact time of the sample with this compound before neutralization.
PCR and qPCR Applications

Problem: My PCR/qPCR reaction is inhibited, resulting in no or a delayed amplification curve after using a sample containing quenched this compound.

Possible Cause Troubleshooting Step
Residual this compound Even trace amounts of unquenched this compound can inhibit Taq polymerase. Ensure complete quenching by using a slight excess of the quenching agent.
Sodium Bisulfite Interference Sodium bisulfite can lower the pH of the PCR reaction and potentially interfere with polymerase activity. Ensure the final concentration of sodium bisulfite in the PCR reaction is minimal. Consider a sample clean-up step after quenching using a spin column to remove the quencher.
Glutathione Interference While generally compatible, high concentrations of glutathione could potentially interfere with the reaction. Use the lowest effective concentration of glutathione for quenching.
Immunoassay (ELISA, Western Blot) Applications

Problem: I am observing a loss of signal or inconsistent results in my immunoassay.

Possible Cause Troubleshooting Step
Antibody/Antigen Modification Isothiazolinones can react with thiol groups on proteins, potentially altering the epitope recognized by the antibody or the functionality of an enzyme conjugate. Ensure rapid and complete quenching of the sample.
Quencher Interference Sodium bisulfite can potentially reduce disulfide bonds in antibodies, affecting their structure and function. Glutathione is a milder quencher and is often preferred for immunoassays. Perform a quencher-only control to assess its impact on your specific assay.
Matrix Effects The combination of the sample matrix, this compound, and the quenching agent may create unforeseen interferences. Diluting the sample after quenching may help to mitigate these effects.

Quantitative Data Summary

The following table provides a starting point for quenching protocols. It is essential to optimize these parameters for your specific experimental conditions.

Quenching AgentMolar Ratio (Quencher:Active Isothiazolinone)Recommended Concentration (for 10 ppm active this compound)Incubation TimeIncubation Temperature
Sodium Bisulfite 2:1 to 5:120 - 50 ppm15 - 30 minutesRoom Temperature
Glutathione (GSH) 2:1 to 5:120 - 50 ppm30 - 60 minutesRoom Temperature

Note: The active ingredient concentration in this compound is typically around 14%. Please refer to the manufacturer's specifications for the exact concentration.

Experimental Protocols

Protocol 1: Sodium Bisulfite Quenching for General Applications
  • Determine the concentration of active isothiazolinones in your sample.

  • Prepare a fresh stock solution of sodium bisulfite (e.g., 1% w/v in sterile, deionized water).

  • Add sodium bisulfite to your sample to achieve a final molar ratio of at least 2:1 (quencher:active isothiazolinone).

  • Incubate at room temperature for 15-30 minutes with gentle mixing.

  • Proceed with your downstream application. For sensitive applications like PCR, a subsequent sample clean-up step to remove excess bisulfite is recommended.

Protocol 2: Glutathione Quenching for Sensitive Protein-Based Assays
  • Determine the concentration of active isothiazolinones in your sample.

  • Prepare a fresh stock solution of reduced glutathione (GSH) (e.g., 10 mM in a suitable buffer, pH 7.0-7.5).

  • Add GSH to your sample to achieve a final molar ratio of at least 2:1 (quencher:active isothiazolinone).

  • Incubate at room temperature for 30-60 minutes.

  • Proceed with your immunoassay.

Visualizing the Quenching Workflow and this compound's Mechanism

To further aid researchers, the following diagrams illustrate the experimental workflow for quenching and the mechanism of action of this compound.

Quenching_Workflow cluster_pre_analysis Sample Preparation cluster_analysis Downstream Analysis Sample Biological Sample (with this compound) Quencher Add Quenching Agent (e.g., Sodium Bisulfite) Sample->Quencher 1. Incubate Incubate (for complete reaction) Quencher->Incubate 2. Analysis Perform Biological Assay (Cell Culture, PCR, ELISA) Incubate->Analysis 3.

Caption: A simplified workflow for quenching this compound before downstream biological analysis.

Kathon_Mechanism cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Kathon This compound (Isothiazolinones) Pyruvate_Dehydrogenase Pyruvate Dehydrogenase Kathon->Pyruvate_Dehydrogenase Alpha_Ketoglutarate_Dehydrogenase α-Ketoglutarate Dehydrogenase Kathon->Alpha_Ketoglutarate_Dehydrogenase Succinate_Dehydrogenase Succinate Dehydrogenase Kathon->Succinate_Dehydrogenase NADH_Dehydrogenase NADH Dehydrogenase (Complex I) Kathon->NADH_Dehydrogenase Metabolism Inhibition of Cellular Respiration Pyruvate_Dehydrogenase->Metabolism Alpha_Ketoglutarate_Dehydrogenase->Metabolism Succinate_Dehydrogenase->Metabolism NADH_Dehydrogenase->Metabolism Cell_Death Cell Death Metabolism->Cell_Death

Caption: this compound inhibits key dehydrogenases in cellular respiration, leading to cell death.

References

Technical Support Center: The Influence of Temperature on Kathon 886 Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the effects of temperature on the stability and biocidal activity of Kathon 886. This compound is a widely used biocide with the active ingredients 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-Methyl-4-isothiazolin-3-one (MIT). Understanding its thermal properties is critical for ensuring its effective use and the integrity of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound is between 1°C and 55°C (34°F and 131°F)[1]. For prolonged shelf life, it is advisable to store it at or below 25°C[2].

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures accelerate the degradation of the active ingredients in this compound, CMIT and MIT. The biocide is stable for at least one year at ambient temperatures and for at least six months at 50°C[3]. However, it is recommended to add this compound to solutions below 60°C (140°F) to avoid accelerated degradation[2]. The rate of degradation is also influenced by pH, with higher pH levels leading to faster degradation, a process that is further accelerated by increased temperature.

Q3: What is the impact of temperature on the biocidal activity of this compound?

A3: Temperature can influence the biocidal efficacy of this compound. While it is effective against a broad spectrum of microorganisms, its activity against thermophilic bacteria has been demonstrated at elevated temperatures, for instance, controlling microbial growth at 54°C in industrial applications[2][3]. However, the stability of the biocide at these temperatures must be considered, as prolonged exposure to high temperatures will lead to degradation and a subsequent decrease in activity.

Q4: What are the degradation products of this compound at elevated temperatures?

A4: The thermal degradation of the active ingredients in this compound, particularly CMIT, can proceed through various pathways. These can include the oxidation of the sulfur atom, addition of hydroxyl groups to the carbon-carbon double bond, demethylation at the nitrogen atom, and the substitution of the chlorine atom with a hydroxyl group. The specific degradation products can vary depending on the conditions, such as pH and the presence of other chemicals.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of Biocidal Efficacy in Experiment High Temperature Exposure: The experimental conditions may have exceeded the thermal stability limits of this compound, leading to its degradation.1. Review the experimental protocol to identify any steps involving high temperatures.2. If possible, introduce this compound after any high-temperature steps, ensuring the solution has cooled to below 60°C.3. Consider using a more heat-stable biocide if high temperatures are unavoidable.4. Verify the concentration of the active ingredients (CMIT/MIT) in your stock solution using a suitable analytical method like HPLC.
Incompatible Formulation Components: Other chemicals in your formulation may be reacting with and inactivating this compound, a process that can be accelerated by temperature.1. Review the composition of your formulation for any known incompatibilities with isothiazolinones (e.g., strong nucleophiles, amines, or mercaptans).2. Perform a compatibility study by incubating this compound with individual components of your formulation at the experimental temperature and measuring its concentration over time.
Incorrect pH: The pH of the system may be too high (alkaline), which significantly accelerates the degradation of this compound, especially at elevated temperatures.1. Measure the pH of your experimental system.2. If the pH is above 8.5-9, consider adjusting it to a more neutral or slightly acidic range if your experimental design allows.3. Refer to the quantitative data on half-life at different pH and temperature combinations to estimate the expected stability in your system.
Precipitate Formation in this compound Solution Temperature Fluctuations During Storage: Extreme temperature cycling during storage can affect the formulation of the product.1. Ensure the storage conditions are stable and within the recommended range of 1-55°C.2. Gently agitate the solution to see if the precipitate redissolves. Do not heat the solution to dissolve the precipitate, as this will cause degradation.3. If the precipitate does not redissolve, it is recommended to use a fresh stock of the biocide.
Inconsistent Results in Biocidal Efficacy Assays Variability in Incubation Temperature: Inconsistent temperature control during microbiological assays can lead to variable growth rates of microorganisms and affect the apparent efficacy of the biocide.1. Ensure that the incubator or water bath used for your assays is properly calibrated and maintains a stable temperature.2. Use a calibrated thermometer to monitor the temperature throughout the experiment.3. Run positive and negative controls at each temperature to ensure the consistency of microbial growth and biocide activity.

Quantitative Data

Table 1: Half-life of this compound Active Ingredient (CMIT) at Various Temperatures and pH

TemperaturepHHalf-life
Room Temperature8.546 days
40°C-12.2 days (in a metalworking fluid concentrate)
60°C-1.6 days (in a metalworking fluid concentrate)
60°C9.6< 2 hours

Data compiled from literature sources.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Active Ingredients

MicroorganismMIC (ppm of active ingredient)
Pseudomonas aeruginosa5
Staphylococcus aureus2
Escherichia coli8
Aspergillus niger15
Candida albicans8

Note: These are general MIC values. The exact MIC can vary depending on the strain, medium, and incubation conditions, including temperature.

Experimental Protocols

Protocol 1: Determination of Thermal Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the concentration of the active ingredients (CMIT and MIT) in a solution over time at a specific temperature.

1. Materials:

  • This compound solution
  • High-purity water
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Formic acid (or other suitable buffer components)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Temperature-controlled incubator or water bath
  • Volumetric flasks and pipettes
  • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions:

  • Prepare a stock solution of a certified reference standard of CMIT/MIT in methanol.
  • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Sample Preparation and Incubation:

  • Prepare a solution of this compound in the desired matrix (e.g., water, buffer, or experimental medium) at a known concentration.
  • Place the solution in a sealed container in a temperature-controlled incubator or water bath set to the desired test temperature.
  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.
  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water (with a small amount of formic acid, e.g., 0.1%). The exact gradient will depend on the column and specific instrument.
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: Maintain a constant column temperature, for example, 30°C.
  • Detection Wavelength: Set the UV detector to a wavelength where both CMIT and MIT have good absorbance, typically around 275 nm.
  • Injection Volume: Typically 10-20 µL.
  • Run the calibration standards first to generate a standard curve.
  • Inject the prepared samples and record the peak areas for CMIT and MIT.

5. Data Analysis:

  • Use the standard curve to determine the concentration of CMIT and MIT in each sample at each time point.
  • Plot the concentration of the active ingredients versus time.
  • From this data, the degradation rate and half-life at that specific temperature can be calculated.

Visualizations

Thermal_Degradation_Pathway Kathon This compound (CMIT/MIT) Heat Elevated Temperature Kathon->Heat Exposure Degradation Degradation Heat->Degradation Accelerates Products Degradation Products (e.g., oxidized sulfur species, hydroxylated compounds) Degradation->Products Loss Loss of Biocidal Activity Degradation->Loss

Caption: Thermal degradation pathway of this compound.

Troubleshooting_Workflow Start Start: Loss of Biocidal Activity Check_Temp Were experimental temperatures > 60°C? Start->Check_Temp High_Temp High temperature is a likely cause of degradation. Check_Temp->High_Temp Yes Check_pH Is the system pH > 8.5? Check_Temp->Check_pH No High_pH High pH accelerates degradation, especially at elevated temperatures. Check_pH->High_pH Yes Check_Compatibility Are there incompatible chemicals in the formulation? Check_pH->Check_Compatibility No Incompatible Chemical incompatibility is a possible cause. Check_Compatibility->Incompatible Yes End Consult further with manufacturer's technical support. Check_Compatibility->End No

Caption: Troubleshooting workflow for loss of biocidal activity.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Isothiazolinone and Non-Isothiazolinone Biocides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate biocide is a critical consideration in numerous applications, from preserving personal care products to preventing microbial contamination in industrial processes. A key factor in this selection process is the cytotoxicity of the biocide, which can have significant implications for human health and environmental safety. This guide provides an objective comparison of the cytotoxic profiles of isothiazolinone and non-isothiazolinone biocides, supported by experimental data, to aid researchers and professionals in making informed decisions.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of selected isothiazolinone and non-isothiazolinone biocides on various human cell lines. The 50% inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by 50%.

Biocide ClassBiocideCell LineAssayIC50 / Lethal ConcentrationCitation
Isothiazolinone Methylisothiazolinone (MIT) / Chloromethylisothiazolinone (CMIT) mixtureHaCaT (Human Keratinocytes)MTS8 µg/mL (after 24h)[1]
Methylisothiazolinone (MIT)HaCaT (Human Keratinocytes)Not specifiedCytotoxicity observed at 300 µM, significant cell death at 600 µM (after 24h)[2]
Non-Isothiazolinone GlutaraldehydeHuman Skin FibroblastsMTS99.9 ± 17.2 mg/L
GlutaraldehydeA549 (Human Lung Carcinoma)MTS~200 mg/L
2,2-dibromo-3-nitrilopropionamide (DBNPA)Rat ThymocytesFlow Cytometry3–10 μM (Lethal Concentration)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assays

1. MTS Assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium))

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Cells (e.g., HaCaT, HDFa, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test biocide. Control wells with untreated cells and blank wells with medium only are also prepared.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Following incubation, the MTS reagent is added to each well.

  • Incubation with MTS: The plates are incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by the dehydrogenase enzymes in viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[3][4]

2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

  • Cell Seeding and Treatment: Similar to the MTS assay, cells are seeded and treated with the biocides in 96-well plates.

  • Incubation with Neutral Red: After the treatment period, the medium is replaced with a medium containing Neutral Red dye, and the plates are incubated for approximately 3 hours.

  • Washing and Dye Extraction: The cells are then washed to remove any unincorporated dye. A destain solution (e.g., a mixture of ethanol and acetic acid) is added to each well to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: The absorbance of the extracted dye is measured at a wavelength of 540 nm.

  • Data Analysis: The amount of dye retained is proportional to the number of viable cells. The IC50 is calculated from the resulting dose-response curve.[5]

3. Lactate Dehydrogenase (LDH) Assay

This cytotoxicity assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

  • Cell Seeding and Treatment: Cells are cultured and treated with the biocides as described for the other assays.

  • Supernatant Collection: After the incubation period, a sample of the cell culture supernatant is collected from each well.

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that in control wells with maximum LDH release (induced by a lysis agent).

Signaling Pathways and Mechanisms of Action

The cytotoxicity of these biocides is mediated through various cellular and molecular pathways.

Isothiazolinones (Methylisothiazolinone - MIT)

Methylisothiazolinone has been shown to induce cytotoxicity through multiple mechanisms, including the induction of apoptosis and an inflammatory response, often linked to DNA damage.

MIT_Cytotoxicity_Pathway MIT Methylisothiazolinone (MIT) CellMembrane Cell Membrane Interaction MIT->CellMembrane DNA_Damage DNA Damage CellMembrane->DNA_Damage Mitochondrial_Damage Mitochondrial Damage CellMembrane->Mitochondrial_Damage Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Inflammatory_Response Inflammatory Response DNA_Damage->Inflammatory_Response Mitochondrial_Damage->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Inflammatory_Response->Cell_Death

MIT-Induced Cytotoxicity Pathway
Non-Isothiazolinones

Glutaraldehyde: This biocide is known to induce apoptosis, a form of programmed cell death. The exact signaling cascade can vary depending on the cell type and concentration.

Glutaraldehyde_Apoptosis_Pathway Glutaraldehyde Glutaraldehyde Cellular_Stress Cellular Stress Glutaraldehyde->Cellular_Stress Mitochondria Mitochondrial Pathway Cellular_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Glutaraldehyde-Induced Apoptosis

Bronopol: The primary mechanism of action for bronopol involves the oxidation of thiol groups within the cell, which disrupts essential enzymatic functions and cellular processes.

Bronopol_Thiol_Oxidation Bronopol Bronopol Oxidation Oxidation Bronopol->Oxidation Thiol_Groups Cellular Thiol Groups (e.g., in enzymes) Thiol_Groups->Oxidation Disulfide_Bonds Formation of Disulfide Bonds Oxidation->Disulfide_Bonds Enzyme_Inactivation Enzyme Inactivation & Disruption of Cellular Processes Disulfide_Bonds->Enzyme_Inactivation

Bronopol's Mechanism of Action

Experimental Workflow

A generalized workflow for in vitro cytotoxicity testing of biocides is illustrated below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HaCaT, A549) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Biocide_Prep Biocide Stock Solution Preparation Treatment Treatment with Biocide Dilutions Biocide_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (MTT, LDH, or NRU) Incubation->Cytotoxicity_Assay Measurement Absorbance Measurement Cytotoxicity_Assay->Measurement Data_Analysis Data Analysis & IC50 Calculation Measurement->Data_Analysis Conclusion Conclusion on Cytotoxicity Data_Analysis->Conclusion

In Vitro Cytotoxicity Testing Workflow

References

Synergistic Antimicrobial Effects of Kathon 886: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic antimicrobial effects of Kathon 886, a broad-spectrum biocide, when combined with other antimicrobial compounds. This compound, with its active ingredients 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), demonstrates enhanced efficacy when used in conjunction with certain other biocides.[1] This guide presents available quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to facilitate further research and development in antimicrobial formulations.

Mechanism of Action

This compound functions through a two-step mechanism. Initially, it rapidly inhibits microbial growth by disrupting central metabolic pathways. This is achieved by inhibiting key enzymes such as dehydrogenases associated with the Krebs cycle and energy generation. Subsequently, this leads to cell death over a period of several hours.[2] The active isothiazolinone ingredients are potent electrophiles that can react with thiol-containing residues in proteins, thereby inactivating them.[3]

Synergistic Combinations: Enhanced Antimicrobial Performance

The combination of this compound with other antimicrobial agents can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual components. This allows for lower use concentrations, potentially reducing costs and the risk of microbial resistance.

This compound and 2-(thiocyanomethylthio)-benzothiazole (TCMTB)

A notable example of synergy is the combination of this compound with 2-(thiocyanomethylthio)-benzothiazole (TCMTB).[4] Experimental data demonstrates that this combination is effective at lower concentrations than when either biocide is used alone.

Table 1: Synergistic Effect of this compound and TCMTB Against Bacteria [4]

Ratio (TCMTB/Kathon 886)Concentration of TCMTB (ppm)Concentration of this compound (ppm)Synergy Index (SI)Result
100/02001.00No Growth
0/1000101.00No Growth
50/501050.50No Growth
80/201620.40No Growth
20/80480.80No Growth

Synergy Index (SI) was calculated using the formula: SI = (Ca/MA) + (Cb/MB), where Ca and Cb are the concentrations of drugs A and B in combination, and MA and MB are the individual minimum inhibitory concentrations (MICs). An SI of ≤ 0.5 is considered synergistic.

The data clearly indicates that certain ratios of TCMTB and this compound exhibit a synergistic effect, effectively inhibiting bacterial growth at concentrations where the individual components are less effective.

Other Potential Synergistic Combinations

Technical literature suggests that the efficacy of this compound can also be enhanced by the addition of copper salts or chelating agents like EDTA.[5] While one study on the combination of CMIT/MIT with copper sulfate (CuSO4) did not find a synergistic effect, it did note that copper could stabilize the isothiazolinone molecule.[6] Patents also describe synergistic combinations of isothiazolinones with chlorine, chlorine dioxide, and certain sulfones, though detailed quantitative data in publicly available literature is limited.[4]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine antimicrobial synergy.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another antimicrobial compound against a specific microorganism.

Materials:

  • This compound stock solution of known concentration.

  • Stock solution of the second antimicrobial compound of known concentration.

  • Appropriate liquid growth medium (e.g., Tryptone Glucose Extract Agar for bacteria).[4]

  • Microorganism culture to be tested.

  • Sterile 96-well microtiter plates.

  • Pipettes and sterile tips.

  • Incubator.

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial dilutions of this compound and the second antimicrobial in the growth medium in separate tubes.

  • Plate Setup:

    • In a 96-well plate, add a fixed volume of the this compound dilutions along the x-axis (e.g., columns 1-10).

    • Add a fixed volume of the second antimicrobial's dilutions along the y-axis (e.g., rows A-G).

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include control wells with only this compound, only the second antimicrobial, and a growth control well with no antimicrobials.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

    • Add the inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity, indicating microbial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial(s) that inhibits visible growth.

  • Calculation of FIC Index:

    • The FIC for each agent is calculated as: FIC = MIC of agent in combination / MIC of agent alone.

    • The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC (this compound) + FIC (Second Antimicrobial).

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the proposed mechanisms of action.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilutions in 96-well Plate A->C B Prepare Microbial Inoculum D Inoculate Plate B->D C->D E Incubate Plate D->E F Determine MICs E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additive, etc.) G->H

Figure 1. Workflow for Antimicrobial Synergy Testing using the Checkerboard Method.

Kathon_Mechanism cluster_cell Microbial Cell Kathon This compound (CMIT/MIT) Enzymes Key Metabolic Enzymes (e.g., Dehydrogenases) Kathon->Enzymes Inhibition Thiol Protein Thiols Kathon->Thiol Reaction Metabolism Central Metabolic Pathways (e.g., Krebs Cycle) Enzymes->Metabolism Disruption Growth Microbial Growth Metabolism->Growth Inhibition Death Cell Death Growth->Death Thiol->Death

Figure 2. Proposed Mechanism of Action for this compound.

Conclusion

The synergistic application of this compound with other antimicrobial compounds presents a promising strategy for enhanced microbial control. The data available for the combination with TCMTB provides a clear example of this synergy. Further research into combinations with other biocides, such as oxidizing agents and sulfones, is warranted to expand the palette of effective antimicrobial formulations. The experimental protocols and conceptual diagrams provided in this guide offer a framework for conducting and understanding such investigations.

References

Validating Kathon 886 Effectiveness in Specific Industrial Water Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Kathon 886, a broad-spectrum antimicrobial agent, with other commonly used industrial biocides. Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis of performance based on available experimental data. It includes detailed experimental protocols for efficacy testing and visual representations of key biological and procedural pathways to facilitate understanding and application in validating biocide effectiveness in specific industrial water systems.

Introduction to this compound and Industrial Water System Biocides

This compound is a widely utilized biocide in industrial water systems, prized for its efficacy against a broad spectrum of microorganisms, including bacteria, algae, and fungi.[1][2] Its active ingredients are a synergistic mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[1] These isothiazolinone compounds are effective at low concentrations and are known for their ability to penetrate and control biofilms, which are structured communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate.[1]

The contamination of industrial water systems, such as cooling towers, metalworking fluid systems, and paper mills, can lead to significant operational issues, including biofouling, corrosion, and reduced heat transfer efficiency. The selection of an appropriate biocide is therefore critical for maintaining system integrity and efficiency. This guide compares the performance of this compound with two common alternatives: Glutaraldehyde and 2,2-dibromo-3-nitrilopropionamide (DBNPA).

Performance Comparison of Biocides

The effectiveness of a biocide is determined by several factors, including its spectrum of activity, speed of kill, effective concentration, and performance against biofilms. The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a biocide that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

MicroorganismThis compound (CMIT/MIT) (ppm active ingredient)Glutaraldehyde (ppm active ingredient)DBNPA (ppm active ingredient)
Pseudomonas aeruginosa0.5 - 4.150 - 2005 - 20
Staphylococcus aureus0.5 - 2.025 - 10010 - 50
Mixed Fungi/Yeast1.0 - 8.075 - 30015 - 60
Legionella pneumophila0.4 - 1.025 - 100Not widely reported

Note: These values are approximate and can vary depending on the specific strain, temperature, pH, and organic load of the water system.

Table 2: Comparative Efficacy Against Planktonic (Free-Floating) Microorganisms

This table compares the biocides based on their speed of action and typical dose rates for controlling planktonic microbial populations in cooling tower applications.

BiocideActive IngredientsTypical Dose Rate (ppm active)Speed of KillAdvantagesLimitations
This compound CMIT/MIT1 - 4Moderate (hours)[1]Broad spectrum, effective against biofilms, non-foaming.[1]Can be deactivated by some nucleophiles, potential for skin sensitization.
Glutaraldehyde Glutaraldehyde50 - 200Moderate to Fast (minutes to hours)Broad spectrum, effective against viruses, non-corrosive to most metals.Less effective at high pH, can be a nutrient source for some bacteria upon degradation, potential for skin and respiratory irritation.[3]
DBNPA 2,2-dibromo-3-nitrilopropionamide5 - 20Very Fast (seconds to minutes)Rapid kill, effective at low concentrations, readily biodegradable.Less stable at alkaline pH and in the presence of sunlight, can be corrosive to some metals.

Table 3: Efficacy Against Biofilms

Biofilms present a significant challenge for biocide treatments. The Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration of a biocide required to kill the biofilm-associated microorganisms.

BiocideMBEC vs. Planktonic MICEfficacy Notes
This compound 10 - 1000x higherGood penetration of biofilm slime layer to reach and kill embedded cells.[1]
Glutaraldehyde 100 - 1000x higherEffective at killing surface-level biofilm bacteria but may have difficulty penetrating dense biofilms.
DBNPA 10 - 500x higherRapid action can be effective against initial biofilm formation, but may be less effective against mature, thick biofilms due to rapid degradation.

Experimental Protocols

To validate the effectiveness of this compound or any biocide in a specific industrial water system, a standardized testing protocol is essential. The following is a detailed methodology based on the ASTM E645: Standard Test Method for Efficacy of Microbicides Used in Cooling Systems .[4][5][6][7][8]

Objective: To determine the efficacy of a biocide against planktonic and sessile (biofilm) microorganisms in a simulated or actual industrial water system.

Materials:

  • Test Biocide (e.g., this compound)

  • Sterile water sample from the industrial system or a synthetic water mimicking its composition (pH, hardness, etc.).

  • Microorganisms: A consortium of bacteria and fungi isolated from the industrial water system, or specific challenge organisms such as Pseudomonas aeruginosa (ATCC 15442) and Legionella pneumophila (ATCC 33152).

  • Sterile test flasks or beakers.

  • Incubator shaker.

  • Apparatus for determining microbial counts (e.g., spread plates, membrane filtration apparatus, spectrophotometer).

  • Neutralizer solution to inactivate the biocide at the end of the contact time.

  • Biofilm growth substrate (e.g., glass slides, PVC coupons).

  • Rotating Disk Reactor (for biofilm studies).

Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganisms in an appropriate growth medium to achieve a high cell density (e.g., 10⁸ CFU/mL).

    • For a mixed culture, combine equal volumes of the individual microbial suspensions.

  • Test System Setup:

    • Dispense a known volume of the water sample (or synthetic water) into sterile test flasks.

    • If testing against biofilms, place sterile coupons of a material representative of the industrial system surfaces (e.g., stainless steel, PVC) into the flasks or use a rotating disk reactor to pre-grow biofilms on the disks.

  • Inoculation:

    • Inoculate the water in the test flasks with the prepared microbial suspension to achieve a starting concentration of approximately 10⁶ CFU/mL.

  • Biocide Addition:

    • Prepare a stock solution of the test biocide.

    • Add the appropriate volume of the biocide stock solution to the test flasks to achieve the desired test concentrations (e.g., 1, 5, 10, 25 ppm of active ingredient).

    • Include a control flask with no biocide.

  • Incubation and Sampling:

    • Incubate the flasks at a temperature representative of the industrial water system (e.g., 30°C) with agitation.

    • At specified time intervals (e.g., 0, 1, 4, 8, and 24 hours), withdraw a sample from each flask.

  • Neutralization and Enumeration:

    • Immediately add the collected sample to a neutralizer solution to stop the biocidal action.

    • Perform serial dilutions of the neutralized sample.

    • Enumerate the surviving microorganisms using a suitable method (e.g., spread plating on nutrient agar).

    • For biofilm testing, remove the coupons, gently rinse to remove non-adherent cells, and then sonicate or scrape the biofilm into a sterile buffer to dislodge the sessile bacteria for enumeration.

  • Data Analysis:

    • Calculate the number of surviving microorganisms (CFU/mL for planktonic, CFU/cm² for biofilm) at each time point and biocide concentration.

    • Determine the percentage reduction in microbial counts compared to the control.

    • Plot the results as a time-kill curve (log CFU/mL vs. time).

Mandatory Visualizations

Isothiazolinone Mechanism of Action cluster_cell Microbial Cell cluster_inhibition Inhibition of Cellular Functions CellWall Cell Wall & Membrane Cytoplasm Cytoplasm CellWall->Cytoplasm Enzyme Key Enzymes (e.g., Dehydrogenases) Cytoplasm->Enzyme Interaction with Thiol Groups Kathon This compound (CMIT/MIT) Kathon->CellWall Penetration Metabolism Metabolic Pathways (e.g., Krebs Cycle) Enzyme->Metabolism Inhibition Respiration Respiration & ATP Production Metabolism->Respiration Disruption CellDeath Cell Death Respiration->CellDeath Leads to

Caption: Mechanism of action of this compound on a microbial cell.

Biocide Efficacy Testing Workflow Start Start PrepInoculum Prepare Microbial Inoculum Start->PrepInoculum SetupSystem Set up Test System (Flasks/Reactor) PrepInoculum->SetupSystem Inoculate Inoculate Water Sample SetupSystem->Inoculate AddBiocide Add Biocide at Test Concentrations Inoculate->AddBiocide Incubate Incubate under Controlled Conditions AddBiocide->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Neutralize Neutralize Biocide Sample->Neutralize Enumerate Enumerate Surviving Microorganisms Neutralize->Enumerate Analyze Analyze Data & Determine Efficacy Enumerate->Analyze End End Analyze->End

Caption: Experimental workflow for biocide efficacy testing.

References

Environmental impact assessment of Kathon 886 versus alternative biocides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of a biocide in industrial applications, particularly in sensitive sectors like pharmaceutical manufacturing and drug development, necessitates a thorough evaluation of its environmental footprint. This guide provides a comparative environmental impact assessment of Kathon 886, a widely used biocide, against prominent alternatives: 2,2-dibromo-3-nitrilopropionamide (DBNPA), glutaraldehyde, and bronopol. The assessment focuses on ecotoxicity, biodegradability, and bioaccumulation potential, supported by experimental data to inform environmentally conscious decision-making.

Executive Summary

This compound, with its active ingredients Chloromethylisothiazolinone (CMIT) and Methylisothiazolinone (MIT), is a highly effective broad-spectrum biocide. However, it exhibits significant aquatic toxicity. Alternative biocides such as DBNPA, glutaraldehyde, and bronopol present different environmental profiles. DBNPA is characterized by its rapid degradation, while glutaraldehyde and bronopol also offer distinct advantages and disadvantages in terms of their environmental impact. This guide presents a data-driven comparison to facilitate the selection of the most environmentally appropriate biocide for specific applications.

Quantitative Data Comparison

The following tables summarize the key environmental impact parameters for this compound and its alternatives.

Table 1: Acute Aquatic Ecotoxicity Data

BiocideOrganismEndpointValue (mg/L)
This compound (CMIT/MIT) Oncorhynchus mykiss (Rainbow Trout)96h LC500.19[1]
Daphnia magna (Water Flea)48h EC500.16[2]
DBNPA Danio rerio (Zebrafish) - AdultLC509.3
Danio rerio (Zebrafish) - LarvaeLC509.1[3]
Glutaraldehyde Pimephales promelas (Fathead Minnow)96h LC5011.2
Daphnia magna (Water Flea)48h EC5014.2
Bronopol Oncorhynchus mykiss (Rainbow Trout)96h LC502.4
Daphnia magna (Water Flea)48h EC501.4

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

Table 2: Environmental Fate and Bioaccumulation

BiocideBiodegradabilityHalf-lifeBioaccumulation Potential
This compound (CMIT/MIT) Readily biodegradable[4]Aerobic aquatic half-life: CMIT ~17.3h, MIT ~9.1h[2]Not expected to bioaccumulate[5]
DBNPA Rapidly degrades[1]Soil: 4-25 hours[6]Not expected to bioaccumulate[1]
Glutaraldehyde Readily biodegradable-Low
Bronopol Readily biodegradable-Low

Experimental Protocols

Acute Toxicity Testing for Aquatic Organisms (General Protocol):

A standardized acute toxicity test, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals (e.g., OECD 203 for fish, OECD 202 for Daphnia), is typically employed. The general procedure involves:

  • Test Organisms: Healthy, laboratory-acclimated organisms of a specific age and size are used.

  • Test Substance: The biocide is dissolved in a suitable solvent (if necessary) and added to the test water to create a range of concentrations.

  • Exposure: Organisms are exposed to the different concentrations of the test substance in a controlled environment (e.g., constant temperature, light cycle, and water quality).

  • Observation: Mortality (for LC50) or immobilization/other sublethal effects (for EC50) are recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The concentration-response data is statistically analyzed to determine the LC50 or EC50 value.

Visualizing Environmental Fate and Impact

Environmental Fate Pathway of this compound (CMIT/MIT)

cluster_0 This compound (CMIT/MIT) in Aquatic Environment Kathon_886 This compound (CMIT/MIT) Biodegradation Rapid Biodegradation Kathon_886->Biodegradation Microbial action Degradation_Products Degradation Products (e.g., N-methylmalonamic acid) Biodegradation->Degradation_Products Mineralization Mineralization (CO2, H2O, inorganic salts) Degradation_Products->Mineralization

Caption: Degradation pathway of this compound in the aquatic environment.

Comparative Ecotoxicity Profile

cluster_kathon This compound (CMIT/MIT) cluster_dbnpa DBNPA cluster_glutaraldehyde Glutaraldehyde cluster_bronopol Bronopol Kathon High Aquatic Toxicity DBNPA Moderate Aquatic Toxicity Rapid Degradation Glutaraldehyde Lower Aquatic Toxicity Bronopol Moderate Aquatic Toxicity

Caption: Relative aquatic toxicity of the compared biocides.

Discussion and Conclusion

This compound (CMIT/MIT): This biocide is highly effective but poses a significant risk to aquatic ecosystems due to its high toxicity.[1] Its rapid biodegradation mitigates long-term persistence, but accidental release or improper disposal can lead to acute environmental damage.[2][4]

DBNPA: DBNPA presents a more favorable environmental profile in terms of persistence, with rapid degradation in soil and water.[1][6] While still toxic to aquatic life, its toxicity is generally lower than that of this compound. The degradation byproducts of DBNPA should be considered in a full life-cycle assessment.[7]

Glutaraldehyde: This biocide generally exhibits lower aquatic toxicity compared to this compound. It is also readily biodegradable, making it a potentially more environmentally benign alternative.

Bronopol: Bronopol's aquatic toxicity falls between that of this compound and glutaraldehyde. Like the other alternatives, it is readily biodegradable.

Recommendations for Researchers and Professionals:

The choice of a biocide should be based on a comprehensive risk assessment that considers not only its efficacy but also its environmental impact. For applications where environmental sensitivity is paramount, alternatives to this compound, such as DBNPA and glutaraldehyde, should be strongly considered. It is crucial to adhere to strict handling and disposal protocols for all biocides to minimize their release into the environment. Further research into the long-term effects of degradation products and the development of even more environmentally friendly biocides are essential for sustainable industrial practices.

References

Performance of Kathon 886 in the Presence of Various Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Kathon 886, a broad-spectrum biocide, when used in conjunction with various corrosion inhibitors. Understanding the compatibility and potential interactions between biocides and corrosion inhibitors is critical for maintaining both microbial control and material integrity in various industrial and research applications, particularly in metalworking fluids and water treatment systems. This document summarizes available data on these interactions, details relevant experimental protocols, and provides visual representations of key concepts to aid in formulation and development decisions.

Executive Summary

This compound, based on isothiazolinone chemistry (a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, or CMIT/MIT), is a widely used biocide effective against a broad range of bacteria, fungi, and algae.[1] Its performance, however, can be influenced by the presence of other chemical additives, notably corrosion inhibitors. While generally compatible with a wide array of corrosion inhibitors, certain types can impact its stability and biocidal efficacy. This guide categorizes common corrosion inhibitors based on their compatibility with this compound and provides insights into best practices for their combined use.

Compatibility of this compound with Common Corrosion Inhibitors

The following tables summarize the compatibility of this compound with various corrosion inhibitors, based on publicly available technical data. The compatibility is categorized as "Excellent," "Good," "Fair," or "Not Compatible."

Table 1: Compatibility of this compound with Various Corrosion Inhibitors

Corrosion Inhibitor TypeChemical Name/ClassCompatibility with this compound
Azoles BenzotriazoleExcellent[2][3]
Amines MonoethanolamineGood[2]
Triethanolamine (99%)Good[2]
TriisopropanolamineGood[2]
MorpholineExcellent[2]
AminomethylpropanolFair[2]
DiethanolamineFair[2]
DiisopropanolamineFair[2]
MonoisopropanolamineFair[2]
Triethanolamine (technical grade)Fair[2]
Amine Salts Fatty Acid - DEA SaltsGood[2]
Borates BoraxExcellent[2]
MEA - Borate EstersGood[2]
TEA - Borate EstersFair[2]
Boramides - DEAFair[2]
Sulfonates Dinonylnaphthalene SulfonatesExcellent[2]
Surfactants Amphoteric SurfactantsExcellent[2][3]
Thiazoles MercaptobenzothiazoleNot Compatible [2][4][5]

Note: The compatibility ratings are based on the stability of this compound in the presence of these additives. "Excellent" indicates minimal to no impact on stability, while "Not Compatible" suggests significant degradation of the biocide.

Factors Influencing Performance

Several factors can influence the stability and performance of this compound, particularly in complex formulations containing corrosion inhibitors:

  • pH: The stability and performance of this compound are improved at a lower pH. It is recommended to maintain the system pH below 9.2.[1][2][4]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. It is advisable to add the biocide to fluids below 60°C (140°F).[1][4]

  • Amines: While many amines are compatible, some, like Diethanolamine (DEA), can be more aggressive towards the active ingredients of this compound, especially at higher pH levels. Using monoethanolamine (MEA) or 99% triethanolamine (TEA) at the lowest possible levels is recommended.[4][5]

  • Order of Addition: It is recommended to avoid adding this compound and incompatible corrosion inhibitors to the system at the same time.[1][4]

Experimental Protocols

To evaluate the performance of this compound in the presence of corrosion inhibitors, a combination of microbiological and chemical stability tests should be performed.

Protocol 1: Evaluation of Biocidal Efficacy (Time-Kill Study)

This protocol is adapted from the ASTM E2315 standard guide for the assessment of antimicrobial activity using a time-kill procedure.

Objective: To determine the rate and extent of microbial reduction by this compound in a formulation containing a specific corrosion inhibitor.

Materials:

  • This compound solution of known concentration.

  • Corrosion inhibitor solution of known concentration.

  • Test microorganism culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).

  • Sterile test medium (e.g., metalworking fluid base, cooling water simulate).

  • Neutralizer solution to inactivate the biocide.

  • Plating medium (e.g., Tryptic Soy Agar).

  • Sterile pipettes, tubes, and petri dishes.

  • Incubator.

Procedure:

  • Preparation of Test Solutions: Prepare the test medium containing the desired concentration of the corrosion inhibitor. Add this compound at its target use concentration. A control solution without the corrosion inhibitor should also be prepared.

  • Inoculation: Inoculate the test and control solutions with a known concentration of the test microorganism (typically 10^5 to 10^6 CFU/mL).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Neutralization and Plating: Immediately transfer the aliquot to a neutralizer solution to stop the biocidal action. Perform serial dilutions and plate onto the appropriate agar medium.

  • Incubation and Enumeration: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35°C for 24-48 hours). Count the number of viable colonies (CFU/mL).

  • Data Analysis: Calculate the log reduction in viable microorganisms at each time point for both the test and control solutions. A significant difference in the log reduction between the test and control indicates an interaction between the biocide and the corrosion inhibitor.

Protocol 2: Chemical Stability of this compound

Objective: To determine the concentration of the active ingredients of this compound over time in a formulation containing a corrosion inhibitor.

Materials:

  • This compound solution.

  • Corrosion inhibitor solution.

  • Test medium.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV).

  • Appropriate HPLC column (e.g., C18).

  • Mobile phase (e.g., acetonitrile/water mixture).

  • Standards of the active ingredients of this compound (CMIT and MIT).

Procedure:

  • Sample Preparation: Prepare a solution of this compound and the corrosion inhibitor in the test medium at their target concentrations.

  • Incubation: Store the solution under controlled conditions (e.g., specific temperature and pH).

  • Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot of the solution.

  • HPLC Analysis:

    • Filter the sample to remove any particulates.

    • Inject a known volume of the sample into the HPLC system.

    • Separate the active ingredients using the appropriate column and mobile phase.

    • Detect and quantify the peaks corresponding to CMIT and MIT by comparing their peak areas to those of the standards.

  • Data Analysis: Plot the concentration of CMIT and MIT as a function of time. A faster degradation rate in the presence of the corrosion inhibitor compared to a control (this compound in the medium alone) indicates a negative interaction.

Visualizing Workflows and Relationships

To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Formulation Define Formulation (this compound + Corrosion Inhibitor) TimeKill Time-Kill Assay (Biocidal Efficacy) Formulation->TimeKill HPLC HPLC Analysis (Chemical Stability) Formulation->HPLC Microbe Select Test Microorganism Microbe->TimeKill Media Prepare Test Media Media->TimeKill Media->HPLC LogReduction Calculate Log Reduction TimeKill->LogReduction DegradationRate Determine Degradation Rate HPLC->DegradationRate Comparison Compare to Control LogReduction->Comparison DegradationRate->Comparison Conclusion Draw Conclusion on Compatibility & Performance Comparison->Conclusion

Caption: Experimental workflow for evaluating this compound performance.

Signaling_Pathway cluster_interaction Potential Interactions Kathon This compound (CMIT/MIT) System Aqueous System (e.g., Metalworking Fluid) Kathon->System Compatibility Compatibility Kathon->Compatibility Efficacy Biocidal Efficacy Kathon->Efficacy Maintains Inhibitor Corrosion Inhibitor Inhibitor->System Inhibitor->Compatibility Corrosion Corrosion Protection Inhibitor->Corrosion Provides Microbe Microorganism System->Microbe Metal Metal Surface System->Metal Compatibility->Efficacy Impacts Compatibility->Corrosion Impacts

Caption: Logical relationships in a biocide-inhibitor system.

Conclusion

The selection of a corrosion inhibitor for use with this compound requires careful consideration of their chemical compatibility to ensure optimal performance of both components. While many common corrosion inhibitors are compatible, some, particularly those containing mercaptans or certain amines at high pH, can negatively impact the stability of this compound. It is crucial to consult technical data sheets and, when necessary, perform compatibility and efficacy testing using the protocols outlined in this guide to validate the performance of specific formulations. By understanding these interactions, researchers and formulators can develop stable and effective systems that benefit from both robust microbial control and reliable corrosion protection.

References

A Comparative Guide to Isothiazolinone Detection Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of prevalent analytical methods for the detection and quantification of isothiazolinone preservatives. Isothiazolinones are widely used biocides in cosmetics, industrial products, and water treatment, making their accurate detection crucial for quality control, regulatory compliance, and safety assessment. This document outlines the performance characteristics and experimental protocols of key techniques, supported by quantitative data to aid in method selection and implementation.

Quantitative Performance of Isothiazolinone Detection Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the quantitative performance of various techniques for the detection of common isothiazolinones, including 2-methyl-4-isothiazolin-3-one (MI), 5-chloro-2-methyl-4-isothiazolin-3-one (CMI), and benzisothiazolinone (BIT).

MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Sample Matrix
UHPLC-MS/MS MI, CMI0.054 µg/mL (MIT), 0.040 µg/mL (CMIT)0.163 µg/mL (MIT), 0.119 µg/mL (CMIT)87.9 - 118.9Cosmetics
MI, CMI, BIT, OIT, 2Cl-OIT0.012 - 0.032 µg/mL0.037 - 0.098 µg/mL72 - 99Household Deodorizers
MI, CMI, DCOIT0.03 - 0.1 µg/LNot SpecifiedNot SpecifiedWater
HPLC-DAD MI, CMI0.083 - 0.304 mg/kg0.276 - 1.015 mg/kg>80Personal Care Products
MI, CMI, BIT0.43 - 1.14 mg/kg1.44 - 3.81 mg/kg92 - 103Water-borne Adhesives
Capillary Electrophoresis (MEKC) Isothiazolone derivativesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Lovibond Isothiazolinone Test Kit Total Isothiazolinones>0.75 ppmNot ApplicableNot ApplicableWater, Dish Soap, Personal Care Products

Experimental Protocols

Detailed methodologies for the principal detection techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and target analytes.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity, making it a gold standard for isothiazolinone analysis.

a. Sample Preparation (Cosmetics):

  • Weigh 0.5 g of the cosmetic sample into a centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonication for 30 minutes in an ultrasonic bath.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each isothiazolinone.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

A widely accessible method suitable for routine analysis, though typically less sensitive than MS-based methods.

a. Sample Preparation (Personal Care Products):

  • Accurately weigh 1 g of the sample into a beaker.

  • Add 20 mL of methanol and stir for 30 minutes.

  • Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm membrane filter.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode-array detector monitoring at the maximum absorbance wavelength for each isothiazolinone (e.g., ~274 nm for MI and CMI).

Micellar Electrokinetic Chromatography (MEKC)

A high-throughput capillary electrophoresis technique for the rapid separation of uncharged isothiazolone derivatives.[1]

a. Sample Preparation:

  • Dissolve the sample in the running buffer.

  • Filter the sample through a 0.22 µm filter.

b. Electrophoretic Conditions:

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 30 cm total length).

  • Running Buffer: An alkaline buffer (e.g., pH 9.5) containing a surfactant such as sodium dodecyl sulfate (SDS) to form micelles.

  • Voltage: A high electric field is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detector at a suitable wavelength.

Lovibond Isothiazolinone Test Kit

A colorimetric spot test for the rapid, semi-quantitative screening of total isothiazolinones.[2]

a. Principle: The test is based on a colorimetric reaction where the presence of isothiazolinones, after the addition of a series of reagents, results in the formation of a blue-colored complex.[2] The intensity of the color is proportional to the concentration of isothiazolinones.

b. Procedure:

  • Add 4 drops of reagent dK1 to an empty 10 mL test tube.

  • Fill the tube to the 10 mL mark with the water sample.

  • Cap the tube and shake to mix.

  • Add 15 drops of reagent dK2 to the tube.

  • Cap and gently invert to mix.

  • Add 15 drops of reagent dK4, cap, and invert to mix.

  • Add one scoop of reagent dK5 powder, cap, and shake for 15 seconds.

  • Allow 10 seconds for color development.

  • Compare the color of the solution to the provided color chart to estimate the isothiazolinone concentration.[3]

Visualizing Methodologies and Relationships

To further elucidate the experimental processes and the classification of these detection methods, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sampling Sample Collection Extraction Extraction/Dilution Sampling->Extraction Cleanup Filtration/SPE Extraction->Cleanup Injection Sample Injection Cleanup->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

A generalized experimental workflow for the detection of isothiazolinones.

Method_Classification cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods cluster_colorimetric Colorimetric Methods Isothiazolinone Detection Methods Isothiazolinone Detection Methods HPLC HPLC Isothiazolinone Detection Methods->HPLC UHPLC-MS/MS UHPLC-MS/MS Isothiazolinone Detection Methods->UHPLC-MS/MS Capillary Electrophoresis Capillary Electrophoresis Isothiazolinone Detection Methods->Capillary Electrophoresis Test Kits Test Kits Isothiazolinone Detection Methods->Test Kits Chromatographic Methods Chromatographic Methods Electrophoretic Methods Electrophoretic Methods Colorimetric Methods Colorimetric Methods

References

Safety Operating Guide

Proper Disposal of Kathon 886: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Kathon 886 is paramount for protecting personnel and the environment. This guide provides essential safety and logistical information, including detailed operational and disposal plans tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the corrosive and hazardous nature of this compound.

Immediate Safety and Handling Precautions

This compound is corrosive and can cause severe skin burns and eye damage.[1][2] Allergic skin reactions are also a potential delayed effect.[1] Therefore, stringent safety measures must be in place before handling this biocide.

Personal Protective Equipment (PPE): When handling this compound, especially during disposal and spill cleanup, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles.[2][3]

  • Hand Protection: Nitrile or butyl rubber gloves.[2]

  • Body Protection: Chemical-resistant apron or clothing made of nitrile or butyl rubber.[2][3]

  • Foot Protection: Rubber overshoes.[2][3]

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn, particularly during spill clean-ups.[2]

An eyewash facility and emergency shower must be readily accessible in any area where this compound is handled.[1]

Disposal Protocol for this compound Waste

When discarded, this compound is classified as a hazardous waste with the RCRA code D-002 for corrosivity.[1] The recommended method of disposal is incineration at a permitted facility in accordance with local, state, and federal regulations.[1][4] Never pour this compound or its solutions into the sink or municipal sewers without proper deactivation and authorization.[2][5]

Step-by-Step Disposal Procedure:

  • Containment: Collect all this compound waste, including contaminated materials from spills, in a suitable, corrosion-proof, and properly labeled container.

  • Hazardous Waste Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Licensed Disposal: Arrange for a licensed hazardous waste contractor to transport and dispose of the contained waste.[6]

  • Documentation: Maintain all necessary records of waste generation and disposal as required by your institution and regulatory agencies.

Spill Management and Deactivation

In the event of a spill, immediate action is required to contain and neutralize the biocide.

Experimental Protocol for Spill Deactivation:

  • Evacuate and Secure: Ensure the spill area is well-ventilated and restrict access to non-essential personnel.

  • Don PPE: Wear the full complement of prescribed personal protective equipment.[3]

  • Containment: Dike the spill to prevent it from spreading. Absorb the bulk of the spill using inert materials such as clay, vermiculite, or spill pillows.[2][4]

  • Transfer: Carefully transfer the absorbed material into a designated, sealed waste container for hazardous waste disposal.[3][4] Do not add deactivation solution directly to this container. [2][4]

  • Prepare Deactivation Solution: Freshly prepare a solution containing 5% sodium bicarbonate and 5% sodium hypochlorite in water.[2][4]

  • Deactivate Spill Area: Apply the deactivation solution to the spill area at a ratio of 10 volumes of solution per estimated volume of the residual spill.[2][4]

  • Allow Reaction Time: Let the deactivation solution remain on the spill area for at least 30 minutes.[2][4]

  • Final Cleaning: Flush the area with copious amounts of water to a chemical sewer, only if in accordance with local permits and regulations.[2][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.

ParameterValueReference
Hazardous Waste Code (RCRA) D-002 (Corrosive)[1]
Deactivation Solution 5% Sodium Bicarbonate & 5% Sodium Hypochlorite in water[2][4]
Deactivation Ratio 10 volumes of solution per 1 volume of residual spill[2][4]
Deactivation Time Minimum 30 minutes[2][4]
Stable pH Range 3.0 - 9.2[3]
Maximum Storage Temperature 55°C / 131°F[2]
Minimum Storage Temperature 0°C / 32°F[2]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Kathon_Disposal_Workflow start This compound Waste Generated spill Is it a spill? start->spill routine_waste Routine Laboratory Waste (e.g., unused solution, contaminated labware) spill->routine_waste No spill_procedure Follow Spill Cleanup and Deactivation Protocol spill->spill_procedure Yes contain_waste Collect waste in a sealed, labeled, corrosion-proof container routine_waste->contain_waste contain_absorbent Contain absorbed material in a sealed, labeled, corrosion-proof container spill_procedure->contain_absorbent deactivate_area Deactivate spill area with 5% Sodium Bicarbonate & 5% Sodium Hypochlorite solution spill_procedure->deactivate_area hazardous_waste Store as Hazardous Waste (RCRA: D-002) contain_absorbent->hazardous_waste deactivate_area->hazardous_waste Dispose of cleaning materials as hazardous waste contain_waste->hazardous_waste disposal Dispose via licensed hazardous waste contractor (Incineration Recommended) hazardous_waste->disposal

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Handling Protocols for Kathon 886

Author: BenchChem Technical Support Team. Date: November 2025

Kathon 886 is a potent biocide widely utilized in research and industrial applications. Due to its corrosive nature and potential to cause allergic skin reactions, stringent safety measures are imperative when handling this chemical.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/Standard Specification
Eyes/Face Chemical splash goggles and face shieldANSI Z87.1 or approved equivalent. Must be compatible with the respiratory protection used.[2]
Hands Chemical-resistant glovesNitrile, butyl rubber, or PVC with a thickness >1 mm. Gloves should be immediately replaced if any sign of degradation or breakthrough occurs.[1][2]
Body Chemical-resistant apron or full suitClothing made of nitrile or butyl rubber.[2] For mixing, loading, and application, chemical-resistant coveralls over a long-sleeved shirt and long pants are recommended.[3]
Feet Chemical-resistant footwear/overshoesImpervious overshoes.[1][4]
Respiratory NIOSH-approved respiratorRequired during spill clean-ups, deactivation, or when exposure limits are exceeded.[2] Use an organic vapor/acid gas cartridge with a dust/mist filter (N95, R95, or P95 if oil mist is present).[2][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step protocol outlines the procedures for preparation, use, and post-handling cleanup.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood with a minimum capture velocity of 150 ft/min (0.75 m/sec).[2]

  • Locate and verify the functionality of the nearest eyewash station and safety shower.[2][4]

  • Post safety information and the deactivation protocol in the handling area.[1]

  • Don all required PPE as specified in the table above before handling the chemical.

2. Handling and Use:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not inhale mists or vapors.[1]

  • Dispense this compound using a metering pump or other point-of-use device to minimize splashing.[6]

  • Keep containers tightly closed when not in use and store in a well-ventilated area.[7]

  • Do not eat, drink, or smoke in the handling area.[2][7]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or applying cosmetics.[1]

  • Remove PPE immediately after handling the product. Wash the outside of gloves before removing them.[3]

  • Clean and maintain reusable PPE according to the manufacturer's instructions. If no instructions are available, use detergent and hot water. Keep and wash PPE separately from other laundry.[3]

  • Decontaminate any surfaces that may have come into contact with this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Do not dispose of this compound down the drain. It is toxic to fish and other aquatic organisms.[3] Dispose of unused product as hazardous waste in accordance with federal, state, and local regulations.

  • Contaminated Materials: Absorbent materials, such as paper towels or spill absorbents, that are drenched or heavily contaminated with this compound should be discarded as hazardous waste.[3]

  • Empty Containers: Do not reuse empty containers. Triple rinse containers with a suitable deactivating agent or water and dispose of them in accordance with local regulations.

  • Spills: In the event of a spill, wear the appropriate PPE, including a respirator.[2] Contain the spill with an inert material such as dry earth or sand. Shovel all contaminated solids into corrosion-proof drums for storage until disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Ensure Well-Ventilated Area check_safety Check Eyewash/Shower prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe dispense Dispense this compound Carefully don_ppe->dispense perform_task Perform Experimental Task dispense->perform_task close_container Securely Close Container perform_task->close_container decontaminate Decontaminate Work Area perform_task->decontaminate dispose_waste Dispose of Contaminated Materials as Hazardous Waste perform_task->dispose_waste close_container->decontaminate doff_ppe Doff and Clean/Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.